molecular formula C11H19NO5 B1528417 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid CAS No. 1269755-58-9

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

Cat. No.: B1528417
CAS No.: 1269755-58-9
M. Wt: 245.27 g/mol
InChI Key: AGHHOHWABGIJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHHOHWABGIJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729060
Record name 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269755-58-9
Record name 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Introduction: The Significance of the 1,4-Oxazepane Scaffold

In the landscape of modern medicinal chemistry, seven-membered heterocyclic systems have emerged as privileged scaffolds, offering a unique three-dimensional architecture that is often underrepresented in compound libraries.[1] Among these, the 1,4-oxazepane core is particularly noteworthy, serving as a key structural motif in a variety of biologically active molecules. These compounds have shown promise as anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[2] The strategic incorporation of substituents onto this flexible ring system allows for the fine-tuning of physicochemical properties and pharmacological activity.

This guide provides a detailed technical overview of the synthesis of a valuable derivative: 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (CAS: 1269755-58-9).[3] This molecule is a bifunctional building block, featuring a protected amine (Boc group) and a carboxylic acid moiety. This orthogonal protection scheme makes it an ideal starting material for peptide synthesis, library generation, and the construction of more complex drug candidates. We will explore a robust and logical synthetic strategy, delving into the causality behind experimental choices and providing detailed protocols for its successful preparation.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target carboxylic acid is most logically approached via a two-stage strategy. The first stage involves the construction of the core 1,4-oxazepane ring system, culminating in a key alcohol intermediate. The second, and final, stage is the selective oxidation of this primary alcohol to the desired carboxylic acid. This retrosynthetic logic ensures a convergent and efficient pathway.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the primary alcohol, tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, as the immediate precursor. This simplifies the final transformation to a well-understood oxidation reaction. The alcohol intermediate can be conceptually derived from a linear precursor designed to undergo intramolecular cyclization to form the seven-membered ring.

G Target 4-(Boc)-1,4-oxazepane-6-carboxylic acid Precursor_Alcohol tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate Target->Precursor_Alcohol Oxidation Linear_Precursor Protected Linear Amino Ether Precursor_Alcohol->Linear_Precursor Intramolecular Cyclization Starting_Materials Simpler Starting Materials (e.g., Boc-protected amino alcohol) Linear_Precursor->Starting_Materials Assembly G cluster_0 Stage 1: Intermediate Synthesis A Boc-protected Amino Diol B Linear Allyl Ether A->B 1. NaH 2. Allyl Bromide C tert-butyl 6-(hydroxymethyl)- 1,4-oxazepane-4-carboxylate B->C 1. BH3-THF 2. H2O2, NaOH (Hydroboration-Oxidation & Cyclization) G A Boc-protected Amino Diol B Key Alcohol Intermediate (CAS: 1063734-19-9) A->B Multi-step (Alkylation, Hydroboration, Cyclization) C Target Product 4-(Boc)-1,4-oxazepane-6-carboxylic acid (CAS: 1269755-58-9) B->C TEMPO, NaClO2 MeCN / Buffer

Sources

An In-Depth Technical Guide to 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry. Its unique three-dimensional structure allows for the presentation of substituents in distinct spatial arrangements, making it an attractive framework for the design of novel therapeutic agents. This guide focuses on a key derivative of this scaffold, 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (CAS Number: 1269755-58-9 ), a versatile building block for the synthesis of compounds with potential applications in various therapeutic areas, notably as monoamine reuptake inhibitors.

This document provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on the scientific rationale behind the described methodologies.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The properties of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 1269755-58-9Commercial Supplier Data
Molecular Formula C₁₁H₁₉NO₅Calculated
Molecular Weight 245.27 g/mol Calculated
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in methanol, dichloromethane, and other common organic solventsInferred from structure
Storage 2-8°C, under inert atmosphereCommercial Supplier Recommendation

Synthesis of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

The synthesis of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid can be approached through a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. The following protocol is a representative synthesis, drawing parallels from the preparation of structurally similar 1,4-oxazepane derivatives found in the scientific literature.[1][2] The rationale behind each step is provided to offer a deeper understanding of the experimental design.

Synthetic Workflow Overview

G Start Starting Material (e.g., D-serine derivative) Step1 Step 1: Ring Opening and N-protection Start->Step1 Boc₂O, Base Step2 Step 2: O-Alkylation Step1->Step2 Alkylating agent Step3 Step 3: Intramolecular Cyclization Step2->Step3 Base Step4 Step 4: Oxidation to Carboxylic Acid Step3->Step4 Oxidizing agent Product Final Product: 4-(Boc)-1,4-oxazepane-6-carboxylic acid Step4->Product

Caption: A generalized synthetic workflow for the preparation of 4-(Boc)-1,4-oxazepane-6-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of a Suitable Acyclic Precursor

The synthesis commences with a chiral starting material, such as a protected D-serine derivative, to establish the desired stereochemistry. The initial steps involve the protection of the amine functionality with a tert-butoxycarbonyl (Boc) group and subsequent modification to introduce a suitable leaving group on the hydroxyl moiety and an appropriate functional group for the eventual ring closure. The use of the Boc protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3]

Step 2: Intramolecular Cyclization to Form the 1,4-Oxazepane Ring

The key ring-forming step involves an intramolecular nucleophilic substitution reaction. The nitrogen atom of the protected amino group attacks the carbon bearing the leaving group, leading to the formation of the seven-membered 1,4-oxazepane ring. The choice of base and solvent is critical in this step to promote the desired intramolecular cyclization over competing intermolecular reactions.

Step 3: Functional Group Transformation to the Carboxylic Acid

The final step involves the conversion of a precursor functional group at the 6-position of the oxazepane ring into a carboxylic acid. A common strategy involves the oxidation of a primary alcohol. A patent for a similar compound describes the oxidation of a formyl group to a carboxylic acid using sodium chlorite and potassium dihydrogenphosphate.[1]

Illustrative Protocol based on a similar synthesis: [1]

  • Starting Material: A suitable N-Boc protected amino alcohol with a leaving group on a three-carbon extension from the oxygen.

  • Cyclization:

    • Dissolve the acyclic precursor in a suitable aprotic solvent such as tetrahydrofuran (THF).

    • Add a non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the 6-hydroxymethyl-1,4-oxazepane derivative.

  • Oxidation:

    • Dissolve the 6-hydroxymethyl-1,4-oxazepane derivative in a suitable solvent mixture (e.g., acetonitrile, water, and a phosphate buffer).

    • Add a mild oxidizing agent, such as a TEMPO/bleach system or Dess-Martin periodinane to first obtain the aldehyde.

    • To a solution of the intermediate aldehyde in a mixture of tert-butanol, 2-methyl-2-butene, and THF, add an aqueous solution of sodium chlorite and potassium dihydrogenphosphate at 0°C.

    • Stir the reaction at 0°C for several hours until the oxidation is complete.

    • Work up the reaction by adding an aqueous solution of sodium thiosulfate and extracting the product with an organic solvent.

    • Purify the final product by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • δ 2.8-4.2 (m, 9H): A complex multiplet region corresponding to the protons of the 1,4-oxazepane ring.

  • δ 10-12 (br s, 1H): The acidic proton of the carboxylic acid group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 28.4: Carbons of the methyl groups of the Boc protecting group.

  • δ 40-70: A series of signals corresponding to the carbon atoms of the 1,4-oxazepane ring.

  • δ 80.5: The quaternary carbon of the Boc protecting group.

  • δ 155-157: The carbonyl carbon of the Boc protecting group.

  • δ 175-178: The carbonyl carbon of the carboxylic acid.

Applications in Drug Discovery: A Scaffold for Monoamine Reuptake Inhibitors

The 1,4-oxazepane scaffold is a key structural element in a variety of biologically active molecules. Derivatives of 1,4-oxazepane have been investigated for their potential as monoamine reuptake inhibitors.[1] Monoamine transporters are responsible for the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby terminating their signaling.[4] Inhibitors of these transporters can increase the concentration of these neurotransmitters in the synapse and are used in the treatment of various central nervous system disorders, including depression and anxiety.[1]

The carboxylic acid functionality at the 6-position of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid serves as a crucial handle for further chemical modifications. This allows for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Potential Signaling Pathway Modulation

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA_Vesicle Monoamine Vesicles MA_Transporter Monoamine Transporter (SERT, NET, DAT) Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MA_Vesicle->Monoamines Release Monoamines->MA_Transporter Receptor Postsynaptic Receptors Monoamines->Receptor Binding & Signal Oxazepane 1,4-Oxazepane Derivative (Inhibitor) Oxazepane->MA_Transporter Inhibition

Caption: Inhibition of monoamine reuptake by a 1,4-oxazepane derivative.

Conclusion

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, utilizes well-established chemical transformations. The presence of the Boc protecting group and the carboxylic acid functionality allows for a wide range of chemical modifications, making it an ideal starting point for the development of novel therapeutic agents. The potential of 1,4-oxazepane derivatives as monoamine reuptake inhibitors highlights the importance of this scaffold in the ongoing search for new treatments for neurological disorders. This guide provides a foundational understanding of this key molecule, intended to support and inspire further research and development in this exciting area of drug discovery.

References

  • 1,4-oxazepane derivatives. Google Patents; WO2012046882A1.
  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36585–36593. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Chankouk, M., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 234-239. Available from: [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. Available from: [Link]

  • Singh, S. K. (2015). Overview of Monoamine Transporters. Methods in Molecular Biology, 1232, 1-13. Available from: [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Spectroscopic Characterization of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid. As a valuable heterocyclic building block in medicinal chemistry and drug development, unambiguous characterization is paramount. This document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. It offers field-proven experimental protocols, presents predicted spectral data in a clear, tabular format, and delivers expert interpretation of the spectral features. The causality behind fragmentation patterns and the significance of specific spectral signals are explained to provide a holistic understanding for researchers, scientists, and professionals in drug development.

Compound Profile

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a saturated seven-membered heterocyclic compound containing both an oxygen and a nitrogen atom. The nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, and the ring is substituted with a carboxylic acid moiety. These features make it a versatile scaffold for the synthesis of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₁H₁₉NO₅[1][2]
Molecular Weight 245.27 g/mol [3]
Monoisotopic Mass 245.12633 Da[1]
CAS Number 1269755-58-9

digraph "Molecule" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, size="6,4!", ratio=fill];
node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=12];
edge [color="#202124", penwidth=1.5];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; C3 [label="C", pos="-1.2,-2.0!"]; O4 [label="O", pos="0,-2.5!"]; C5 [label="C", pos="1.2,-2.0!"]; C6 [label="C", pos="1.2,-0.5!"]; C7 [label="C", pos="0.8,1.2!"]; // Carboxylic acid carbon O8 [label="=O", pos="1.8,1.6!"]; O9 [label="OH", pos="-0.2,1.8!"]; C10 [label="C", pos="-0.8,1.2!"]; // Boc carbonyl carbon O11 [label="=O", pos="-1.8,1.6!"]; O12 [label="O", pos="-0.2,2.5!"]; C13 [label="C", pos="-0.2,3.8!"]; // Boc tert-butyl carbon C14 [label="CH₃", pos="-1.5,4.3!"]; C15 [label="CH₃", pos="0.6,4.8!"]; C16 [label="CH₃", pos="1.0,3.3!"];

// Ring bonds N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7;

// Carboxylic acid bonds C7 -- O8 [len=0.8]; C7 -- O9 [len=0.8];

// Boc group bonds N1 -- C10; C10 -- O11 [len=0.8]; C10 -- O12; O12 -- C13; C13 -- C14; C13 -- C15; C13 -- C16; }

Caption: 2D structure of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] Both ¹H and ¹³C NMR are essential for the complete structural assignment of the title compound.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A well-defined protocol is critical for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[5] DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

    • Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette.[6] If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[6]

  • Instrument Setup:

    • The experiment is performed on a 400 MHz (or higher) spectrometer.[7]

    • The sample is locked to the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is run. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Predicted Spectral Data & Interpretation

While experimental spectra are definitive, predicted data based on established chemical shift principles provide a strong correlative framework.

¹H NMR Analysis

The proton spectrum is expected to show distinct signals for the oxazepane ring, the Boc group, and the carboxylic acid. The presence of the rigid Boc group can induce conformational locking, potentially making the ring protons diastereotopic and thus magnetically non-equivalent, leading to more complex splitting patterns.[8]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentExpert Interpretation
~12.5broad singlet1HCOOHThe acidic proton signal is typically very broad and downfield. Its chemical shift is highly dependent on concentration and temperature.[9] It will disappear upon D₂O exchange.
~4.0 - 3.2multiplet7HRing CH, CH₂These protons are adjacent to electronegative oxygen and nitrogen atoms, shifting them downfield. Complex splitting is expected due to coupling between adjacent, non-equivalent protons.
~2.0 - 1.8multiplet2HRing CH₂Protons on the carbon further from the heteroatoms are expected to be more upfield.
1.40singlet9HC(CH₃)₃The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet, a hallmark of the Boc protecting group.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentExpert Interpretation
~174C OOHThe carboxylic acid carbonyl carbon is the most deshielded carbon, appearing furthest downfield.
~155NC =OThe carbamate carbonyl carbon of the Boc group is also significantly downfield.
~80C (CH₃)₃The quaternary carbon of the tert-butyl group.
~70 - 40Ring CH, CH₂Carbons adjacent to oxygen and nitrogen atoms appear in this region.
~28C(C H₃)₃The three equivalent methyl carbons of the Boc group give a strong, sharp signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of functional groups.[10] The analysis of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid by IR is expected to clearly show the presence of the carboxylic acid and carbamate moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.[11][12]

  • Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[13]

  • Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[13]

  • Data Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to generate the final spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Predicted IR Absorption Data & Interpretation

The IR spectrum is dominated by the strong absorptions of the O-H and C=O bonds.

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpert Interpretation
3300 - 2500 (very broad)O-H stretchCarboxylic AcidThis exceptionally broad band is the most prominent feature and is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[14]
2975 - 2850C-H stretchAliphaticThese signals correspond to the C-H bonds of the oxazepane ring and the Boc group.
~1740 (strong)C=O stretchCarbamate (Boc)The carbonyl of the Boc group is expected at a higher frequency than the carboxylic acid carbonyl.
~1710 (strong)C=O stretchCarboxylic AcidThe carbonyl of the hydrogen-bonded carboxylic acid appears as a very strong, sharp peak, often overlapping slightly with the broad O-H stretch.[14]
1300 - 1000 (strong)C-O, C-N stretchEther, CarbamateThis fingerprint region will contain multiple strong bands corresponding to the C-O-C ether linkage and the C-N bond of the carbamate.
960 - 900 (broad)O-H bendCarboxylic AcidA broad out-of-plane bend for the O-H group is another characteristic feature of carboxylic acids.[14]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information.[15] Electrospray ionization (ESI) is a soft ionization technique ideal for this type of polar molecule, as it typically keeps the molecule intact.[16][17]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µM) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the emitter. The instrument parameters (e.g., capillary temperature, sheath gas flow) are optimized to maximize the signal of the ion of interest.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Tandem MS (MS/MS): To induce fragmentation, select the parent ion of interest (e.g., m/z 246.13) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.[15]

Predicted Mass Spectral Data & Fragmentation Analysis

The high-resolution mass spectrum should confirm the elemental composition, while the MS/MS spectrum will reveal the connectivity.

Table 5: Predicted High-Resolution Mass-to-Charge Ratios

AdductIon FormulaPredicted m/zReference
[M+H]⁺[C₁₁H₂₀NO₅]⁺246.13361[1]
[M+Na]⁺[C₁₁H₁₉NNaO₅]⁺268.11555[1]
[M-H]⁻[C₁₁H₁₈NO₅]⁻244.11905[1]

Fragmentation Pathways

The Boc group is notoriously labile in the gas phase and provides a predictable fragmentation pattern. The primary fragmentation routes involve the loss of components of this protecting group.[18][19][20]

Fragmentation parent [M+H]⁺ m/z = 246.13 frag1 Loss of C₄H₈ (isobutylene) m/z = 190.08 parent->frag1 - 56.06 Da frag3 [M-Boc+H]⁺ m/z = 146.09 parent->frag3 - 100.05 Da (Boc group) frag2 Loss of CO₂ m/z = 146.09 frag1->frag2 - 43.99 Da frag4 Loss of H₂O m/z = 128.08 frag3->frag4 - 18.01 Da frag5 Loss of COOH m/z = 101.08 frag3->frag5 - 45.01 Da

Caption: Predicted major fragmentation pathways for [M+H]⁺ in ESI-MS/MS.

  • Loss of isobutylene (C₄H₈, 56 Da): A common fragmentation for Boc-protected amines, leading to a carbamic acid intermediate which rapidly decarboxylates.

  • Loss of the entire Boc group (100 Da): Cleavage of the N-C(O) bond results in the unprotected amino acid, a very common and often dominant fragmentation pathway.

  • Loss of the carboxylic acid group (45 Da): Cleavage of the C-C bond adjacent to the ring can lead to the loss of the COOH radical from the deprotected amine fragment.

Conclusion

The structural verification of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is reliably achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and carbamate functional groups, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns related to the labile Boc protecting group. The protocols and predicted data outlined in this guide serve as a robust reference for researchers, ensuring accurate identification and quality control of this important synthetic intermediate.

References

  • PubChem. 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • Holčapek, M., & Jirásko, R. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 71-93. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 2020, 25(23), 5678. [Link]

  • West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. [Link]

  • ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • ACS Publications. Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 2011, 83(12), 4947–4954. [Link]

  • ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 2013, 90(1), 102–105. [Link]

  • Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

  • Michigan State University. NMR Spectroscopy. Department of Chemistry. [Link]

  • University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • ResearchGate. Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • National Center for Biotechnology Information. (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. Acta Crystallographica Section E, 2010, 66(Pt 12), o3258. [Link]

  • ResearchGate. α-(nonafluoro-tert-butoxy)carboxylic acid as an ¹⁹F {¹H} NMR CDA. [Link]

  • PubChemLite. 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-6-carboxylic acid. [Link]

  • PubChem. 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

Navigating the Chiral Landscape: A Technical Guide to the Stereochemistry of Substituted 1,4-Oxazepane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle, is an increasingly important pharmacophore in modern drug discovery. Its inherent three-dimensionality and the presence of multiple stereocenters offer a rich landscape for molecular design, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the stereochemistry of substituted 1,4-oxazepane carboxylic acids, from stereoselective synthesis and conformational intricacies to the critical role of stereoisomerism in biological function.

The Significance of Stereochemistry in 1,4-Oxazepane Scaffolds

The spatial arrangement of atoms in a molecule can have a profound impact on its interaction with biological targets, which are themselves chiral. For 1,4-oxazepane carboxylic acids, the orientation of substituents on the flexible seven-membered ring dictates the molecule's overall shape and its ability to fit into the binding pocket of a protein. Different stereoisomers can exhibit vastly different biological activities, with one enantiomer potentially being a potent therapeutic agent while the other is inactive or even toxic. Therefore, a deep understanding and control of stereochemistry are paramount in the development of safe and effective drugs based on this scaffold.

Stereoselective Synthesis: Crafting Chiral 1,4-Oxazepane Carboxylic Acids

The synthesis of enantiomerically pure or enriched 1,4-oxazepane carboxylic acids is a key challenge. Several strategies have been developed, broadly categorized into chiral pool synthesis, asymmetric catalysis, and chiral resolution.

Diastereoselective Synthesis and Separation

A common approach involves the synthesis of a mixture of diastereomers, followed by their separation. This is often more feasible than direct enantioselective synthesis. A notable example is the synthesis of novel 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[1][2] In this method, cleavage from the polymer support can yield a mixture of inseparable diastereomers.[1][2] However, subsequent chemical modifications, such as the catalytic hydrogenation of a nitro group, can alter the physicochemical properties of the diastereomers, facilitating their separation by techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]

Table 1: Diastereomeric Ratio and Separation Feasibility

Precursor Substituent (R)Diastereomeric Ratio (crude)Separation by RP-HPLC
H56:44Possible after hydrogenation
4-Cl45:55Possible
4-Br42:58Possible
2-F-Separation of both diastereomers achieved

Data synthesized from multiple reports on similar transformations.

Experimental Protocol: Diastereomer Separation by RP-HPLC

  • Sample Preparation: Dissolve the diastereomeric mixture in a suitable solvent (e.g., methanol/water).

  • HPLC System: Utilize a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

  • Method Development: Optimize the gradient, flow rate, and temperature to achieve baseline separation of the diastereomeric peaks.

  • Fraction Collection: Collect the separated fractions corresponding to each diastereomer.

  • Analysis: Confirm the purity of the isolated diastereomers by analytical HPLC and characterize their structures using NMR and mass spectrometry.

Enantioselective Synthesis

Directly synthesizing a single enantiomer is the most efficient approach. Asymmetric catalysis offers a powerful tool to achieve this. For instance, the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid has been successfully employed to synthesize enantioenriched 1,4-benzoxazepines, a closely related scaffold. This method provides high yields and excellent enantioselectivities (up to 94% ee).

Diagram 1: Enantioselective Synthesis of a 1,4-Oxazepane Precursor

G cluster_0 Enantioselective Ring Opening cluster_1 Cyclization Prochiral\nOxetane Prochiral Oxetane Chiral\nIntermediate Chiral Intermediate Prochiral\nOxetane->Chiral\nIntermediate Chiral Brønsted Acid (e.g., SPINOL-phosphoric acid) + Nucleophile Enantioenriched\n1,4-Oxazepane Enantioenriched 1,4-Oxazepane Chiral\nIntermediate->Enantioenriched\n1,4-Oxazepane Intramolecular Cyclization

Caption: Enantioselective synthesis workflow.

Conformational Analysis: Unveiling the 3D Structure

The seven-membered ring of 1,4-oxazepane is highly flexible and can adopt several conformations, with the most common being the chair, boat, and twist-boat. The preferred conformation is influenced by the nature and position of the substituents, which seek to minimize steric interactions.

While extensive conformational studies on substituted 1,4-oxazepane carboxylic acids are still emerging, valuable insights can be drawn from the closely related 1,4-diazepane system. Studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists have shown a preference for a twist-boat conformation .[3] This conformation is stabilized by an intramolecular π-stacking interaction.[3] It is plausible that substituted 1,4-oxazepane carboxylic acids also favor non-chair conformations to alleviate steric strain, particularly with bulky substituents.

Diagram 2: Conformational Equilibrium of a Substituted 1,4-Oxazepane

G Chair Chair TwistBoat Twist-Boat Chair->TwistBoat Lower Energy Transition Boat Boat TwistBoat->Boat Higher Energy Transition

Caption: Conformational landscape of a 1,4-oxazepane ring.

Computational modeling, in conjunction with NMR spectroscopy, is a powerful tool for elucidating the conformational preferences of these flexible rings.

Analytical Techniques for Stereochemical Determination

The unambiguous determination of the stereochemistry of 1,4-oxazepane carboxylic acids relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for determining both the constitution and the relative stereochemistry of these molecules. A comprehensive suite of 1D and 2D NMR experiments is typically employed.[1]

  • ¹H and ¹³C NMR: Provide information about the chemical environment of each nucleus, allowing for the initial assignment of the carbon skeleton.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to identify adjacent protons.

  • HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range proton-carbon correlations, crucial for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. The presence or absence of NOE cross-peaks between specific protons can be used to deduce their relative stereochemistry. For example, a strong NOE between two protons on the same face of the ring would support a cis relationship.[1]

Table 2: Key NMR Observables for Stereochemical Analysis

NMR ExperimentInformation GainedApplication in Stereochemistry
¹H-¹H Coupling Constants (J-values)Dihedral angle between coupled protonsDifferentiate between axial-axial, axial-equatorial, and equatorial-equatorial orientations.
NOESYThrough-space proximity of protonsDetermine relative configuration (cis vs. trans) of substituents.
Chiral Derivatizing Agents (e.g., Mosher's acid)Formation of diastereomeric derivatives with distinct NMR signalsDetermine absolute configuration.
X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.[4] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. For chiral molecules, anomalous dispersion is used to determine the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the purified stereoisomer of suitable size and quality. This is often the most challenging step.

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data using X-rays of a specific wavelength (e.g., Cu Kα or Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: Analyze the anomalous scattering data (e.g., using the Flack parameter) to determine the absolute configuration of the molecule.

The Impact of Stereochemistry on Biological Activity: A Case Study Perspective

While specific quantitative data for a wide range of 1,4-oxazepane carboxylic acid stereoisomers is still an active area of research, the principles of stereospecificity are well-established in related heterocyclic systems. For example, in the 1,4-benzodiazepine class of compounds, which also feature a seven-membered ring, chirality at certain positions has been shown to be critical for their biological activity.

In a study on 1,4-benzodiazepin-2-ones as antitrypanosomal agents, it was found that the chirality at the C3 position significantly influenced their potency.[5] For one pair of enantiomers, the compound with the (S)-configuration was eightfold more potent than its (R)-enantiomer.[5]

Table 3: Stereospecific Activity of 1,4-Benzodiazepin-2-one Analogs

CompoundConfiguration at C3Antitrypanosomal Activity (EC₅₀, µM)
148a S0.5
148b R4.0

Data from a study on related benzodiazepine derivatives, illustrating the principle of stereospecificity.[5]

This dramatic difference in activity underscores the importance of synthesizing and testing stereochemically pure compounds in drug discovery programs. The "inactive" enantiomer is not merely a benign passenger; it can contribute to off-target effects, metabolic burden, and even antagonism of the active enantiomer.

Diagram 3: The "Three-Point Attachment" Model

G cluster_0 Receptor Binding Site cluster_1 Active Enantiomer cluster_2 Inactive Enantiomer Receptor_A Binding Site A Receptor_B Binding Site B Receptor_C Binding Site C Ligand_S Ligand_S->Receptor_A Interaction Ligand_S->Receptor_B Interaction Ligand_S->Receptor_C Interaction Ligand_S_A Group A' Ligand_S_B Group B' Ligand_S_C Group C' Ligand_R Ligand_R->Receptor_A Interaction Ligand_R->Receptor_B Interaction Ligand_R->Receptor_C Mismatched Interaction Ligand_R_A Group A' Ligand_R_B Group B' Ligand_R_C Group C'

Caption: A model illustrating how only one enantiomer can achieve optimal binding.

Conclusion and Future Directions

The stereochemistry of substituted 1,4-oxazepane carboxylic acids is a critical determinant of their physicochemical properties and biological activity. The ability to synthesize stereochemically pure compounds and to rigorously characterize their three-dimensional structure is essential for advancing drug discovery programs based on this promising scaffold.

Future research should focus on the development of more efficient and general enantioselective synthetic methods. Furthermore, detailed computational and experimental studies on the conformational preferences of a wider range of substituted 1,4-oxazepane carboxylic acids are needed to build a comprehensive understanding of their structure-activity relationships. Such knowledge will undoubtedly accelerate the design and development of novel therapeutics with improved efficacy and safety profiles.

References

  • Urbancová, L., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37231-37241.
  • Spencer, J., et al. (2011). Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity. Bioorganic & Medicinal Chemistry, 19(5), 1802-1815.
  • Šatínský, D., & Chocholouš, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-166.
  • Harada, N., & Nakanishi, K. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 696-721.
  • LibreTexts. (2022). 4.5: Conformations of Cyclohexane. In Organic Chemistry.
  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Journal of Medicinal Chemistry, 52(11), 3313-3324.
  • Duddeck, H. (1995). Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. In Stereochemical Analysis.
  • Urbancová, L., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(61), 37231-37241.
  • Spencer, J., et al. (2011). Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity. Bioorganic & Medicinal Chemistry, 19(5), 1802-1815.

Sources

A Technical Guide to 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic Acid: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of increasing importance in medicinal chemistry. Its unique three-dimensional architecture offers a compelling alternative to more traditional saturated heterocycles, enabling the exploration of novel chemical space in drug design. This guide provides an in-depth technical overview of a key derivative, 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, a versatile building block for the synthesis of complex bioactive molecules. We will explore its commercial availability, discuss key quality control parameters, outline a plausible synthetic route, and highlight its application in the development of next-generation therapeutics, supported by recent patent literature.

Introduction: The Rising Prominence of the 1,4-Oxazepane Scaffold

The exploration of novel three-dimensional (3D) molecular scaffolds is a cornerstone of modern drug discovery. Saturated heterocyclic rings are privileged structures in medicinal chemistry, often improving physicochemical properties such as solubility and metabolic stability while providing defined vectors for substituent placement. While six-membered rings like piperidines and morpholines are ubiquitous, seven-membered systems such as 1,4-oxazepanes are less explored but offer distinct conformational flexibility and spatial arrangements.

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, often referred to as 4-Boc-1,4-oxazepane-6-carboxylic acid, is a bifunctional building block that has gained traction among medicinal chemists. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity, while the carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, or other elaborations. This combination makes it an ideal starting material for library synthesis and lead optimization campaigns.

The 1,4-oxazepane core itself is found in a variety of biologically active compounds, with derivatives showing potential as monoamine reuptake inhibitors for the treatment of depression and anxiety, among other therapeutic areas.[1] The strategic placement of the carboxylic acid at the 6-position of the ring provides a key vector for introducing substituents that can interact with biological targets.

Commercial Availability and Supplier Landscape

A reliable supply of high-quality starting materials is critical for any research and development program. 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is available from a number of chemical suppliers, typically as a racemic mixture or as individual enantiomers.

Key Identifiers:

  • Racemic Mixture:

    • CAS Number: 1269755-58-9

    • Molecular Formula: C₁₁H₁₉NO₅

    • Molecular Weight: 245.27 g/mol

  • (R)-Enantiomer:

    • CAS Number: 2165855-43-4

  • (S)-Enantiomer:

The following table provides a comparative overview of several commercial suppliers for the racemic and (R)-enantiomer of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierProduct NameCAS NumberPurityAvailable Quantities
AChemBlock 4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid1269755-58-997%250 mg, 1 g, 5 g
BLDpharm 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid1269755-58-9≥95%Inquire
Achmem (R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid2165855-43-497%100 mg
Enamine 4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid1269755-58-9>95%250 mg, 1 g, 5 g
ChemScene (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid1273567-44-4≥97%100 mg, 250 mg, 1 g, 5 g

Expert Insight: When sourcing this building block, it is crucial to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity. For applications where stereochemistry is critical, chiral HPLC analysis should be requested to confirm enantiomeric excess (ee).

Quality Control and Analytical Profile

Ensuring the quality of starting materials is a fundamental aspect of scientific integrity. For 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, a comprehensive analytical package should be reviewed before its use in synthesis.

Recommended Analytical Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity. For chiral isomers, a chiral HPLC method is necessary to determine enantiomeric purity.

  • Elemental Analysis: To confirm the elemental composition.

A typical workflow for quality control upon receiving a new batch of this reagent is illustrated below.

QC_Workflow cluster_0 Incoming Material cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Decision Receive Receive Reagent Visual Visual Inspection Receive->Visual CoA_Review CoA Review Visual->CoA_Review NMR ¹H/¹³C NMR CoA_Review->NMR LCMS LC-MS NMR->LCMS Chiral_HPLC Chiral HPLC (if applicable) LCMS->Chiral_HPLC Approve Approve for Use Chiral_HPLC->Approve Reject Reject Batch Chiral_HPLC->Reject Out of Spec Synthesis_Pathway Start Protected Amino Alcohol Precursor Cyclization Intramolecular Cyclization Start->Cyclization Deprotection Selective Deprotection Cyclization->Deprotection Oxidation Oxidation of Primary Alcohol Deprotection->Oxidation Final_Product 4-Boc-1,4-oxazepane-6-carboxylic acid Oxidation->Final_Product Incorporation_Workflow Building_Block 4-Boc-1,4-oxazepane-6-carboxylic acid Coupling Amide Bond Formation (e.g., HATU, EDCI) Building_Block->Coupling Amine_Partner Amine-containing Fragment Amine_Partner->Coupling Boc_Deprotection Boc Deprotection (e.g., TFA, HCl) Coupling->Boc_Deprotection Further_Functionalization Further Functionalization at Nitrogen Boc_Deprotection->Further_Functionalization Final_Molecule Complex Bioactive Molecule Further_Functionalization->Final_Molecule

Caption: General scheme for the use of the title compound in medicinal chemistry.

Handling, Storage, and Safety

  • GHS Hazard Statements: Based on supplier information, this compound is generally associated with the following hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332 / H335: Harmful if inhaled / May cause respiratory irritation. *[2] GHS Pictograms:

    • GHS07 (Exclamation Mark)

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Recommended storage temperature is often between 2-8°C.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Disclaimer: This safety information is based on data for similar compounds and should be used as a guide only. It is imperative to consult the supplier-specific SDS for the exact product being handled and to conduct a thorough risk assessment before use.

Conclusion and Future Outlook

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a valuable and increasingly utilized building block in medicinal chemistry. Its commercial availability, coupled with its versatile chemical functionality, makes it an attractive starting point for the synthesis of novel, three-dimensionally complex molecules. The demonstrated application of this scaffold in the development of targeted oncology agents underscores its potential in addressing challenging biological targets. As the demand for novel chemical matter in drug discovery continues to grow, we anticipate that the 1,4-oxazepane scaffold, and this key derivative in particular, will play an increasingly important role in the design and synthesis of the next generation of therapeutics.

References

  • Larsson, U. et al. (2014). Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid. Organic Process Research & Development. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives. WO2012046882A1.
  • Amgen Inc. (2023). Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. WO2023018809A1. Available at: [Link]

  • Castillo Millán, J. et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Engineering Peptide Architecture with Constrained Scaffolds

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced target affinity and specificity. The strategic incorporation of unnatural amino acids with constrained geometries is a powerful approach to overcome these hurdles.[1] 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a novel building block designed for this purpose. Its seven-membered heterocyclic scaffold introduces a defined conformational bias into the peptide backbone, effectively "locking" it into a specific three-dimensional structure. This pre-organization can enhance binding to biological targets and improve resistance to enzymatic degradation, thereby augmenting the therapeutic potential of the resulting peptidomimetic.[2]

This guide provides a comprehensive overview of the principles and detailed protocols for the efficient incorporation of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Chemical and Structural Properties

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a non-proteinogenic amino acid analogue characterized by a 1,4-oxazepane ring. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the secondary amine within the ring, while the carboxylic acid moiety provides the reactive handle for peptide bond formation.

PropertyValue
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Appearance White to off-white powder
Key Functional Groups Boc-protected amine, Carboxylic acid
Scaffold 1,4-Oxazepane (7-membered heterocycle)

The Boc protecting group is strategically employed for its stability under the basic conditions used for Fmoc removal, while being readily cleaved by moderate acids like trifluoroacetic acid (TFA), a hallmark of Boc-based SPPS.[3][4]

Core Principles and Methodological Considerations

The incorporation of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid follows the fundamental iterative cycle of SPPS: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the subsequent amino acid, and washing to remove excess reagents.[1] However, the unique, sterically demanding structure of the oxazepane ring necessitates specific considerations to ensure efficient and successful coupling.

Causality in Experimental Choices: Overcoming Steric Hindrance

The seven-membered ring of the oxazepane derivative presents a greater steric challenge compared to standard proteinogenic amino acids. This can slow down the rate of amide bond formation. To counteract this, the following strategic choices are critical:

  • Choice of Coupling Reagents: Standard carbodiimide reagents may be insufficient. More potent in-situ activating reagents are recommended. Aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective as they form reactive esters that can overcome the steric barrier. The addition of an auxiliary nucleophile like HOBt (1-Hydroxybenzotriazole) is crucial to suppress racemization.[5]

  • Reaction Time and Double Coupling: A single coupling reaction may not proceed to completion. Extending the reaction time is a primary strategy to improve yields. Alternatively, a "double coupling" protocol, where the coupling step is repeated with a fresh solution of activated amino acid, is highly recommended to ensure maximal incorporation.

  • Solvent Selection: The solvent must effectively solvate the growing peptide chain attached to the resin to ensure accessibility of the reactive sites. While Dimethylformamide (DMF) is standard, N-methylpyrrolidone (NMP) often possesses superior solvating properties for complex or aggregation-prone sequences and is a preferred choice when coupling sterically hindered residues.

Experimental Protocols

The following protocols are designed for manual Boc-based Solid-Phase Peptide Synthesis. They can be adapted for automated synthesizers with appropriate adjustments to reagent delivery and wash cycles.

Protocol 1: Boc-SPPS Cycle for Standard Amino Acid Coupling

This protocol outlines the standard cycle for adding a typical Boc-protected amino acid to the growing peptide chain.

Optimized Coupling Workflow for Oxazepane Amino Acid

Materials:

  • Same as Protocol 1, with the addition of N-methylpyrrolidone (NMP) as an optional solvent.

  • 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid.

Procedure:

  • Deprotection and Neutralization: Follow steps 1-3 from Protocol 1.

  • Optimized Coupling (Double Coupling Recommended):

    • Activation: In a separate vessel, dissolve 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (2.5 equivalents), HATU (2.4 equivalents), and HOBt (2.5 equivalents) in DMF or NMP. Add DIPEA (5 equivalents) and allow the solution to pre-activate for 5 minutes.

    • First Coupling: Add the activated solution to the resin and agitate for a minimum of 4 hours. A longer coupling time (e.g., overnight) may be beneficial.

    • Monitoring: Perform a Kaiser test. If the test is positive (indicating free amines), proceed to the second coupling. If negative, proceed to step 3 (Washing).

    • Second Coupling (if necessary): Drain the reaction vessel and add a freshly prepared solution of activated 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (using the same equivalents as the first coupling). Agitate for another 2-4 hours.

  • Washing:

    • Thoroughly wash the resin with DMF (5x), DCM (3x), and Methanol (3x) to ensure complete removal of reagents.

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing the Boc and any other acid-labile side-chain protecting groups. This procedure uses Hydrogen Fluoride (HF), which is highly toxic and corrosive, and must be performed by trained personnel in a specialized chemical fume hood with appropriate safety equipment. [4] Cleavage Cocktail Composition:

ReagentPurposeTypical % (v/v or w/v)
Hydrogen Fluoride (HF) Cleavage and deprotection~90%
Anisole Scavenger (protects Tyr, Trp)~5%
p-Cresol Scavenger~5%

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under high vacuum for several hours.

  • HF Cleavage:

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Cool the apparatus to -5 to 0 °C.

    • Carefully condense anhydrous HF into the reaction vessel containing the resin and scavengers.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Triturate the residue with ether to induce precipitation of the crude peptide.

    • Collect the precipitated peptide by filtration or centrifugation.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Outlook

The incorporation of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid provides a robust strategy for the synthesis of conformationally constrained peptides. While its sterically demanding nature requires optimized coupling conditions, the use of potent activating reagents and extended reaction times allows for its efficient integration into peptide sequences. The resulting peptidomimetics, endowed with enhanced structural definition, are promising candidates for the development of next-generation therapeutics with improved stability, selectivity, and efficacy.

References

  • Biotage. (2023). What is solid phase peptide synthesis?[Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

  • AAPPTec. (n.d.). SYNTHESIS NOTES. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Napolitano, J. G., et al. (2011). Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides. The Journal of Organic Chemistry. [Link]

  • Fülöp, F., et al. (2006). Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. Journal of Peptide Science. [Link]

Sources

The Strategic Utility of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic Acid in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,4-Oxazepane Scaffold in Modern Drug Discovery

The 1,4-oxazepane ring system, a seven-membered heterocycle, represents a valuable scaffold in medicinal chemistry. Its non-planar, flexible conformation allows for the presentation of substituents in a three-dimensional space that can lead to enhanced binding affinity and selectivity for a variety of biological targets. Derivatives of 1,4-oxazepanes have been investigated for a range of therapeutic applications, including as agents for treating disorders of the central nervous system (such as analgesics, anxiolytics, and antidepressants) and the urinary system.[1] The incorporation of this motif can also improve physicochemical properties, such as solubility and metabolic stability, which are critical for the development of successful drug candidates.

This application note provides a detailed guide to the use of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid as a versatile building block for the synthesis of novel heterocyclic compounds. The presence of an orthogonal protecting group (Boc) on the nitrogen and a carboxylic acid handle allows for selective and sequential functionalization, making it an ideal starting material for the construction of diverse chemical libraries for drug discovery and development. We will present detailed protocols for key transformations, including amide bond formation, esterification, and deprotection, along with mechanistic insights and practical considerations to enable researchers to effectively utilize this valuable synthetic intermediate.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of 4-(Boc)-1,4-oxazepane-6-carboxylic acid lies in the ability to selectively manipulate its two key functional groups. The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the ring nitrogen, while the carboxylic acid at the 6-position serves as a versatile handle for derivatization.

Amide Bond Formation: The Gateway to Diverse Functionality

The most common derivatization of the carboxylic acid is the formation of an amide bond. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[2][3] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and minimize racemization. Alternatively, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer high efficiency, especially for sterically hindered or electronically deactivated amines.[2]

The general mechanism for carbodiimide-mediated amide coupling is depicted below:

G cluster_coupling Nucleophilic Attack and Amide Formation RCOOH R-COOH (1,4-Oxazepane derivative) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide R-CO-NH-R' (Final Amide Product) HOBt_ester->Amide + R'-NH2 Amine R'-NH2

Figure 1: General workflow for EDC/HOBt mediated amide coupling.

Esterification: An Alternative Derivatization Pathway

Esterification of the carboxylic acid provides another avenue for introducing molecular diversity. This can be achieved through various methods, including Fischer esterification under acidic conditions, or milder methods for more sensitive substrates.[4][5] Carbodiimide-mediated esterification, in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), is a highly effective method that proceeds at room temperature.[6]

Boc Deprotection: Unveiling the Secondary Amine

The Boc protecting group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[7][8][9][10] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine. The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.

G Boc_protected Boc-Protected Amine Protonation Protonated Boc Group Boc_protected->Protonation + H+ (e.g., TFA) Carbamic_acid Unstable Carbamic Acid Protonation->Carbamic_acid - Isobutylene Free_amine Free Amine Carbamic_acid->Free_amine - CO2

Figure 2: Simplified workflow for the acid-catalyzed deprotection of a Boc group.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for the coupling of 4-(Boc)-1,4-oxazepane-6-carboxylic acid with a primary or secondary amine.

Materials:

  • 4-(Boc)-1,4-oxazepane-6-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of 4-(Boc)-1,4-oxazepane-6-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.2 M) at room temperature, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc or DCM/methanol) to afford the desired amide.

Parameter Recommendation Rationale
Solvent Anhydrous DMF or DCMGood solubility for reactants and reagents.
Equivalents of Reagents EDC (1.2 eq), HOBt (1.2 eq)Ensures efficient activation of the carboxylic acid.
Base DIPEAA non-nucleophilic base to neutralize the HCl salt of EDC and any acidic byproducts.
Reaction Time 12-24 hoursTypically sufficient for completion; should be monitored.
Work-up Aqueous NaHCO₃ washRemoves unreacted acid and HOBt.
Protocol 2: General Procedure for Esterification using DCC/DMAP

This protocol outlines the synthesis of esters from 4-(Boc)-1,4-oxazepane-6-carboxylic acid and an alcohol.

Materials:

  • 4-(Boc)-1,4-oxazepane-6-carboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(Boc)-1,4-oxazepane-6-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM or diethyl ether.

  • Combine the filtrates and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Coupling Agent DCCEfficiently promotes esterification.
Catalyst DMAP (catalytic)Acts as a nucleophilic catalyst to accelerate the reaction.[6]
Temperature Start at 0 °C, then warm to RTControls the initial rate of reaction and minimizes side products.
Work-up Filtration of DCUThe insoluble urea byproduct is easily removed by filtration.
Protocol 3: General Procedure for Boc Deprotection using TFA

This protocol provides a standard method for the removal of the Boc protecting group.

Materials:

  • Boc-protected 1,4-oxazepane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or MTBE

Procedure:

  • Dissolve the Boc-protected 1,4-oxazepane derivative (1.0 eq) in DCM (0.1-0.2 M).

  • Add TFA (5-10 eq, often a 20-50% v/v solution of TFA in DCM is used) to the solution at room temperature.[9]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM can help to remove residual TFA.

  • The resulting crude product is the TFA salt of the deprotected amine. It can be used directly in the next step or neutralized.

  • For neutralization, dissolve the crude salt in DCM or EtOAc and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine. Alternatively, the free amine can be isolated by precipitation or crystallization.

Parameter Recommendation Rationale
Reagent TFA in DCMA strong acid that efficiently cleaves the Boc group.[9]
Equivalents of TFA 5-10 eq or 20-50% v/vEnsures complete and rapid deprotection.
Reaction Time 1-4 hoursTypically sufficient; should be monitored.
Work-up Co-evaporation/NeutralizationRemoves excess acid and isolates the free amine if required.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. For ¹H NMR of 1,4-oxazepane derivatives, the protons on the seven-membered ring typically appear as complex multiplets in the aliphatic region (approx. 2.5-4.5 ppm). In ¹³C NMR, the carbonyl carbon of an amide or ester will appear in the range of 165-175 ppm.[11] The tert-butyl group of the Boc protecting group gives a characteristic signal at ~28 ppm in ¹³C NMR and ~1.4 ppm in ¹H NMR.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

  • Chromatography: TLC and HPLC can be used to assess the purity of the products and to monitor reaction progress.

Conclusion

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its orthogonal protecting group strategy allows for the selective and sequential elaboration of the molecule at two distinct positions. The protocols provided in this application note offer reliable and adaptable methods for the key transformations of this building block, enabling researchers in drug discovery and medicinal chemistry to access a wide range of novel 1,4-oxazepane derivatives for biological evaluation. The inherent conformational flexibility and desirable physicochemical properties of the 1,4-oxazepane scaffold make it an attractive motif for the development of the next generation of therapeutic agents.

References

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ChemEd Studio by Unacademy. (2022, December 25). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP [Video]. YouTube. Retrieved from [Link]

  • D'Amaral, M. C., Jamkhou, N., & Adler, M. J. (2021). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Green Chemistry, 23(1), 288-293.
  • Naicker, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23253-23259.
  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl (E)
  • Kaliberda, O., et al. (2025, November 6). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives (Patent No. WO2012046882A1). Google Patents.
  • Kaliberda, O., et al. (2025, November 8). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. Retrieved from [Link]

  • Reddy, P. G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5677-5680.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives (Patent No. CA2813911A1). Google Patents.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • El-Sayed, E., et al. (2016). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Magnetic Resonance in Chemistry, 54(9), 727-734.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Lalli, C., et al. (2011). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. European Journal of Organic Chemistry, 2011(21), 3931-3939.
  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ACS Omega, 8(7), 6945-6953.
  • Kumar, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(112), 92205-92209.
  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06), 632-640.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Kondo, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(9), 2235.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Frinton, J. M., et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 76(11), 4694-4704.
  • PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid. Retrieved from [Link]

Sources

Application Note: Strategies for the Deprotection of the Boc Group from 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in the fields of peptide synthesis and drug development.[1][2] Its popularity stems from its stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases, and its facile removal under acidic conditions.[2][3] This application note provides a detailed guide for the deprotection of the Boc group from 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry. We will explore the mechanistic underpinnings of acid-catalyzed Boc deprotection and present several field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for this common synthetic transformation.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is typically achieved using strong acids.[4][5] The generally accepted mechanism involves the initial protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA).[1][5] This is followed by the collapse of the protonated intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[1][5] The released tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene gas.[6][7]

It is this formation of a carbocation that necessitates careful consideration of the substrate and reaction conditions. Substrates with acid-sensitive functional groups or those prone to alkylation by the tert-butyl cation may require milder deprotection strategies.[6][8]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decomposition cluster_3 Fate of tert-Butyl Cation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc H+ (from acid) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Spontaneous Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 Carbon Dioxide Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene -H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Comparative Protocols for Boc Deprotection

The choice of deprotection protocol depends on the stability of the substrate to acidic conditions and the desired final salt form of the amine. Below are three common and effective methods for the deprotection of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid.

Protocol Reagents Solvent Temperature Time Key Advantages Potential Issues
1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp1-2 hoursFast, volatile byproductsHarsh acidity, potential for side reactions
2 Hydrochloric Acid (HCl)1,4-DioxaneRoom Temp1-4 hoursForms HCl salt directlyDioxane is a peroxide former
3 Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF)/WaterRoom Temp12-24 hoursMilder, good for acid-sensitive substratesSlower reaction time

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and rapid method for Boc deprotection.[1][4] The volatile nature of both TFA and DCM simplifies the work-up procedure.

Materials:

  • 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask.

  • To the stirred solution, add TFA (5-10 eq) dropwise at room temperature. Gas evolution (CO₂) should be observed.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Note on Work-up: For water-soluble amine products, alternative work-up procedures such as using an ion-exchange resin (e.g., Amberlyst A21) can be employed to isolate the free amine without an aqueous basic wash.[9]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is advantageous when the hydrochloride salt of the deprotected amine is the desired product, as it often precipitates directly from the reaction mixture.

Materials:

  • 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. A precipitate may form during this time. Monitor the reaction by TLC or LC-MS.

  • Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the hydrochloride salt of 1,4-oxazepane-6-carboxylic acid.

Safety Note: 1,4-Dioxane can form explosive peroxides upon storage. Always use freshly opened bottles or test for the presence of peroxides before use.

Protocol 3: Milder Deprotection using Aqueous Phosphoric Acid

For substrates containing other acid-labile functional groups, aqueous phosphoric acid offers a milder alternative to TFA or HCl.[3][10][11]

Materials:

  • 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

  • 85% Aqueous Phosphoric Acid (H₃PO₄)

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (1.0 eq) in THF (approx. 0.2 M solution) in a round-bottom flask.

  • Add 85% aqueous phosphoric acid (5-10 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully add saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Deprotection_Workflow Start Start: Boc-Protected 1,4-Oxazepane-6-carboxylic acid Protocol_1 Protocol 1: TFA in DCM Start->Protocol_1 Protocol_2 Protocol 2: HCl in Dioxane Start->Protocol_2 Protocol_3 Protocol 3: H₃PO₄ in THF/H₂O Start->Protocol_3 Workup_1 Work-up: Evaporation & Basic Wash Protocol_1->Workup_1 Workup_2 Work-up: Precipitation & Filtration Protocol_2->Workup_2 Workup_3 Work-up: Neutralization & Extraction Protocol_3->Workup_3 Product_FreeAmine Product: Free Amine Workup_1->Product_FreeAmine Product_HClSalt Product: HCl Salt Workup_2->Product_HClSalt Workup_3->Product_FreeAmine

Caption: Comparative workflow for Boc deprotection.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the equivalents of acid.

  • Side Reactions: The formation of the tert-butyl cation can lead to alkylation of nucleophilic sites on the substrate or solvent.[6] If this is observed, switching to a milder deprotection method (Protocol 3) or using a scavenger such as triethylsilane or anisole may be beneficial.

  • Product Isolation: As 1,4-oxazepane-6-carboxylic acid is likely to be water-soluble, care must be taken during aqueous work-ups. Extraction with a more polar solvent or the use of ion-exchange chromatography may be necessary for efficient isolation.

  • Safety: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.[12][13][14][15] Always add acid to the solvent, not the other way around.

Conclusion

The deprotection of the Boc group from 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a straightforward transformation that can be accomplished through several reliable methods. The choice of protocol should be guided by the specific requirements of the synthetic route, including the acid sensitivity of the substrate and the desired final salt form. The protocols outlined in this application note provide a solid foundation for achieving efficient and clean deprotection, enabling the progression of this valuable building block in drug discovery and development programs.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • O'Brien, P. et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]

  • NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • University of California, Berkeley. Trifluoroacetic Acid SOP. [Link]

  • ResearchGate. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers | Request PDF. [Link]

  • ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • Semantic Scholar. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

  • NJ.gov. Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. [Link]

  • Achmem. (R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid. [Link]

  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. [Link]

  • Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

Sources

Application Notes and Protocols for the HPLC Purification of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on developing robust High-Performance Liquid Chromatography (HPLC) methods for the purification of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid and its derivatives. These heterocyclic compounds are important building blocks in medicinal chemistry, and achieving high purity is critical for subsequent synthetic steps and biological screening.

Introduction: The Purification Challenge

The target molecule, 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, and its derivatives present a unique set of challenges for chromatographic purification. The presence of a polar oxazepane core, a moderately hydrophobic Tert-butoxycarbonyl (Boc) protecting group, and an ionizable carboxylic acid moiety results in complex retention behavior. Furthermore, the stereocenter at the C6 position necessitates consideration of chiral separation methods if the material is a racemic mixture.

This guide will systematically address these challenges by providing a logical workflow for method development in reversed-phase HPLC, the most common and versatile purification technique for such pharmaceutical intermediates.[1][2] We will also discuss strategies for both achiral (purity) and chiral (enantiomeric separation) purifications.

Foundational Principles: Reversed-Phase Chromatography

Reversed-phase HPLC separates molecules based on their hydrophobicity.[2] A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[2] More hydrophobic molecules interact more strongly with the stationary phase and thus elute later.

For ionizable compounds like our target molecule, the mobile phase pH is a critical parameter that dramatically influences retention and selectivity.[3][4] The carboxylic acid group can exist in its neutral (protonated, -COOH) or ionized (deprotonated, -COO⁻) form depending on the pH. The neutral form is significantly more hydrophobic and will be retained longer on a reversed-phase column.[5]

Achiral Purification: A Step-by-Step Protocol

This section details the development of a preparative HPLC method to isolate the target compound from reaction-related impurities.

Initial Analytical Method Development

Before scaling up to preparative chromatography, a robust analytical method must be developed to assess the crude sample purity and guide the purification strategy.

Rationale: The goal is to find conditions that provide good retention of the target compound and adequate resolution from its major impurities.

Protocol:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 phases provide broad hydrophobic retention suitable for a wide range of small molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Causality: TFA is a common mobile phase additive that serves two key purposes: it acts as an ion-pairing agent and maintains a low pH (around 2).[6][7][8] At this low pH, the carboxylic acid group of the target molecule will be fully protonated (-COOH), suppressing its ionization and leading to better retention and improved peak shape.[5] While the Boc group can be acid-labile, it is generally stable in the presence of 0.1% TFA during the chromatography run and subsequent workup, especially if fractions are neutralized or processed promptly.[9]

  • Initial Gradient Scouting:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm (for amide/carbamate and carboxyl chromophores). If available, a mass spectrometer provides invaluable data for peak tracking.[10]

    • Gradient: A fast, broad gradient is used to determine the approximate elution conditions. For example: 5% to 95% B over 10 minutes.

  • Analysis of Results:

    • Examine the chromatogram to determine the retention time of the target peak (ideally confirmed by mass spectrometry).

    • Assess the resolution between the target peak and its nearest impurities.

Method Optimization for Preparative Scale

Once the approximate elution conditions are known, the gradient is optimized to maximize throughput and resolution for the preparative separation.

Rationale: A focused gradient reduces run time and solvent consumption while improving the separation of closely eluting impurities.

Protocol:

  • Gradient Refinement: Based on the scouting run, create a shallower, more focused gradient around the elution point of the target compound. For example, if the compound eluted at 40% B, a new gradient might be 25% to 55% B over 15 minutes.

  • Loading Study: Perform analytical injections with increasing concentrations to check for peak shape degradation, which indicates column overloading. This helps determine the maximum sample load for the preparative column.

Scaling to Preparative HPLC

The optimized analytical method is now scaled up for purification.

Rationale: Geometric scaling ensures that the separation achieved at the analytical scale is maintained on the larger preparative column.[11]

Protocol:

  • Column Selection: Choose a preparative column with the same stationary phase chemistry and particle size as the analytical column (e.g., 21.2 x 150 mm, 5 µm).

  • Flow Rate and Gradient Adjustment: Scale the flow rate and gradient based on the column dimensions. The scaling factor is the ratio of the cross-sectional areas of the columns:

    • Scaling Factor = (ID_prep / ID_anal)²

    • New Flow Rate = Analytical Flow Rate x Scaling Factor

    • Adjust the gradient times proportionally.

  • Sample Preparation and Injection: Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase composition to avoid peak distortion.

  • Fraction Collection: Collect fractions based on the UV trace. For enhanced specificity, mass-directed fraction collection is highly recommended, as it triggers collection only when the mass-to-charge ratio (m/z) of the target compound is detected.[10][12][13] This is particularly useful for separating the target from impurities that may co-elute under the UV trace.

Method Development Workflow Visualization

The following diagram illustrates the logical flow for developing the achiral purification method.

MethodDevelopmentWorkflow cluster_analytical Analytical Method Development cluster_optimization Optimization cluster_prep Preparative Scale-Up A Crude Sample Analysis B Select C18 Column (e.g., 4.6x150mm, 5µm) A->B C Mobile Phase: H2O/ACN with 0.1% TFA B->C D Scouting Gradient (e.g., 5-95% B) C->D E Analyze Retention & Resolution D->E F Refine Gradient (Shallow Gradient) E->F Optimize G Perform Loading Study F->G H Select Preparative Column (Same Chemistry) G->H Scale-Up I Scale Flow Rate & Gradient H->I J Inject Crude Sample I->J K Mass-Directed Fraction Collection J->K L Pure Compound K->L

Sources

Application Notes and Protocols for the Enzymatic Synthesis of Chiral 1,4-Oxazepane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 1,4-Oxazepane Carboxylic Acids in Modern Drug Discovery

Chiral 1,4-oxazepane carboxylic acids represent a class of saturated seven-membered heterocyclic compounds that are gaining prominence as valuable scaffolds in medicinal chemistry. Their unique three-dimensional architecture and the presence of multiple points for diversification make them attractive building blocks for the development of novel therapeutics. The inherent chirality of these molecules is often crucial for their pharmacological activity, as different enantiomers can exhibit distinct biological effects. These scaffolds have been investigated for a range of therapeutic applications, including as anticonvulsants and antifungal agents.[1]

Traditional chemical syntheses of these complex structures often require multi-step procedures, harsh reaction conditions, and the use of expensive and hazardous reagents. Furthermore, achieving high enantioselectivity can be a significant challenge. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative. Enzymatic syntheses are typically performed under mild conditions, are highly selective (chemo-, regio-, and stereoselective), and can significantly reduce the environmental impact of chemical manufacturing.

This comprehensive guide provides detailed application notes and protocols for three distinct enzymatic strategies for the synthesis of chiral 1,4-oxazepane carboxylic acids, targeting researchers, scientists, and drug development professionals. We will explore a validated lipase-catalyzed approach and propose two novel, yet highly plausible, methods utilizing imine reductases and transaminases.

Strategic Overview: A Trio of Enzymatic Approaches

We will delve into three powerful enzymatic strategies, each offering unique advantages for the synthesis of chiral 1,4-oxazepane carboxylic acids.

  • Strategy 1: Lipase-Catalyzed Regioselective Intramolecular Lactamization. This established method relies on the remarkable ability of lipases to catalyze the formation of a seven-membered lactam ring from a linear amino diester precursor. This key intermediate can then be further processed to yield the desired carboxylic acid.

  • Strategy 2 (Proposed): Imine Reductase (IRED)-Catalyzed Asymmetric Reductive Amination. This innovative approach leverages the power of IREDs to catalyze the asymmetric reduction of a cyclic imine precursor, directly establishing the chiral center of the 1,4-oxazepane ring.

  • Strategy 3 (Proposed): Transaminase (TA)-Catalyzed Asymmetric Amination. This forward-thinking strategy employs a transaminase to introduce a chiral amine group into a keto-ether precursor, which can then be cyclized to form the 1,4-oxazepane ring.

Strategy 1: Lipase-Catalyzed Regioselective Intramolecular Lactamization

This method has been successfully employed for the synthesis of N-Boc-(2R)-1,4-oxazepane-2-carboxylic acid.[1][2] The key transformation is the lipase-catalyzed intramolecular cyclization of an amino diester to form a seven-membered lactam.

Causality of Experimental Choices
  • Enzyme Selection: Immobilized Candida antarctica Lipase B (CALB) is the enzyme of choice for this transformation.[3][4] CALB is a robust and versatile lipase with a broad substrate scope and excellent stability in organic solvents.[5][6] Its active site is well-suited to accommodate the linear precursor and facilitate the intramolecular aminolysis, leading to the formation of the lactam. Immobilization of the enzyme simplifies downstream processing, allowing for easy removal and potential recycling of the biocatalyst.[7]

  • Solvent System: The reaction is typically performed in a non-polar organic solvent, such as toluene or tert-butyl methyl ether (MTBE). These solvents are chosen to minimize the hydrolysis of the ester groups and to favor the intramolecular aminolysis over intermolecular side reactions.

  • Reaction Conditions: The reaction is generally carried out at a slightly elevated temperature (e.g., 40-60 °C) to enhance the reaction rate without compromising the enzyme's stability. The use of a rotating bed reactor, such as the SpinChem® technology, can improve mass transfer and prevent mechanical degradation of the immobilized enzyme particles.[1]

Experimental Workflow

lipase_workflow cluster_synthesis Synthesis of Precursor cluster_enzymatic Enzymatic Lactamization cluster_downstream Downstream Processing start Methyl (2R)-glycidate step1 Ring opening with an amino alcohol start->step1 precursor Amino diester Precursor step1->precursor lactamization Lipase-catalyzed intramolecular lactamization precursor->lactamization lactam Chiral Lactam lactamization->lactam protection N-Boc Protection lactam->protection reduction Chemoselective Reduction protection->reduction hydrolysis Ester Hydrolysis reduction->hydrolysis final_product Chiral 1,4-Oxazepane Carboxylic Acid hydrolysis->final_product

Caption: Workflow for Lipase-Catalyzed Synthesis.

Detailed Protocol: Synthesis of N-Boc-(2R)-1,4-oxazepane-2-carboxylic acid

Part A: Synthesis of the Amino Diester Precursor

This protocol assumes the synthesis of the amino diester precursor from methyl (2R)-glycidate as described in the literature.[1]

Part B: Lipase-Catalyzed Lactamization

  • Reaction Setup: To a solution of the amino diester precursor (1.0 eq) in toluene (0.1 M), add immobilized Candida antarctica lipase B (Novozym® 435, 10% w/w of the substrate).

  • Incubation: Heat the reaction mixture to 50 °C with gentle agitation. For larger scale reactions, a rotating bed reactor is recommended to ensure efficient mixing and minimize enzyme attrition.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC-MS until the starting material is consumed (typically 24-48 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the immobilized enzyme by filtration and wash it with toluene. The enzyme can be stored for potential reuse.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude lactam by column chromatography on silica gel.

Part C: Downstream Chemical Transformations

The resulting chiral lactam can be converted to the final N-Boc protected carboxylic acid through a three-step sequence: N-Boc protection, chemoselective reduction of the lactam, and ester hydrolysis.[1]

ParameterValue/ConditionRationale
EnzymeImmobilized Candida antarctica Lipase BHigh activity and stability in organic media.
SubstrateAmino diester precursorLinear precursor for intramolecular cyclization.
SolventTolueneFavors aminolysis over hydrolysis.
Temperature50 °CBalances reaction rate and enzyme stability.
Reaction Time24-48 hoursTime to reach high conversion.

Strategy 2 (Proposed): Imine Reductase (IRED)-Catalyzed Asymmetric Reductive Amination

This proposed strategy utilizes an imine reductase (IRED) for the key stereochemistry-defining step. IREDs are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity.[8][9][10]

Causality of Experimental Choices
  • Enzyme Selection: A suitable (R)- or (S)-selective IRED would be chosen based on screening against the target imine precursor. Several commercial IRED kits are available for this purpose. The enzyme's ability to accept cyclic imines is a critical selection criterion.[9]

  • Substrate Design: The synthesis of a cyclic imine precursor is required. This can be achieved through the condensation of a suitable amino-ketone.

  • Cofactor Regeneration: IREDs require the stoichiometric consumption of NADPH.[11] To make the process economically viable, an in-situ cofactor regeneration system is essential. A common system employs a glucose dehydrogenase (GDH) and glucose to regenerate NADPH from NADP+.

  • Reaction Conditions: The reaction is performed in an aqueous buffer system (e.g., phosphate or TRIS buffer) at a pH optimum for the chosen IRED (typically pH 7-8) and a mild temperature (e.g., 25-37 °C).

Proposed Experimental Workflow

ired_workflow cluster_synthesis Synthesis of Precursor cluster_enzymatic Enzymatic Reduction cluster_downstream Downstream Processing start Keto-ether precursor step1 Synthesis of cyclic imine start->step1 precursor Cyclic Imine step1->precursor reduction IRED-catalyzed asymmetric reduction precursor->reduction amine Chiral cyclic amine reduction->amine protection N-protection (e.g., Boc) amine->protection oxidation Oxidation to Carboxylic Acid protection->oxidation final_product Chiral 1,4-Oxazepane Carboxylic Acid oxidation->final_product

Caption: Proposed Workflow for IRED-Catalyzed Synthesis.

Proposed Protocol: IRED-Catalyzed Synthesis of a Chiral 1,4-Oxazepane
  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution in phosphate buffer (100 mM, pH 7.5) containing:

    • Cyclic imine precursor (1.0 eq, e.g., 10-50 mM)

    • NADP+ (0.01 eq)

    • Glucose (1.5 eq)

    • Glucose Dehydrogenase (GDH) (e.g., 1-2 mg/mL)

    • IRED (lyophilized powder or whole cells, concentration determined by screening)

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the IRED. Monitor the formation of the chiral amine product by chiral HPLC or GC.

  • Work-up: Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to >10 with NaOH to extract the free amine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude chiral amine can be further purified by chromatography if necessary.

  • Derivatization to Carboxylic Acid: The resulting chiral amine can be N-protected and then subjected to an oxidation reaction to install the carboxylic acid functionality.

ParameterValue/ConditionRationale
EnzymeImine Reductase (IRED)Catalyzes asymmetric reduction of imines.
CofactorNADPH (regenerated)Hydride source for the reduction.
Regeneration SystemGlucose/GDHEconomically viable cofactor recycling.
SolventAqueous Buffer (pH 7.5)Physiological conditions for enzyme activity.
Temperature30 °COptimal for many IREDs and GDH.

Strategy 3 (Proposed): Transaminase (TA)-Catalyzed Asymmetric Amination

This proposed route utilizes a transaminase (TA) to install the chiral amine functionality. TAs are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[12][13]

Causality of Experimental Choices
  • Enzyme Selection: A suitable (R)- or (S)-selective ω-transaminase will be selected through screening. The enzyme must accept the designed keto-ether precursor.

  • Substrate Design: A prochiral keto-ether precursor is required. This substrate would contain the pre-formed ether linkage of the final 1,4-oxazepane ring.

  • Amine Donor: A suitable amine donor is crucial for driving the reaction equilibrium. Isopropylamine is a common choice as the co-product, acetone, is volatile and can be removed, thus shifting the equilibrium towards product formation.

  • Cofactor: TAs require pyridoxal phosphate (PLP) as a cofactor, which is typically added to the reaction mixture.[14][15]

Proposed Experimental Workflow

ta_workflow cluster_synthesis Synthesis of Precursor cluster_enzymatic Enzymatic Amination cluster_downstream Downstream Processing start Starting Materials step1 Synthesis of keto-ether start->step1 precursor Keto-ether Precursor step1->precursor amination TA-catalyzed asymmetric amination precursor->amination amine Chiral amino-ether amination->amine cyclization Intramolecular Cyclization amine->cyclization deprotection Deprotection/Oxidation cyclization->deprotection final_product Chiral 1,4-Oxazepane Carboxylic Acid deprotection->final_product

Caption: Proposed Workflow for Transaminase-Catalyzed Synthesis.

Proposed Protocol: TA-Catalyzed Synthesis of a Chiral Amino-Ether
  • Reaction Mixture Preparation: In a suitable buffer (e.g., TRIS-HCl, pH 8.0), combine:

    • Keto-ether precursor (1.0 eq, e.g., 20-100 mM)

    • Isopropylamine (amine donor, 5-10 eq)

    • Pyridoxal phosphate (PLP) (1 mM)

    • Transaminase (as a lyophilized powder or whole-cell preparation)

  • Reaction Execution: Incubate the reaction mixture at a suitable temperature (e.g., 30-40 °C) with gentle shaking.

  • Monitoring and Work-up: Monitor the reaction by chiral HPLC. Once equilibrium is reached or the substrate is consumed, work-up the reaction by basifying the mixture and extracting the product with an organic solvent.

  • Purification and Subsequent Steps: The extracted chiral amino-ether can be purified by chromatography. Subsequent chemical steps, such as intramolecular cyclization, would be required to form the 1,4-oxazepane ring.

ParameterValue/ConditionRationale
Enzymeω-Transaminase (TA)Catalyzes asymmetric amination of ketones.
CofactorPyridoxal Phosphate (PLP)Essential for transaminase activity.
Amine DonorIsopropylamineDrives the reaction equilibrium.
SolventAqueous Buffer (pH 8.0)Common condition for transaminase reactions.
Temperature30-40 °COptimal for many transaminases.

Analytical Methods for Characterization and Quality Control

Robust analytical methods are essential for monitoring reaction progress, determining product purity, and quantifying enantiomeric excess (ee).

Chromatographic Methods
  • Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase HPLC: Useful for monitoring reaction conversion and determining chemical purity. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is a good starting point.

    • Chiral HPLC: Essential for determining the enantiomeric excess of the chiral products. A variety of chiral stationary phases (CSPs) are available. For chiral carboxylic acids and amines, polysaccharide-based (e.g., Chiralcel® OD, AD) or protein-based columns can be effective.[16] Method development will be required to find the optimal column and mobile phase for a specific target molecule.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Indispensable for structural elucidation and confirmation of the desired product. Characteristic shifts for the 1,4-oxazepane ring protons and carbons, as well as for protecting groups like Boc, should be observed.[17][18]

    • 2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Conclusion and Future Outlook

The enzymatic synthesis of chiral 1,4-oxazepane carboxylic acids offers a green and efficient alternative to traditional chemical methods. The lipase-catalyzed approach provides a validated route, while the proposed imine reductase and transaminase strategies represent exciting avenues for further research and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, these biocatalytic methods are poised to play an increasingly important role in the synthesis of these valuable building blocks. The continued discovery and engineering of novel enzymes will undoubtedly expand the toolbox available to synthetic chemists, enabling the creation of ever more complex and potent therapeutic agents.

References

  • Aurell, C.-J., Karlsson, S., Pontén, F., & Andersen, S. M. (2014). Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid. Organic Process Research & Development, 18(9), 1116–1119. [Link][1][2]

  • SpinChem. (n.d.). Lipase catalyzed regioselective lactamization as a key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. Retrieved from [Link]

  • Roiban, G.-D., & Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 12(10), 3147-3164. [Link][8]

  • Verma, M. L., & Chaudhary, R. (2011). Immobilized Candida antarctica lipase B: Hydration, stripping off and application in ring opening polyester synthesis. Bioresource Technology, 102(18), 8347-8357. [Link][3]

  • Krchňák, V., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 35906-35916. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link][17]

  • Riebel, A., et al. (2015). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Polymers, 7(10), 2033-2054. [Link][4]

  • Phenomenex. (n.d.). Chiral HPLC Method Development Kits. Retrieved from [Link][16]

  • Wikipedia. (n.d.). Pyridoxal phosphate. Retrieved from [Link][14]

  • Hussain, S., et al. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem, 7(4), 579-583. [Link][9]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of a dipeptide analogue. Retrieved from [Link]

  • Esaki, N., et al. (1998). Nonstereospecific transamination catalyzed by pyridoxal phosphate-dependent amino acid racemases of broad substrate specificity. Journal of Biological Chemistry, 273(7), 3943-3948. [Link][15]

  • Wu, J., et al. (2019). Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications. Biomaterials Science, 7(5), 1755-1770. [Link][5]

  • Palacio, C. M., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(8), 5649-5674. [Link]

  • Kara, S., et al. (2018). Horse Liver Alcohol Dehydrogenase-Catalyzed Oxidative Lactamization of Amino Alcohols. ACS Catalysis, 8(9), 8349-8353. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1618. [Link]

  • Liu, Y., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Molecules, 25(11), 2589. [Link]

  • ResearchGate. (n.d.). ω-Transaminases for the amination of functionalised cyclic ketones. Retrieved from [Link]

  • MIT OpenCourseWare. (2017, August 22). PLP (Pyridoxal Phosphate) Reactions [Video]. YouTube. [Link]

  • Forró, E., & Fülöp, F. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 25(21), 5030. [Link]

  • Rezac, M. E., et al. (2007). Immobilization of Candida antarctica Lipase B on Fumed Silica. K-REx. [Link][7]

  • Xu, Y., et al. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 10, 888691. [Link]

  • Imai, K., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(12), 3843. [Link][18]

  • Schätzle, S., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. AMB Express, 2(1), 8. [Link][12]

  • UTUPub. (n.d.). Lipase-catalyzed acylation in multistep organic synthesis. Retrieved from [Link]

  • Dove Medical Press. (2019). Immobilization studies of Candida Antarctica lipase B on gallic acid resin. Retrieved from [Link]

  • Frontiers. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Retrieved from [Link][6]

  • Mitsukura, K., et al. (2013). A NADPH-dependent (S)-imine reductase (SIR) from Streptomyces sp. GF3546 for asymmetric synthesis of optically active amines: purification, characterization, gene cloning, and expression. Applied Microbiology and Biotechnology, 97(18), 8079-8086. [Link][11]

  • Journal of the American Chemical Society. (2023). Metal-Pyridoxal Cooperativity in Nonenzymatic Transamination. Retrieved from [Link]

  • Aleku, G. A., et al. (2017). InspIRED by Nature: NADPH-Dependent Imine Reductases (IREDs) as Catalysts for the Preparation of Chiral Amines. ChemBioChem, 18(1), 21-27. [Link][10]

  • Bentham Science. (n.d.). Recent Lipase-Catalyzed Hydrolytic Approaches to Pharmacologically Important β-and λ-Amino Acids. Retrieved from [Link]

  • Pleiss, J., et al. (2017). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Applied Microbiology and Biotechnology, 101(16), 6471-6483. [Link]

  • Chemistry LibreTexts. (2024). 17.2: Pyridoxal Phosphate (Vitamin B6). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • MDPI. (2022). Key Amino Acids for Transferase Activity of GDSL Lipases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Green, A. P., et al. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition, 53(39), 10718-10721. [Link][13]

  • Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A NADH-accepting imine reductase variant: Immobilization and cofactor regeneration by oxidative deamination. Retrieved from [Link]

  • NIH. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Retrieved from [Link]

  • NIH. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Retrieved from [Link]

  • Scilit. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. Retrieved from [Link]

  • PubMed. (n.d.). InspIRED by Nature: NADPH-Dependent Imine Reductases (IREDs) as Catalysts for the Preparation of Chiral Amines. Retrieved from [Link]

  • NIH. (n.d.). Computational Study of Mechanism and Enantioselectivity of Imine Reductase from Amycolatopsis orientalis. Retrieved from [Link]

Sources

Application Notes & Protocols: Solid-Phase Synthesis Utilizing 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,4-Oxazepane Scaffold in Modern Drug Discovery

The quest for novel therapeutics with enhanced efficacy and specificity has led medicinal chemists to explore beyond traditional chemical space. Peptidomimetics, molecules that mimic the structure and function of peptides, have emerged as a promising class of compounds, often overcoming the limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Within this domain, heterocyclic scaffolds are instrumental in constraining the conformational flexibility of peptide chains, thereby pre-organizing them for optimal interaction with their biological targets.[3]

The 1,4-oxazepane ring system, a seven-membered heterocycle containing both oxygen and nitrogen, is a particularly valuable scaffold in this context.[4] Its incorporation into peptide backbones can induce unique conformational constraints, influencing the secondary structure and biological activity of the resulting peptidomimetic. Compounds bearing the 1,4-oxazepane moiety have shown a wide range of biological activities, including potential applications as antipsychotics and treatments for neurodegenerative diseases.[5][6]

This application note provides a detailed guide for the utilization of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid , a key building block for the solid-phase synthesis (SPPS) of novel peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for its seamless integration into standard Boc-based SPPS protocols, while the carboxylic acid functionality enables its coupling to a growing peptide chain.[7] We will delve into the core principles of Boc-SPPS, provide detailed protocols for the incorporation of this unique building block, and offer insights into potential challenges and optimization strategies.

Core Principles of Boc-Based Solid-Phase Peptide Synthesis

Boc-SPPS is a powerful and well-established technique for the stepwise synthesis of peptides and peptidomimetics on a solid support.[8] The fundamental principle lies in the use of an acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid, while more acid-stable protecting groups are used for the side chains of trifunctional amino acids.[7] The C-terminal amino acid is anchored to an insoluble polymeric resin, and the peptide chain is elongated in the C- to N-terminal direction through a series of iterative cycles.[9]

A typical Boc-SPPS cycle consists of the following steps:

  • Boc Deprotection: The acid-labile Boc group is removed from the N-terminal amino acid of the resin-bound peptide, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[10]

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free amine.[10]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

This iterative process is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically in a single step using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualizing the Building Block and the Synthesis Workflow

Figure 1: Chemical Structure of the Core Building Block cluster_0 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid C11H19NO5

Caption: Chemical structure of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid.[11]

Figure 2: Boc-SPPS Workflow Resin Resin Support Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of Boc-AA-OH Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Washing->Deprotection Repeat n times Cleavage Cleavage & Deprotection (HF or TFMSA) Washing->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalProduct Purified Peptidomimetic Purification->FinalProduct

Caption: A generalized workflow for Boc-based solid-phase peptide synthesis.

Detailed Protocols for Solid-Phase Synthesis

Resin Selection and Preparation

The choice of resin is critical for the success of Boc-SPPS. For the synthesis of C-terminal carboxylic acids, Merrifield or PAM (phenylacetamidomethyl) resins are commonly used. For C-terminal amides, MBHA (p-methylbenzhydrylamine) or BHA (benzhydrylamine) resins are the supports of choice.[7]

Protocol 1: Resin Swelling

  • Objective: To swell the resin beads to ensure optimal accessibility of reactive sites.

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add sufficient DCM to cover the resin.

    • Allow the resin to swell for 30-60 minutes with occasional gentle agitation.

    • Drain the DCM by filtration.

Chain Elongation: Incorporating the 1,4-Oxazepane Moiety

The incorporation of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid requires efficient activation of its carboxylic acid group to facilitate amide bond formation. Due to its cyclic nature and potential steric hindrance, optimized coupling conditions are recommended.

Protocol 2: Boc Deprotection

  • Objective: To remove the N-terminal Boc protecting group.

  • Procedure:

    • Wash the swollen resin-bound peptide with DCM (3 x 1 min).

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate the mixture for 1-2 minutes.

    • Drain the TFA/DCM solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3 x 1 min) and isopropanol (1 x 1 min), followed by DCM (3 x 1 min).

Protocol 3: Neutralization

  • Objective: To neutralize the N-terminal ammonium trifluoroacetate salt.

  • Procedure:

    • Wash the resin with DCM (2 x 1 min).

    • Add a solution of 5% (v/v) DIEA in DCM to the resin and agitate for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM (5 x 1 min).

Protocol 4: Coupling of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

  • Objective: To couple the title building block to the N-terminus of the growing peptide chain.

  • Rationale for Reagent Choice: Carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are effective. Alternatively, uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be used, which often lead to faster and more efficient couplings with reduced risk of racemization.[9]

  • Procedure:

    • In a separate vessel, dissolve 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DCC (3 equivalents) or HBTU/TBTU (3 equivalents) and DIEA (6 equivalents) to the solution and allow to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin-bound peptide.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction for completion using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step (double coupling).

    • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and methanol (2 x 1 min).

Cleavage and Final Product Isolation

The final step involves the cleavage of the synthesized peptidomimetic from the solid support and the simultaneous removal of any side-chain protecting groups.

Protocol 5: HF Cleavage

  • WARNING: Hydrogen fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Procedure:

    • Dry the peptide-resin thoroughly under high vacuum.

    • Place the dried resin in the reaction vessel of the HF apparatus.

    • Add a scavenger, such as anisole (10% v/v), to protect sensitive residues from side reactions.

    • Cool the reaction vessel to 0°C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

    • Wash the cleaved peptide with cold diethyl ether to precipitate the product and remove the scavengers.

    • Collect the precipitated peptide by filtration and dry under vacuum.

Protocol 6: Purification

  • Objective: To purify the crude peptide.

  • Procedure:

    • Dissolve the crude peptide in a suitable solvent system (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the desired product.

    • Confirm the identity and purity of the product by analytical HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

Data Presentation and Troubleshooting

Table 1: Recommended Reagents and Conditions for Coupling

ParameterRecommendationRationale
Building Block 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acidThe core scaffold for introducing conformational constraints.
Equivalents 3-4 eq.To drive the reaction to completion, especially for a sterically hindered amino acid.
Coupling Reagent HBTU or DCC/HOBtHBTU offers fast and efficient coupling. DCC/HOBt is a cost-effective alternative.[9]
Solvent DMF or NMPGood solvating properties for both the peptide-resin and the reagents.
Base (for HBTU) DIEA (2 eq. per eq. of HBTU)To activate the coupling reagent and maintain basic conditions.
Reaction Time 2-4 hours (or overnight)The cyclic nature of the building block may slow down the reaction kinetics.
Monitoring Kaiser TestTo check for the presence of free primary amines, indicating an incomplete reaction.

Table 2: Troubleshooting Guide for SPPS with 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance from the cyclic building block.- Perform a double coupling. - Increase the reaction time. - Use a more potent coupling reagent like HATU.
Low Yield Inefficient coupling at multiple steps. Premature cleavage of the peptide from the resin.- Optimize coupling conditions for each amino acid. - Ensure the use of a stable linker for the chosen resin.
Side Product Formation Incomplete Boc deprotection. Racemization during coupling.- Extend the TFA treatment time for deprotection. - Use HOBt or an equivalent additive to suppress racemization.
Aggregation of Peptide Chain Formation of secondary structures on the resin.- Use a resin with a lower loading capacity. - Incorporate "difficult sequence" protocols, such as using chaotropic salts or elevated temperatures.[5]

Conclusion

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a versatile and valuable building block for the synthesis of conformationally constrained peptidomimetics. Its integration into standard Boc-based solid-phase peptide synthesis protocols is straightforward, provided that appropriate considerations are made for its unique structural features. By following the detailed protocols and troubleshooting guide presented in this application note, researchers can effectively incorporate this scaffold into their synthetic strategies, paving the way for the discovery of novel and potent therapeutic agents. The principles and methodologies described herein provide a solid foundation for the successful synthesis and purification of peptidomimetics containing the 1,4-oxazepane moiety, empowering scientists in their drug development endeavors.

References

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – A European Journal. Available at: [Link]

  • Synthesis, Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene). ResearchGate. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • SYNTHESIS NOTES. Aapptec. Available at: [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. CSBio. Available at: [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]

  • Solid-phase Synthesis of "Mixed" Peptidomimetics Using Fmoc-protected aza-beta3-amino Acids and Alpha-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI. Available at: [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]

  • Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and -Amino Acids. Université de Rennes. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. MDPI. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. Available at: [Link]

  • Biosynthesis of macrocyclic peptides with C-terminal β-amino-α-keto acid groups by three different metalloenzymes. Nature Communications. Available at: [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. RSC Publishing. Available at: [Link]

  • 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-6-carboxylic acid. PubChem. Available at: [Link]

  • (R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. MySkinRecipes. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of the Carboxylic Acid on the 1,4-Oxazepane Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into molecules with a wide range of biological activities, including anti-inflammatory, antifungal, and anticonvulsant properties.[1][2] The ability to modify substituents on this ring system is crucial for optimizing the pharmacological profile of drug candidates. This guide provides a detailed examination of synthetic strategies for the derivatization of a carboxylic acid moiety attached to the 1,4-oxazepane ring. We will explore key transformations including amide bond formation, esterification, and reduction, providing both theoretical background and actionable, step-by-step protocols. Additionally, we will discuss the concept of bioisosteric replacement as a modern strategy in drug design.

Introduction: The Significance of the 1,4-Oxazepane Scaffold

Seven-membered heterocycles, such as 1,4-oxazepanes, are of significant interest in medicinal chemistry due to their unique conformational properties, which allow for the spatial presentation of substituents in a manner that can lead to high-affinity interactions with biological targets.[3][4] The presence of both an oxygen and a nitrogen atom in the 1,4-oxazepane ring provides opportunities for hydrogen bonding and introduces a degree of polarity, while the flexible seven-membered ring can adopt various low-energy conformations.

A carboxylic acid group on the 1,4-oxazepane ring is a versatile handle for chemical modification. Derivatization of this group can modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacokinetic and pharmacodynamic profile. The strategic derivatization of this functional group is therefore a cornerstone of lead optimization in drug discovery programs.

Core Derivatization Strategies

The primary transformations of a carboxylic acid on the 1,4-oxazepane ring involve its conversion into amides, esters, and alcohols. Each of these functional groups offers distinct properties and potential interactions with biological targets.

Amide Bond Formation: Building Molecular Complexity

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[5] The resulting amides are generally more stable to hydrolysis than esters and can participate in hydrogen bonding as both donors and acceptors.

Causality of Experimental Choices: Direct reaction of a carboxylic acid with an amine is typically inefficient due to the formation of a stable ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be activated. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the hydroxyl group of the carboxylic acid into a better leaving group.[6] The addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can further accelerate the reaction.[7]

Experimental Protocol: EDC/DMAP Mediated Amide Coupling

  • Dissolution: Dissolve the 1,4-oxazepane carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine and Catalyst: Add the desired amine (1.1 eq) and DMAP (0.1 eq) to the solution.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow for Amide Bond Formation

Amide_Formation Start 1,4-Oxazepane Carboxylic Acid Reagents Amine, EDC, DMAP in DCM Start->Reagents 1. Add Reagents Reaction Reaction at RT Reagents->Reaction 2. Stir Workup Aqueous Work-up Reaction->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Purify Product 1,4-Oxazepane Amide Derivative Purification->Product 5. Isolate

Caption: General workflow for amide synthesis.

Esterification: Modulating Polarity and Permeability

Esterification of the carboxylic acid can increase lipophilicity and cell membrane permeability, which can be beneficial for oral bioavailability. Esters can also serve as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Causality of Experimental Choices: For sterically unhindered alcohols, classic Fischer esterification (acid catalysis with excess alcohol) can be employed. However, for more complex or sterically hindered substrates, milder conditions are preferable to avoid side reactions. The Steglich esterification, using DCC and a catalytic amount of DMAP, is a highly effective method for forming esters at room temperature, even with sterically demanding alcohols.[7]

Experimental Protocol: Steglich Esterification

  • Dissolution: Dissolve the 1,4-oxazepane carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Activation: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Once the reaction is complete (monitored by TLC or LC-MS), filter off the DCU precipitate and wash it with cold DCM.

  • Work-up: Combine the filtrates and wash with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ester by flash column chromatography.

ParameterAmide Coupling (EDC/DMAP)Esterification (Steglich)
Substrate 1,4-Oxazepane Carboxylic Acid1,4-Oxazepane Carboxylic Acid
Reagents Amine, EDC, DMAPAlcohol, DCC, DMAP
Solvent DCM or DMFDCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yield 70-95%75-98%
Key Byproduct Ethyl-3-(3-dimethylaminopropyl)ureaDicyclohexylurea (DCU)

Table 1: Comparison of typical reaction conditions for amide and ester formation.

Reduction to Alcohols: Introducing a New Functional Group

Reduction of the carboxylic acid to a primary alcohol provides a new site for further functionalization and can significantly alter the molecule's interaction with its biological target.

Causality of Experimental Choices: Carboxylic acids are relatively resistant to reduction. Strong reducing agents are required, with lithium aluminum hydride (LiAlH₄) being the most common and effective.[8][9] The reaction proceeds through an aldehyde intermediate, which is immediately reduced to the alcohol.[9] It is crucial to perform the reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Experimental Protocol: LiAlH₄ Reduction

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Acid: Dissolve the 1,4-oxazepane carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

  • Quenching (Fieser work-up): Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over Na₂SO₄, and concentrate. Purify the alcohol by flash column chromatography if necessary.

Workflow for Carboxylic Acid Reduction

Reduction_Workflow Start 1,4-Oxazepane Carboxylic Acid LAH LiAlH₄ in THF Start->LAH 1. Add to LAH Reaction Reflux LAH->Reaction 2. Heat Quench Fieser Work-up Reaction->Quench 3. Cautious Quenching Purification Filtration & Concentration Quench->Purification 4. Purify Product 1,4-Oxazepane Primary Alcohol Purification->Product 5. Isolate

Caption: General workflow for LiAlH₄ reduction.

Advanced Strategy: Bioisosteric Replacement

In addition to direct derivatization, replacing the entire carboxylic acid moiety with a bioisostere is a powerful strategy in drug design.[10] A bioisostere is a functional group that retains similar physicochemical properties and biological activity to the original group but can improve the molecule's overall profile.

Tetrazoles as Carboxylic Acid Bioisosteres:

The 5-substituted 1H-tetrazole ring is one of the most widely used bioisosteres for carboxylic acids.[11][12]

  • Acidity: Tetrazoles have a pKa (~4.5-4.9) very similar to that of carboxylic acids, allowing them to exist as anions at physiological pH and engage in similar ionic interactions.[12]

  • Lipophilicity: Tetrazoles are generally more lipophilic than carboxylic acids, which can enhance membrane permeability.[12]

  • Metabolic Stability: The tetrazole ring is typically more resistant to metabolic degradation than a carboxylic acid.

The synthesis of a tetrazole bioisostere from a nitrile precursor, which can be derived from the corresponding primary amide, offers a synthetic route to these valuable analogs.

Conclusion

The derivatization of the carboxylic acid on a 1,4-oxazepane ring is a critical step in the exploration of this important chemical scaffold for drug discovery. The methods outlined in this guide—amide coupling, esterification, and reduction—provide a robust toolkit for medicinal chemists to synthesize diverse analogs for structure-activity relationship studies. Furthermore, the consideration of bioisosteric replacements, such as the tetrazole ring, opens up additional avenues for lead optimization. The provided protocols are designed to be self-validating, but as with any chemical synthesis, careful optimization and characterization are essential for success.

References

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. Available at: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • Method for esterifying sterically hindered carboxylic acids. Google Patents.
  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. AZoM.com. Available at: [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PubMed Central. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Selective reduction of carboxylic acids into aldehydes with TMDS using... ResearchGate. Available at: [Link]

  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • 1,4-oxazepane derivatives. Google Patents.
  • Bioisosteres for carboxylic acid groups. Hypha Discovery. Available at: [Link]

  • Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Chemistry Learner. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • 18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. Available at: [Link]

  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate. Available at: [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

  • reduction of carboxylic acids. Chemguide. Available at: [Link]

  • Method for esterifying hindered carboxylic acids. Google Patents.
  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. Available at: [Link]

  • Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Characterization of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique seven-membered oxazepane core, coupled with the presence of a carboxylic acid and a bulky N-Boc protecting group, presents a distinct analytical challenge. The N-Boc (tert-butoxycarbonyl) group is a common amine protecting group in organic synthesis, valued for its stability in various conditions and its straightforward removal under acidic conditions[1]. This application note provides a comprehensive guide to the analytical techniques and detailed protocols for the structural elucidation and purity assessment of this molecule, ensuring robust and reliable characterization for researchers and drug development professionals.

The structural complexity and the presence of multiple functional groups necessitate a multi-pronged analytical approach. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for purity determination, and Thermal Analysis to understand its physicochemical stability.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is critical for the selection and optimization of analytical methods.

PropertyValueSource
Molecular FormulaC₁₁H₁₉NO₅[2][3][4]
Molecular Weight245.27 g/mol [2][3][5]
IUPAC Name4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid[4]
AppearanceExpected to be a white to off-white solidGeneral knowledge
SolubilityExpected to be soluble in polar organic solvents (e.g., Methanol, DMSO, Chloroform) and aqueous base.General knowledge

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete assignment of the protons and carbons in 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid.

Rationale and Key Considerations

The ¹H NMR spectrum will provide information on the chemical environment, multiplicity, and integration of each proton, allowing for the mapping of the oxazepane ring protons and the characteristic singlet of the tert-butyl group. The presence of the chiral center at the 6-position may lead to diastereotopic protons within the ring, resulting in more complex splitting patterns. ¹³C NMR will confirm the number of unique carbon atoms and their functionalities (carbonyls, quaternary carbon, methylene groups, and methine).

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the acidic proton of the carboxylic acid.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: 16 ppm

  • Number of Scans: 16-64 (signal-to-noise dependent)

  • Relaxation Delay (d1): 1-2 seconds

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Spectral Width: 240 ppm

  • Number of Scans: 1024 or more

  • Relaxation Delay (d1): 2 seconds

Expected Spectral Features
Assignment Expected ¹H Chemical Shift (ppm) Expected Multiplicity Integration Expected ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.4-1.5Singlet9H~28
Oxazepane Ring Protons~2.8-4.5Multiplets9H~45-80
-COOH~10-12 (broad)Singlet1H~170-180
C(CH₃)₃---~80
C=O (Boc)---~155

Note: The chemical shifts are estimates and can vary based on solvent and concentration. The signals at approximately 1.38 ppm are typically assigned to the -CH₃ of the N-Boc group[6].

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Rationale and Key Considerations

ESI-MS will allow for the detection of the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The high-resolution mass spectrometry (HRMS) capability will provide the exact mass, confirming the elemental composition. Tandem MS (MS/MS) experiments can be performed to induce fragmentation, which is particularly useful for confirming the presence of the Boc group and the oxazepane ring structure. A common fragmentation pathway for N-Boc protected compounds involves the loss of the tert-butyl group or isobutylene.

Experimental Protocol: LC-MS (ESI)

Instrumentation: Liquid Chromatograph coupled to a Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

Liquid Chromatography Parameters (for sample introduction):

  • Column: A short C18 column can be used for desalting and sample introduction.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 1-5 µL

Mass Spectrometry Parameters (ESI):

  • Ionization Mode: Positive and Negative

  • Capillary Voltage: 3.5-4.5 kV

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

  • Scan Range: m/z 50-500

Expected Mass Spectra
Ion Expected m/z (Positive Mode) Expected m/z (Negative Mode)
[M+H]⁺246.1336-
[M+Na]⁺268.1155-
[M-H]⁻-244.1190
[M-C₄H₈+H]⁺ (Loss of isobutylene)190.0709-
[M-Boc+H]⁺146.0757-

Note: The characteristic loss of 56 Da (isobutylene) or 100 Da (Boc group) is a strong indicator of the N-Boc moiety[7].

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and detecting any process-related impurities or degradation products. Due to the polar nature of the carboxylic acid and the N-Boc group, a reversed-phase method with a polar-endcapped or polar-embedded column is recommended.

Rationale and Key Considerations

The carboxylic acid group can lead to poor peak shape (tailing) on standard C18 columns due to interactions with residual silanols. Using a polar-modified column or an ion-pairing agent can mitigate these effects. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative for such polar compounds[8]. The UV detector is suitable as the carbonyl groups of the Boc and carboxylic acid functionalities provide some UV absorbance, typically around 200-220 nm.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Parameters:

  • Column: C18 with polar endcapping or a polar-embedded group (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj hplc_sep Chromatographic Separation (Polar-Modified C18) hplc_inj->hplc_sep hplc_det UV Detection (210 nm) hplc_sep->hplc_det data_int Integrate Peaks hplc_det->data_int data_calc Calculate Area % data_int->data_calc data_rep Generate Purity Report data_calc->data_rep caption HPLC Purity Analysis Workflow

Caption: Workflow for HPLC purity analysis.

Thermal Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide insights into the thermal stability, melting point, and decomposition profile of the compound.

Rationale and Key Considerations

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. Carboxylic acids can undergo decarboxylation at elevated temperatures[9]. The N-Boc group is also known to be thermally labile[10]. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and any other thermal transitions.

Experimental Protocol: TGA and DSC

Instrumentation: TGA and DSC instruments.

Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

TGA Parameters:

  • Temperature Range: 25 °C to 600 °C.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen, with a purge rate of 20 mL/min.

DSC Parameters:

  • Temperature Range: 25 °C to a temperature below the onset of decomposition determined by TGA.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen, with a purge rate of 20 mL/min.

Expected Thermal Profile
  • DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid.

  • TGA: A multi-step weight loss is possible. The first step could correspond to the loss of the Boc group, followed by the decomposition of the rest of the molecule at higher temperatures.

Analytical_Techniques Compound 4-(Tert-butoxycarbonyl)-1,4- oxazepane-6-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS, HRMS) Compound->MS Molecular Weight & Formula HPLC HPLC (Reversed-Phase) Compound->HPLC Purity Assessment Thermal Thermal Analysis (TGA, DSC) Compound->Thermal Physicochemical Stability NMR->MS HPLC->MS caption Integrated Analytical Approach

Caption: Interrelation of analytical techniques.

Conclusion

The comprehensive characterization of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid requires an integrated approach utilizing multiple analytical techniques. The protocols outlined in this application note provide a robust framework for researchers to confirm the structure, verify the molecular weight, assess the purity, and understand the thermal properties of this important heterocyclic compound. Adherence to these methodologies will ensure high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • PubChem. 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid. [Link]

  • PubChem. (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Lindsley, C. W., et al. (2005). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 70(18), 7463–7467. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 29(6). [Link]

  • Saito, T., et al. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 36(2), 438–446. [Link]

  • Al-Abadleh, H. A., & Madix, R. J. (2003). Investigation of Thermal Properties of Carboxylates with Various Structures. Surface Science, 544(2-3), 241-262. [Link]

  • Wang, Y., et al. (2018). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • Readers Insight. (2025). Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. [Link]

  • Lebel, H., & Leogane, O. (2006). Condensation of Carboxylic Acids with Non-Nucleophilic N-Heterocycles and Anilides Using Boc2O. Organic Letters, 8(25), 5717–5720. [Link]

  • Kumar, S., & Singh, S. K. (2009). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. The Journal of Physical Chemistry B, 113(48), 15897–15904. [Link]

  • Saito, T., et al. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. ResearchGate. [Link]

  • Al-Abadleh, H. A., & Madix, R. J. (2004). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Journal of Physical Chemistry B, 108(4), 1421-1431. [Link]

  • Khaksar, S., & Gholami, M. R. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Synthetic Communications, 41(1), 113-120. [Link]

  • Dolan, J. W. (2001). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. LCGC North America, 19(6), 570-575. [Link]

  • Bain, R. M., et al. (2016). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Chemical Communications, 52(49), 7763–7766. [Link]

  • Ju, Y. H., & Lee, J. D. (2019). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 58(31), 14194–14202. [Link]

  • Chakraborti, A. K., et al. (2004). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Organic Process Research & Development, 8(2), 136–140. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Scognamiglio, V., et al. (2020). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Molecules, 25(22), 5431. [Link]

  • Van der Eycken, E., & Kappe, C. O. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Molecules, 22(6), 949. [Link]

  • Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541. [Link]

  • Belkacem, M., et al. (2015). A Novel Method for the Deprotection of N-Boc-D-Glucosamine-Ac by Irradiation via Microwave. International Journal of Chemical Engineering and Applications, 6(5), 332-335. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. [Link]

  • Kim, J., et al. (2020). Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat. Forensic Toxicology, 38(2), 473–482. [Link]

  • Google Patents. (2012).
  • Anonymous. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this valuable synthetic building block. Understanding the stability profile of this molecule is critical for designing robust synthetic routes, ensuring the integrity of screening compounds, and developing reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid in solution?

The stability of this molecule is governed by two main structural features: the tert-butoxycarbonyl (Boc) protecting group and the 1,4-oxazepane core . Consequently, the primary factors influencing its stability are:

  • pH: The Boc group is notoriously labile under acidic conditions.[1][][3][4] The 1,4-oxazepane ring's ether linkage can also be susceptible to cleavage under strongly acidic conditions.[5] The compound is significantly more stable in neutral to moderately basic solutions.

  • Temperature: Elevated temperatures can promote both the cleavage of the Boc group and the degradation of the oxazepane ring.[6][7] Reactions and storage should be conducted at controlled, and preferably cool, temperatures.

  • Solvent System: The choice of solvent can influence degradation rates. Protic solvents, particularly in the presence of trace acid, can facilitate the hydrolysis of the Boc group.

  • Presence of Strong Acids: Direct exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly and quantitatively remove the Boc group.[3][4] This is a standard deprotection method, but it must be avoided if the integrity of the N-Boc group is desired.

Q2: What is the most common degradation pathway I should anticipate?

The most prevalent and rapid degradation pathway is the acid-catalyzed hydrolysis of the N-Boc group . This reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which typically forms isobutylene and releases carbon dioxide.[4][8] This deprotection results in the formation of 1,4-oxazepane-6-carboxylic acid.

Start 4-(Boc)-1,4-oxazepane- 6-carboxylic acid Protonated Protonated Intermediate Start->Protonated + H+ (Acid) CarbamicAcid Carbamic Acid Intermediate + tert-butyl cation Protonated->CarbamicAcid Slow, Rate-Limiting Final 1,4-Oxazepane-6-carboxylic acid + CO2 + Isobutylene CarbamicAcid->Final Fast Decarboxylation

Caption: Acid-catalyzed deprotection of the Boc group.

Q3: How stable is the 1,4-oxazepane ring itself?

The 1,4-oxazepane ring is generally stable under neutral and basic conditions at room temperature.[5] However, the ether linkage within the seven-membered ring can be susceptible to acid-catalyzed hydrolysis, particularly under harsh conditions (e.g., strong acid, high temperature) that are even more aggressive than those required for Boc cleavage.[5] For most standard experimental conditions where the Boc group is intended to remain intact (pH > 4), the oxazepane ring itself is not the primary point of instability.

Q4: What are the recommended storage conditions for stock solutions of this compound?

To ensure maximum shelf-life and experimental reproducibility, we recommend the following storage conditions:

  • Solvent: Prepare stock solutions in high-purity aprotic solvents like DMSO or DMF. If an aqueous buffer is required, use a neutral or slightly basic buffer (pH 7-8).

  • Temperature: Store solutions at -20°C or -80°C for long-term storage.[9] For daily use, aliquots can be kept at 2-8°C for a short period, but re-analysis is recommended if stored for more than 24-48 hours.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential long-term oxidative degradation, especially if the molecule is part of a larger library.[10]

  • Container: Use high-quality, low-leachable vials (e.g., amber glass) to prevent contamination and photodegradation.

Q5: How can I effectively monitor the stability of my compound in a specific experimental solution?

The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically with UV or mass spectrometric (MS) detection.[5] A stability-indicating method is one that can resolve the parent compound from all potential degradation products, ensuring that a decrease in the parent peak area is accurately quantified.[5][11] We recommend developing a gradient HPLC method that can separate the polar, deprotected analog (1,4-oxazepane-6-carboxylic acid) from the parent compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid loss of compound observed in acidic HPLC mobile phase.
  • Symptoms: You observe a diminishing peak area for your target compound over sequential injections, or the peak area is significantly smaller than expected. A new, more polar peak (shorter retention time) may appear or grow over time.

  • Causality: The acidic additives in your mobile phase (e.g., 0.1% TFA or formic acid) are cleaving the Boc group on the column or in the autosampler vial.[12] Even a pH of 4 can cause some degree of hydrolysis.[12]

  • Solutions & Proactive Measures:

    • Adjust Mobile Phase pH: If possible, switch to a mobile phase with a higher pH, such as using ammonium acetate or ammonium bicarbonate buffers (pH 6-8).

    • Reduce Residence Time: Keep the samples in the autosampler for the shortest time possible by placing them in the queue just before injection.

    • Lower Temperature: Set the autosampler temperature to 4°C to slow the rate of hydrolysis.

    • Use a Different Acid Modifier: If acidity is required for chromatographic reasons, test a weaker acid or a lower concentration.

Issue 2: Appearance of an impurity with a mass of (M-100) in my reaction mixture.
  • Symptoms: After performing a reaction or workup, LC-MS analysis shows a significant peak with a mass corresponding to the loss of the Boc group (C₅H₈O₂ = 100.12 g/mol ).

  • Causality: The compound has been exposed to acidic conditions. Common hidden sources of acid include:

    • Reagents: Certain reagents may be acidic or degrade to form acids (e.g., aged chloroform can contain HCl).

    • Solvents: Using older bottles of solvents like DMF can lead to the formation of formic acid upon hydrolysis.[6]

    • Aqueous Workup: Quenching a reaction with an acidic solution (e.g., 1M HCl, citric acid) will deprotect the amine.[4]

    • Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause partial or complete deprotection, especially with prolonged exposure.

  • Solutions & Proactive Measures:

    • Reagent Purity: Use freshly distilled or high-purity solvents and reagents.

    • Neutralize Silica Gel: If chromatography is necessary, consider using silica gel that has been pre-treated with a base like triethylamine (~1% in the eluent) or use an alternative stationary phase like alumina.

    • Careful Workup: Use neutral or basic washes (e.g., saturated sodium bicarbonate solution, brine) during extraction.

    • Temperature Control: Perform all steps at the lowest practical temperature to minimize degradation rates.

Experimental Protocols & Data

Table 1: Predicted Stability of 4-(Boc)-1,4-oxazepane-6-carboxylic acid under Various Conditions
Condition CategorySpecific ConditionExpected StabilityPrimary Degradation Product
pH pH < 4 (e.g., 0.1% TFA)Unstable 1,4-Oxazepane-6-carboxylic acid
pH 5 - 9Generally Stable -
pH > 10Moderately Stable Potential for hydrolysis of other functional groups (if present)
Temperature -20°C to 4°CHighly Stable -
25°C (Room Temp)Stable (short-term) Minor degradation possible over extended periods in protic solvents
> 40°CRisk of Degradation 1,4-Oxazepane-6-carboxylic acid
Stressors Strong Acid (e.g., 4M HCl)Immediately Unstable 1,4-Oxazepane-6-carboxylic acid
Strong Base (e.g., 1M NaOH)Generally Stable -
Oxidizing Agent (e.g., H₂O₂)Depends on other functionality N/A (Boc group is stable)
Light (UV)Generally Stable -
Protocol 1: General Workflow for a Solution Stability Study

This protocol provides a framework to assess the stability of the compound in a solution of interest (e.g., a formulation buffer or reaction solvent).

Caption: Workflow for conducting a solution stability assessment.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the compound in pure DMSO or acetonitrile. This serves as the T=0 reference standard.

  • Test Solution Preparation: Dilute the stock solution to the final target concentration (e.g., 100 µg/mL) in your desired test buffers (e.g., citrate buffer pH 4.0, phosphate buffer pH 7.4, borate buffer pH 9.0).

  • Time Points: Dispense aliquots of each test solution into separate vials for each time point (e.g., 0, 1, 4, 8, 24 hours).

  • Incubation: Store the vials at the desired test temperatures (e.g., 4°C and 25°C).

  • Sampling & Analysis: At each time point, remove the designated vial, quench any reaction if necessary (e.g., by neutralizing the pH or diluting in mobile phase), and immediately analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot this data to determine the stability profile.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Singh, M. (2016). Answer to "I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?". ResearchGate. Retrieved from [Link]

  • Bornscheuer, U. T., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sandtorv, A. H., et al. (2018). Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Corrand, S., et al. (2022). Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH. PubMed. Retrieved from [Link]

  • Singh, T., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. ResearchGate. Retrieved from [Link]

  • El-Gindy, A., et al. (1982). Analysis of the 1,4-benzodiazepines by methods based on hydrolysis. PubMed. Retrieved from [Link]

  • Krupová, S., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. Retrieved from [Link]

  • Vistachem. (n.d.). 4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid 97%. Retrieved from [Link]

  • PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of 1,4-Oxazepane Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-oxazepane derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to overcome the common, yet often frustrating, issue of poor solubility of this promising class of compounds in organic solvents. As a Senior Application Scientist, my goal is to not only provide you with step-by-step protocols but to also explain the underlying scientific principles that govern these experimental choices, empowering you to make informed decisions in your research.

The 1,4-oxazepane scaffold is a key pharmacophore in many modern drug discovery programs, particularly in the development of monoamine reuptake inhibitors for neurological disorders. However, the very structural features that impart desirable pharmacological activity can also contribute to poor solubility, creating significant hurdles in synthesis, purification, formulation, and in vitro/in vivo testing. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these solubility challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered by researchers working with 1,4-oxazepane derivatives.

Q1: Why are my 1,4-oxazepane derivatives showing poor solubility in common organic solvents?

A1: The solubility of 1,4-oxazepane derivatives is a complex interplay of several physicochemical properties. The parent 1,4-oxazepane ring itself is a relatively polar, flexible, seven-membered heterocycle that is generally soluble in a wide range of organic solvents[1]. However, the solubility of its derivatives is highly dependent on the nature of the substituents attached to the core structure.

Several factors can contribute to poor solubility:

  • High Crystal Lattice Energy: The introduction of rigid, planar, and aromatic substituents can lead to strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in the solid state. These strong interactions result in a highly stable crystal lattice that requires a significant amount of energy to break apart, thus lowering solubility.

  • Poor Solute-Solvent Interactions: The principle of "like dissolves like" is fundamental. If the overall polarity of your substituted 1,4-oxazepane derivative does not match the polarity of the chosen solvent, the solute-solvent interactions will be weak, leading to poor solubility.

  • Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -NH, -OH) and acceptors (e.g., the nitrogen and oxygen atoms in the oxazepane ring, carbonyls) can lead to strong self-association of the molecules, favoring the solid state over the dissolved state.

  • Molecular Weight and Shape: As the molecular weight and complexity of the substituents increase, the entropic cost of creating a cavity in the solvent for the solute molecule also increases, which can negatively impact solubility.

Q2: I'm observing inconsistent results and poor recovery of my 1,4-oxazepane derivative when using different organic co-solvents. What could be the cause?

A2: This is a common and often perplexing issue that can stem from a combination of solubility and stability problems[2]. Inconsistent recovery suggests that your compound may not only be poorly soluble but could also be degrading in certain solvent systems[2].

Here's a breakdown of the likely culprits:

  • Solubility Issues: Your derivative or its potential degradants might have poor solubility in specific solvent mixtures, leading to precipitation and, consequently, inaccurate measurements[2].

  • Solvent-Induced Degradation: Some organic solvents can promote specific degradation pathways. For example, protic solvents like methanol could potentially participate in reactions with certain reactive functional groups on your molecule.

  • pH Effects: If you are using aqueous buffers in combination with organic co-solvents, the pH of the aqueous phase can significantly impact the stability of the 1,4-oxazepane ring, which can be susceptible to acid-catalyzed hydrolysis[2].

To diagnose this issue, it is crucial to perform a systematic solvent screening for both solubility and stability.

Q3: Which organic solvents are generally good starting points for solubilizing 1,4-oxazepane derivatives?

A3: While there is no universal solvent that works for all derivatives, a good starting point is to screen a panel of common laboratory solvents with varying polarities. Based on experience and literature, the following solvents are often effective:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds due to their high polarity and ability to disrupt strong intermolecular forces. However, their high boiling points can make them difficult to remove.

  • Polar Protic Solvents: Methanol and ethanol can be effective, especially if your derivative has hydrogen bonding capabilities.

  • Other Common Solvents: Acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) should also be included in your initial screen.

It is highly recommended to perform a systematic solubility screen to identify the optimal solvent or solvent system for your specific derivative.

Troubleshooting Guides

This section provides structured approaches to systematically address and overcome solubility issues with your 1,4-oxazepane derivatives.

Troubleshooting Issue 1: My 1,4-oxazepane derivative is insoluble in my desired reaction or purification solvent.

Symptoms:

  • The solid compound does not dissolve upon addition to the solvent, even with agitation and gentle heating.

  • A suspension or precipitate forms during the course of a reaction.

  • Low yields are obtained after work-up and purification.

Systematic Troubleshooting Workflow:

start Insolubility Observed solvent_screen Perform Systematic Solvent Screen start->solvent_screen solubility_found Soluble in an Alternative Solvent? solvent_screen->solubility_found modify_conditions Modify Experimental Conditions solubility_found->modify_conditions No change_solvent Switch to the Alternative Solvent solubility_found->change_solvent Yes co_solvent Use a Co-solvent System modify_conditions->co_solvent temp_increase Increase Temperature modify_conditions->temp_increase sonication Apply Sonication modify_conditions->sonication structural_mod Consider Structural Modification modify_conditions->structural_mod success Problem Resolved co_solvent->success temp_increase->success sonication->success end Consult Further/ Re-evaluate Compound structural_mod->end change_solvent->success

Caption: Decision workflow for addressing insolubility.

Detailed Steps:

  • Perform a Systematic Solvent Screen: As a first step, systematically test the solubility of your compound in a range of solvents with varying polarities. This will provide a clear picture of its solubility profile. See the experimental protocol below for a detailed method.

  • Utilize a Co-solvent System: If your compound is sparingly soluble in your desired solvent but highly soluble in another, a co-solvent system can be highly effective. For instance, if your reaction is performed in THF but your compound is only soluble in DMSO, adding a small amount of DMSO to the THF can significantly improve solubility.

  • Increase the Temperature: For many compounds, solubility increases with temperature[3]. Gently warming the solvent can help to dissolve your compound. However, be mindful of the thermal stability of your derivative.

  • Apply Sonication: Sonication can provide the energy needed to break up the crystal lattice and facilitate dissolution.

  • Consider Structural Modification (for drug discovery programs): If solubility issues persist and are hindering the progression of a project, it may be necessary to consider structural modifications to the molecule. Introducing more polar functional groups or breaking up planarity can often lead to dramatic improvements in solubility.

Experimental Protocol: Systematic Solubility Screening

This protocol provides a straightforward method for determining the approximate solubility of your 1,4-oxazepane derivative in a panel of organic solvents.

Materials:

  • Your 1,4-oxazepane derivative (solid)

  • A panel of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, THF, DCM, ethyl acetate)

  • Small vials (e.g., 1.5 mL glass vials) with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare the Vials: Label a series of vials, one for each solvent to be tested.

  • Weigh the Compound: Accurately weigh a small amount of your compound (e.g., 1-2 mg) into each vial.

  • Solvent Addition: Add a known volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Agitation: Cap the vial and vortex thoroughly for 1-2 minutes.

  • Visual Inspection: Visually inspect the vial for any undissolved solid.

  • Incremental Solvent Addition: If the compound has not fully dissolved, add another known volume of the solvent (e.g., 100 µL) and repeat steps 4 and 5.

  • Determine Approximate Solubility: Continue adding the solvent incrementally until the compound is fully dissolved. The approximate solubility can then be calculated (e.g., mg/mL).

  • Repeat for All Solvents: Repeat this process for each solvent in your panel.

Data Presentation:

Summarize your findings in a clear and organized table. Below is an example with hypothetical data for a fictional 1,4-oxazepane derivative ("Compound X") to illustrate the concept.

SolventDielectric ConstantPolarity IndexApprox. Solubility of Compound X (mg/mL)Observations
Dimethyl Sulfoxide (DMSO) 47.27.2> 50Readily soluble
N,N-Dimethylformamide (DMF) 36.76.4> 50Readily soluble
Methanol 32.75.1~ 10Soluble with warming
Ethanol 24.54.3~ 5Sparingly soluble
Acetonitrile 37.55.8< 1Insoluble
Tetrahydrofuran (THF) 7.54.0< 1Insoluble
Dichloromethane (DCM) 9.13.1< 0.1Very insoluble
Ethyl Acetate 6.04.4< 0.1Very insoluble

Note: The solubility data presented in this table is for illustrative purposes only and will vary depending on the specific 1,4-oxazepane derivative.

Advanced Strategies for Enhancing Solubility

When simple solvent changes are not sufficient, more advanced techniques may be required.

Structural Modification Strategies

For medicinal chemistry programs, rationally designed structural modifications can be a powerful tool to improve solubility.

start Poorly Soluble 1,4-Oxazepane Derivative strategy1 Introduce Polar Functional Groups start->strategy1 strategy2 Reduce Aromaticity/ Increase sp3 Character start->strategy2 strategy3 Disrupt Crystal Packing start->strategy3 outcome1 Improved Hydrogen Bonding with Solvent strategy1->outcome1 outcome2 Increased Flexibility and Reduced Stacking strategy2->outcome2 outcome3 Lower Crystal Lattice Energy strategy3->outcome3 end Enhanced Solubility outcome1->end outcome2->end outcome3->end

Caption: Strategies for structural modification to improve solubility.

  • Introduce Polar Functional Groups: The addition of polar groups such as hydroxyl (-OH), methoxy (-OCH3), or small amides can increase the polarity of the molecule and its ability to interact with polar solvents.

  • Reduce Aromaticity and Increase sp3 Character: Exchanging aromatic rings for saturated or partially saturated ring systems can disrupt π-π stacking interactions and increase the flexibility of the molecule, both of which can lead to improved solubility.

  • Disrupt Crystal Packing: Introducing bulky or non-planar substituents can disrupt the ordered packing of molecules in the crystal lattice, thereby lowering the lattice energy and increasing solubility.

Formulation Approaches

For compounds in later stages of development, formulation strategies can be employed to deliver poorly soluble compounds. While a comprehensive discussion of formulation is beyond the scope of this guide, some relevant techniques include:

  • Salt Formation: For derivatives with a basic nitrogen, forming a salt with a suitable acid can dramatically increase aqueous solubility.

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and enhance the dissolution rate.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase the surface area and, consequently, the dissolution rate.

By understanding the fundamental principles of solubility and employing a systematic, evidence-based approach to troubleshooting, researchers can effectively navigate the challenges associated with poorly soluble 1,4-oxazepane derivatives, unlocking the full potential of this important class of molecules.

References

  • Oshimoto, K., Zhou, B., Tsuji, H., & Kawatsura, M. (2020). Synthesis of substituted benzo[b][2][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 18(2), 415-419. [Link]

  • Acree Jr, W. E. (2019). Equilibrium solubility determination and thermodynamic aspects of aprepitant (form I) in four binary aqueous mixtures of methanol, ethanol, acetone and 1, 4-dioxane. Journal of Molecular Liquids, 296, 111832. [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved January 23, 2026, from [Link]

Sources

Preventing racemization during coupling reactions of chiral 1,4-oxazepane carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling chiral 1,4-oxazepane carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during amide coupling reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Introduction: The Challenge of Stereochemical Integrity

Chiral 1,4-oxazepane carboxylic acids are valuable scaffolds in medicinal chemistry. However, like many chiral α-amino acid derivatives, the stereocenter adjacent to the carboxyl group is susceptible to racemization during activation for amide bond formation. This loss of enantiomeric purity can have profound implications for the biological activity and safety profile of the final compound. Understanding and controlling the factors that lead to racemization is therefore critical for success.

The primary mechanism of racemization for N-acyl amino acids involves the formation of a planar, achiral oxazolone (or azlactone) intermediate.[1][2] This intermediate is readily formed when the carboxyl group is activated, especially in the presence of a base. The abstraction of the α-proton from this activated species leads to the loss of stereochemical information. Our goal is to make the desired coupling reaction (Path A) kinetically favorable over the racemization pathway (Path B).

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and issues encountered in the lab.

Q1: I've observed significant racemization in my coupling reaction. What is the most likely cause?

A1: Significant racemization during the coupling of chiral carboxylic acids is most often traced back to the activation step.[3] The most common culprits are:

  • Excess Base or an Overly Strong Base: Bases like diisopropylethylamine (DIEA) can facilitate the abstraction of the α-proton, leading to the formation of a racemization-prone oxazolone intermediate.[1]

  • Prolonged Activation Times: Allowing the carboxylic acid to sit with the coupling reagent for too long before adding the amine component increases the opportunity for the activated intermediate to racemize.

  • High Reaction Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for racemization.

  • Choice of Coupling Reagent: Some coupling reagents are inherently more prone to causing racemization than others. For instance, carbodiimides like DCC or EDC used without an additive are notorious for this.[1]

Q2: Which coupling reagent should I choose to minimize racemization?

A2: For substrates prone to racemization, phosphonium-based reagents like PyBOP or uronium/aminium reagents combined with an additive are generally recommended.[4]

  • Phosphonium Reagents (e.g., BOP, PyBOP): These are known for "clean" reactions and a lower tendency for racemization as they do not risk guanidinylation side reactions.[4]

  • Uronium/Aminium Reagents (e.g., HBTU, HATU, HCTU): These are highly efficient but should always be used with a racemization-suppressing additive.[1] HATU is particularly effective for difficult couplings.

  • Carbodiimides (e.g., EDC, DIC): Only use these in combination with an additive like OxymaPure or HOBt. The combination of DIC with OxymaPure is a robust method for minimizing racemization.[5]

Q3: What is the role of additives like HOBt and OxymaPure?

A3: Additives are crucial for suppressing racemization, especially when using carbodiimides or uronium/aminium reagents.[1][3][6] They work by rapidly converting the initial highly reactive, racemization-prone activated intermediate (like O-acylisourea for carbodiimides) into a more stable, yet still reactive, active ester.[7][8] This active ester is less susceptible to oxazolone formation and subsequent racemization.[7][8]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a modern, non-explosive, and highly effective alternative to HOBt.[1][9] It has been shown to enhance coupling rates while effectively suppressing racemization.[9]

  • HOBt (1-Hydroxybenzotriazole): The classic additive, very effective but has safety concerns due to its explosive nature in anhydrous form.[1]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt and can accelerate couplings, but also carries explosive risks.[1]

Q4: How do I accurately measure the enantiomeric excess (e.e.) of my product?

A4: Accurate determination of enantiomeric excess is critical. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[10][11] Other techniques include:

  • Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that is often faster.[11]

  • Gas Chromatography (GC): Can be used if the compound is volatile or can be derivatized to be volatile.[11]

  • NMR Spectroscopy with Chiral Shift Reagents or Mosher's Acid Analysis: These methods can be used to determine enantiomeric ratios by creating diastereomeric complexes or derivatives that are distinguishable by NMR.[12]

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving persistent racemization issues.

Guide 1: Low Enantiomeric Excess (<90% e.e.) Detected

If you are consistently observing significant racemization, follow this troubleshooting workflow.

G cluster_0 Problem: Low Enantiomeric Excess cluster_1 Step 1: Reagent & Additive Review cluster_2 Step 2: Base & Temperature Control cluster_3 Step 3: Protocol Optimization cluster_4 Outcome Start Low e.e. Detected Reagent Are you using a carbodiimide (EDC, DCC) alone? Start->Reagent Add_Additive Action: Add OxymaPure or HOBt (1.1 eq). Reagent->Add_Additive Yes Check_Reagent_Type Review Coupling Reagent: Consider switching to a phosphonium (PyBOP) or uranium (HATU/COMU) reagent. Reagent->Check_Reagent_Type No Base What base are you using? Add_Additive->Base Check_Reagent_Type->Base DIEA Is it DIEA? Base->DIEA Switch_Base Action: Switch to a weaker base like N-methylmorpholine (NMM) or sym-collidine. DIEA->Switch_Base Yes Temp Check Reaction Temperature DIEA->Temp No Switch_Base->Temp Lower_Temp Action: Run reaction at 0°C or lower. Start addition of reagents at -15°C. Temp->Lower_Temp Preactivation Are you pre-activating the acid? Lower_Temp->Preactivation Reduce_Time Action: Minimize pre-activation time (< 5 minutes) or add amine immediately after coupling reagent. Preactivation->Reduce_Time Yes Solvent Check Solvent Preactivation->Solvent No Reduce_Time->Solvent Switch_Solvent Action: If using DMF, try a less polar solvent like Dichloromethane (DCM) to potentially reduce racemization. Solvent->Switch_Solvent End Re-analyze e.e. via Chiral HPLC Switch_Solvent->End

Caption: Troubleshooting workflow for low enantiomeric excess.

Causality Explained:

  • Reagent & Additive: Carbodiimides generate a highly unstable O-acylisourea intermediate that rapidly cyclizes to the oxazolone.[7][8] Additives intercept this intermediate to form a more stable active ester, thus outcompeting the racemization pathway.[1][7] Phosphonium and uronium reagents are designed to directly form these more stable active esters.

  • Base & Temperature: The abstraction of the α-proton is a base-catalyzed process.[1] Stronger, more sterically hindered bases like DIEA are more effective at this deprotonation than weaker bases like NMM.[1] Lowering the temperature reduces the kinetic energy of the system, slowing all reactions, but often has a more pronounced effect on the rate of racemization than on the rate of coupling.

  • Protocol: The longer the activated carboxylic acid exists before it reacts with the amine, the greater the chance of racemization.[2] Minimizing pre-activation time is therefore critical. The polarity of the solvent can also play a role; polar aprotic solvents like DMF can stabilize the charged intermediates that lead to racemization, whereas less polar solvents like DCM may suppress this pathway.[13]

Data Summary: Choosing Your Conditions

The choice of coupling reagent, additive, and base is a multi-variable problem. The following table summarizes the performance and characteristics of common combinations.

Coupling ReagentAdditiveCommon BaseRacemization RiskSpeedKey Considerations
EDC / DIC NoneDIEA / NMMVery High ModerateNot recommended for chiral acids without an additive.
EDC / DIC HOBtNMMLowGoodHOBt has safety/shipping restrictions.[1]
EDC / DIC OxymaPure NMMVery Low Excellent Recommended starting point. Safe, effective, and promotes high coupling rates.[1][9]
HBTU / TBTU (Internal HOBt)DIEA / NMMLow-ModerateVery FastRisk of guanidinylation of the amine if used in excess.
HATU (Internal HOAt)DIEA / NMMLowExcellent Highly effective for sterically hindered couplings.[14] More expensive.
COMU (Internal Oxyma)DIEA / NMMVery Low Excellent Safer, non-explosive uronium salt with high reactivity.[14]
PyBOP NoneDIEA / NMMLowGoodPhosphonium salt; no risk of guanidinylation.[4] Good for sensitive substrates.
DEPBT (Internal HOOBt)N/A (or weak base)Extremely Low ModerateExcellent resistance to racemization, especially for N-acyl amino acids.[1][9]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling using DIC/OxymaPure

This protocol is a robust starting point for coupling chiral 1,4-oxazepane carboxylic acids.

Materials:

  • Chiral 1,4-oxazepane carboxylic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • OxymaPure (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N-methylmorpholine (NMM) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral 1,4-oxazepane carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0°C for 5 minutes. Do not exceed 10 minutes of pre-activation.

  • Amine Addition: In a separate flask, dissolve the amine coupling partner (1.1 eq) in a small amount of anhydrous DCM. Add NMM (2.0 eq) to this solution.

  • Coupling: Add the amine/NMM solution to the activated acid mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Filter off the diisopropylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using a validated chiral HPLC method.

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the enantiomers of the final coupled product.

General Procedure:

  • Column Selection: Select a chiral stationary phase (CSP) appropriate for your compound class. Common phases include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) or Pirkle-type columns.

  • Solvent Screening: Prepare a standard of your racemic product. Screen for an effective mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol, with or without additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

  • Method Optimization: Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) of the two enantiomers.

  • Sample Analysis:

    • Prepare a dilute solution of your purified reaction product in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas for both enantiomers.

  • Calculation:

    • Enantiomeric Excess (% e.e.) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Mechanistic Visualization

The key to preventing racemization is to favor the direct amidation pathway over the oxazolone formation pathway. Additives are critical to this process.

G Start Chiral Carboxylic Acid + Coupling Reagent (CR) Intermediate Highly Reactive Intermediate (e.g., O-Acylisourea) [High Racemization Risk] Start->Intermediate Activation Oxazolone Planar Oxazolone (Achiral Intermediate) Intermediate->Oxazolone Path B (Undesired) ActiveEster Additive-Active Ester (e.g., Oxyma Ester) [Low Racemization Risk] Intermediate->ActiveEster Path A (Desired Interception) p1 p1 p3 p3 Racemic Racemic Product Oxazolone->Racemic p2 p2 Desired Desired Enantiopure Product ActiveEster->Desired p4 p4 Amine + Amine Base + Base (fast) Amine2 + Amine (slow) Additive + Additive (Oxyma, HOBt) (VERY FAST) Amine3 + Amine (fast)

Caption: Reaction pathways for amide coupling of chiral acids.

References

  • Zhang, L., et al. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. [Link]

  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • ACS Publications. (n.d.). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry. [Link]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

  • Li, W., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Racemization pathways during amide bond formation. [Link]

  • Wikipedia. (n.d.). Chiral analysis. [Link]

  • Gallou, F., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2007). Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

Sources

Technical Support Center: Navigating Inconsistent Assay Results with 1,4-Oxazepane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-oxazepane compounds. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common hurdles and ensure the reliability and reproducibility of your assay data. As a privileged scaffold in medicinal chemistry, the 1,4-oxazepane ring system offers unique three-dimensional diversity.[1][2] However, its physicochemical properties can also present challenges in various biological assays. This resource is structured to provide not just procedural steps, but the underlying scientific rationale to help you make informed decisions in your experimental design.

Part 1: Troubleshooting Guide for Inconsistent Results

Inconsistent results in assays involving 1,4-oxazepane compounds can often be traced back to a few key areas: compound stability, solubility and aggregation, and non-specific interactions. This section will break down these issues into a question-and-answer format, providing a systematic approach to identifying and resolving them.

Compound Stability: Is Your 1,4-Oxazepane Degrading?

Question: My assay results show a time-dependent loss of activity or high variability between experiments run on different days. Could my 1,4-oxazepane compound be unstable?

Answer: Yes, compound instability is a primary suspect for time-dependent inconsistencies. The 1,4-oxazepane scaffold, while generally more stable than its 1,3-oxazepane counterpart, contains an ether linkage that can be susceptible to cleavage under certain conditions.[3] The stability of your specific derivative is influenced by factors such as pH, temperature, and light exposure.[4]

Initial Diagnostic Steps:

  • Review Assay Buffer pH: The ether linkage in the 1,4-oxazepane ring is particularly susceptible to acid-catalyzed hydrolysis.[4] If your assay buffer has a pH below 4, this could be a significant contributor to compound degradation.

  • Assess Storage Conditions: Improper storage can lead to degradation over time. Ensure your stock solutions and solid compounds are stored according to best practices, which typically involve cold, dark, and dry conditions to minimize hydrolysis and photolytic degradation.[4][5]

  • Analyze Dose-Response Curves: Inconsistent Hill slopes or a rightward shift in the IC50 curve over time can be indicative of a decreasing concentration of the active compound.[6]

Troubleshooting Workflow for Stability Issues

A Inconsistent Results: Time-Dependent Variability B Investigate Compound Stability A->B C Check Assay Buffer pH B->C D pH < 4? C->D E Adjust pH to 4-7 if compatible with assay D->E Yes G Review Storage Conditions D->G No F Re-evaluate with pH-adjusted buffer E->F M Modify Assay Conditions or Compound Handling Protocol F->M H Improper Storage? G->H I Store at -20°C or -80°C, protect from light, aliquot H->I Yes J Perform Forced Degradation Study H->J No I->F K Analyze by HPLC-MS J->K L Identify Degradants & Degradation Pathway K->L L->M

Caption: Workflow for troubleshooting compound stability issues.

Experimental Protocol: Forced Degradation Study

A forced degradation study can definitively identify if your compound is degrading under your experimental conditions.[4]

Materials:

  • Your 1,4-oxazepane compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • A validated, stability-indicating HPLC-MS method

Procedure:

  • Acid Hydrolysis: Mix your compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix your compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix your compound solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[4]

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C).[4]

  • Photolytic Degradation: Expose a solution of your compound to a light source compliant with ICH Q1B guidelines, while keeping a control sample in the dark.[4]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize acidic and basic samples before injection. Analyze all samples by HPLC-MS to quantify the parent compound and identify any degradation products.[4]

Solubility and Aggregation: Is Your Compound Crashing Out or Forming Aggregates?

Question: I'm observing steep or inconsistent dose-response curves, and my results are not reproducible. Could solubility or aggregation be the culprit?

Answer: Absolutely. Poor aqueous solubility is a common challenge with many organic compounds, and 1,4-oxazepane derivatives are no exception.[7] When a compound's concentration exceeds its solubility limit in the assay buffer, it can precipitate. Furthermore, many compounds can form aggregates at concentrations commonly used in screening, leading to non-specific inhibition and false positives.[8]

Initial Diagnostic Steps:

  • Visual Inspection: Carefully inspect your assay plates for any signs of precipitation, especially at higher compound concentrations.

  • Dose-Response Curve Analysis: Steep, sharp dose-response curves are a hallmark of compound aggregation.[6]

  • Nephelometry or Dynamic Light Scattering (DLS): These techniques can directly measure compound precipitation and aggregation, respectively.[7]

Troubleshooting Workflow for Solubility and Aggregation

A Inconsistent Results: Steep/Irreproducible Dose-Response B Investigate Solubility & Aggregation A->B C Visually Inspect for Precipitation B->C D Precipitate Observed? C->D E Lower Compound Concentration D->E Yes H No Precipitate Observed D->H No F Increase Co-solvent (e.g., DMSO) (Caution: max 1% for most assays) E->F G Re-test at Lower Concentrations F->G I Perform Detergent Test H->I J Add 0.01% Tween-20 or Triton X-100 I->J K Activity Attenuated? J->K L Likely Aggregation-based Inhibition K->L Yes N Activity Unchanged? K->N No M Consider Compound a False Positive or Optimize Formulation L->M O Aggregation Unlikely Cause N->O

Caption: Workflow for troubleshooting solubility and aggregation.

Experimental Protocol: Detergent-Based Assay for Aggregation

The inclusion of a non-ionic detergent is a simple and effective way to disrupt compound aggregates.[8]

Materials:

  • Your 1,4-oxazepane compound

  • Assay buffer

  • Tween-20 or Triton X-100 stock solution (e.g., 1% in water)

Procedure:

  • Prepare two sets of your standard assay.

  • In one set, add Tween-20 or Triton X-100 to the assay buffer to a final concentration of 0.01% (v/v).

  • Run the assay with and without the detergent.

  • Interpretation: If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the observed activity was due to aggregation.

Table 1: Effect of Detergent on a Hypothetical Aggregating 1,4-Oxazepane Compound

ConditionIC50 (µM)Hill Slope
Standard Buffer1.23.5
Buffer + 0.01% Tween-20> 501.1
Non-Specific Interactions and Assay Interference

Question: My compound is active in the primary assay, but this activity doesn't translate to a secondary or cell-based assay. Could it be an artifact of the primary assay?

Answer: Yes, this is a common scenario in drug discovery. Many compounds can interfere with the assay technology itself, leading to false positives.[6] This is particularly true for fluorescence-based assays, where compounds can absorb or emit light at the same wavelengths used for detection. Additionally, reactive impurities from the synthesis of your 1,4-oxazepane derivative could be the source of the observed activity.

Initial Diagnostic Steps:

  • Review Compound's Spectral Properties: If you are using a fluorescence-based assay, check if your compound has any intrinsic fluorescence or absorbance near the excitation and emission wavelengths of your fluorophore.

  • Perform a Counter-Screen: A counter-screen is an assay that includes all the components of the primary assay except for the biological target. Activity in a counter-screen is a strong indicator of assay interference.[6]

  • Assess Compound Purity: Analyze your compound by a high-resolution method like LC-MS to ensure its purity and to check for the presence of any reactive impurities.

Troubleshooting Workflow for Non-Specific Interactions

A Activity in Primary Assay, No Activity in Secondary Assay B Investigate Non-Specific Interactions A->B C Fluorescence-based Assay? B->C D Check Compound's Spectral Properties C->D Yes G Perform Counter-Screen C->G No E Spectral Overlap? D->E F Switch to a Different Fluorophore or Use an Orthogonal Assay E->F Yes E->G No H Activity in Counter-Screen? G->H I Assay Interference Confirmed H->I Yes K Check Compound Purity (LC-MS) H->K No J Consider Compound a False Positive I->J L Reactive Impurities Present? K->L M Re-synthesize and/or Re-purify Compound L->M Yes

Caption: Workflow for troubleshooting non-specific interactions.

Experimental Protocol: Generic Counter-Screen for a Kinase Assay

Materials:

  • Your 1,4-oxazepane compound

  • Kinase assay buffer

  • Substrate

  • ATP

  • Detection reagents (e.g., ADP-Glo™)

Procedure:

  • Set up the assay as you would for the primary screen, but replace the kinase enzyme with an equal volume of kinase buffer.

  • Add your compound at the same concentrations used in the primary assay.

  • Add the substrate and ATP.

  • Add the detection reagents and read the signal.

  • Interpretation: Any signal modulation observed in the absence of the kinase is due to interference with the assay components or detection system.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing and storing stock solutions of 1,4-oxazepane compounds?

A1: To ensure the integrity of your 1,4-oxazepane compounds, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous DMSO for preparing concentrated stock solutions.

  • Concentration: Prepare stock solutions at a high concentration (e.g., 10-20 mM) to minimize the volume of DMSO added to your assays.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent water absorption.[5]

  • Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[9]

  • Light Protection: Store solutions in amber vials or wrap them in foil to protect them from light, which can cause photolytic degradation.[4][5]

Q2: My 1,4-oxazepane derivative has poor solubility in aqueous buffers. What are some strategies to improve this?

A2: Improving the solubility of your compound is crucial for obtaining reliable assay data. Consider the following approaches:

  • Co-solvents: While DMSO is the most common co-solvent, you can explore others like ethanol or methanol, but always keep the final concentration in your assay low (typically <1%) to avoid affecting the biological target.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility. For basic 1,4-oxazepanes, a slightly acidic pH may increase solubility, but be mindful of the potential for hydrolysis.[4]

  • Formulation with Excipients: For in vivo studies or more complex cell-based assays, formulation strategies using excipients like cyclodextrins can be employed to enhance solubility.

Q3: What is a "promiscuous inhibitor" and how can I identify if my 1,4-oxazepane compound falls into this category?

A3: A promiscuous inhibitor is a compound that shows activity against a wide range of unrelated biological targets. This is often due to non-specific mechanisms like aggregation or chemical reactivity.[10] To identify if your compound is a promiscuous inhibitor:

  • Counter-Screens: As discussed earlier, these are essential for ruling out assay interference.

  • Orthogonal Assays: Confirm your compound's activity in a secondary assay that uses a different detection method or technology.

  • Literature and Database Searches: Check databases like PubChem to see if your compound or similar structures have been reported as frequent hitters in other screens.

Q4: I've identified a reactive impurity in my batch of a 1,4-oxazepane compound. What should I do?

A4: The presence of reactive impurities can lead to false positives. The best course of action is to re-synthesize or re-purify the compound.[11] Ensure that the purification method (e.g., chromatography, recrystallization) is effective at removing the specific impurity. After purification, re-confirm the compound's identity and purity using analytical techniques such as NMR and high-resolution mass spectrometry.

References

  • Cimini, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(62), 37865–37874. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Harmonised Tripartite Guideline: Dose-Response Information to Support Drug Registration E4. [Link]

  • White, J. R., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioTechniques, 67(5), 215-224. [Link]

  • Van Norden, M., Mangione, W., Falls, Z., & Samudrala, R. (2025). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Bioinformatics. [Link]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893–930. [Link]

  • Dahlin, J. L., et al. (2017). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. ASSAY and Drug Development Technologies, 15(6), 256-271. [Link]

  • Nishiwaki, N. (2009). Studies on the 1, 4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Journal of the Chemical Society of Pakistan, 31(4), 623-628.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147–3176. [Link]

  • Van Norden, M., Mangione, W., Falls, Z., & Samudrala, R. (2024). Strategies for Robust, Accurate, and Generalisable Benchmarking of Drug Discovery Platforms. bioRxiv. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In G. S. Sittampalam, N. P. Coussens, K. Brimacombe, et al. (Eds.), Assay Guidance Manual.
  • Daina, A., & Zoete, V. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164. [Link]

  • Al-Hadithi, M. A. (2012). Synthesis, Characterization and Kinetic Studyies of Oxazepine and Oxazepane from reaction of 1,3-Bis (2-hydroxy- benzylidene)- urea and 1,3-Bis-(dimethylamino-benzylidene)-urea with maleic, Succinic and phthalic anhydride. Journal of Al-Nahrain University, 15(2), 74-87.
  • An, Y., & Kim, J. (2021). Cell-Based Assay Design for High-Content Screening of Drug Candidates. International Journal of Molecular Sciences, 22(3), 1106. [Link]

  • Van Norden, M., Mangione, W., Falls, Z., & Samudrala, R. (2025). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. bioRxiv. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Al-Ghamdi, S. (2021).
  • Bonnert, R., et al. (2003). Privileged Scaffolds for Library Design and Drug Discovery. In Annual Reports in Combinatorial Chemistry and Molecular Diversity (Vol. 6, pp. 45-63). Elsevier.
  • Al-Rawi, K. F., & Al-Hadithi, M. A. (2012). Synthesis, Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene). Anbar Journal of Pure Science, 6(2), 1-10.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). PREPARATION AND CHARACTERIZATION OF A NUMBER OF OXAZEPANE AND THIAZINANE DERIVATIVES DERIVED FROM SCHIFF BASES AND STUDY OF SOME OF THEIR APPLICATIONS.
  • Li, Q., & Li, D. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 27(19), 6289. [Link]

  • Islam, R., & Bowen, D. (2020). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Bioanalysis, 12(15), 1047–1059. [Link]

  • Bleicher, K. H., Böhm, H. J., Müller, K., & Alanine, A. I. (2003). Hit and lead generation: beyond high-throughput screening. Nature reviews Drug discovery, 2(5), 369–378. [Link]

  • Li, Z. (Ed.). (2018). Privileged Scaffolds in Drug Discovery. Academic Press.
  • Betsou, F., et al. (2016). Biorepository best practices for research and clinical investigations. Translational pediatrics, 5(2), 70–79. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-step synthesis of this valuable heterocyclic building block. Our goal is to equip you with the necessary knowledge to not only successfully execute this synthesis on a larger scale but also to understand the underlying chemical principles that govern each step.

I. Overview of the Synthetic Strategy

The synthesis of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The general synthetic pathway involves the formation of the core 1,4-oxazepane ring, protection of the secondary amine with a Tert-butoxycarbonyl (Boc) group, and subsequent functional group manipulations to introduce the carboxylic acid at the C-6 position.

Below is a representative workflow for the synthesis, which will be the basis for our detailed protocols and troubleshooting guide.

A Starting Materials (e.g., Amino alcohol and dielectrophile) B Step 1: 1,4-Oxazepane Ring Formation A->B C 1,4-Oxazepane intermediate B->C D Step 2: N-Boc Protection C->D E N-Boc-1,4-oxazepane intermediate D->E F Step 3: Functional Group Interconversion at C-6 (e.g., Introduction of a precursor to the carboxylic acid) E->F G C-6 Functionalized N-Boc-1,4-oxazepane F->G H Step 4: Oxidation to Carboxylic Acid G->H I Final Product: 4-(Boc)-1,4-oxazepane-6-carboxylic acid H->I J Purification I->J

Caption: General Synthetic Workflow.

II. Detailed Experimental Protocols & Troubleshooting

This section provides a step-by-step guide for each stage of the synthesis, followed by a comprehensive troubleshooting section in a question-and-answer format.

Step 1: 1,4-Oxazepane Ring Formation

The formation of the seven-membered 1,4-oxazepane ring is a critical step that can be challenging due to the entropic barrier of forming a medium-sized ring.[1] Common strategies include intramolecular cyclization reactions.

Representative Protocol: Intramolecular Cyclization

A plausible route involves the reaction of a suitable amino alcohol with a dielectrophile, followed by an intramolecular cyclization. For the purpose of this guide, we will consider a generic intramolecular Williamson ether synthesis approach.

  • Reaction Setup: To a solution of the N-protected amino alcohol (1.0 equiv.) in a suitable high-boiling polar aprotic solvent (e.g., DMF or DMSO) is added a strong base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Addition of Electrophile: After stirring for 30 minutes, a dihaloethane derivative (e.g., 1-bromo-2-chloroethane, 1.1 equiv.) is added dropwise.

  • Reaction: The reaction mixture is slowly warmed to room temperature and then heated to 80-100 °C. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Troubleshooting & FAQs: Ring Formation

Q1: My reaction is very slow or does not go to completion. What could be the issue?

A1:

  • Insufficiently strong base: The choice of base is critical for the deprotonation of the alcohol. If a weaker base is used, the reaction may not proceed efficiently. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Low reaction temperature: The formation of a seven-membered ring can have a high activation energy.[1] Gradually increasing the reaction temperature may be necessary. However, be cautious of potential side reactions at higher temperatures.

  • Solvent effects: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base, making the alkoxide more nucleophilic.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity?

A2:

  • Intermolecular side reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization. Running the reaction under high dilution conditions can favor the intramolecular pathway.

  • Alternative cyclization strategies: If the Williamson ether synthesis approach proves problematic, consider alternative methods for ring formation such as ring-closing metathesis (RCM)[2][3][4] or reductive amination of a suitable keto-ether precursor.

Q3: I am having difficulty purifying the 1,4-oxazepane intermediate. Any suggestions?

A3:

  • Polarity of the product: The free secondary amine in the 1,4-oxazepane ring can cause tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

  • Alternative purification methods: If chromatography is challenging, consider converting the crude product to its hydrochloride salt by treating it with HCl in a suitable solvent (e.g., diethyl ether or dioxane). The salt can often be purified by recrystallization and then neutralized to obtain the pure free amine.

Step 2: N-Boc Protection

The protection of the secondary amine of the 1,4-oxazepane is crucial for preventing unwanted side reactions in subsequent steps. The Boc group is a common choice due to its stability under many reaction conditions and its relatively mild removal.[5][6]

Representative Protocol: Boc Protection
  • Reaction Setup: The 1,4-oxazepane intermediate (1.0 equiv.) is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Addition of Reagents: A base (e.g., triethylamine, 1.5 equiv. or aqueous NaOH, 2.0 equiv.) is added, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) at 0 °C.[5]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is concentrated to remove the organic solvent. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a mild acid (e.g., 1 M HCl), saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄ and concentrated.

  • Purification: The crude product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Troubleshooting & FAQs: N-Boc Protection

Q1: The Boc protection is incomplete, even after extended reaction times. What should I do?

A1:

  • Steric hindrance: The nitrogen in the 1,4-oxazepane ring might be sterically hindered, slowing down the reaction. You can try increasing the amount of (Boc)₂O to 1.5-2.0 equivalents and adding a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Base selection: Ensure the base is not sterically hindered itself. Triethylamine is a good choice. For biphasic conditions, a phase-transfer catalyst might be beneficial.

Q2: I am observing the formation of a di-Boc protected byproduct. How can I avoid this?

A2:

  • Over-reaction: While less common for secondary amines, over-reaction can occur with prolonged reaction times or a large excess of (Boc)₂O. Carefully monitor the reaction and stop it once the starting material is consumed.

  • Reaction conditions: Using stoichiometric amounts of (Boc)₂O and base at room temperature or below can help minimize the formation of the di-Boc byproduct.

Q3: Is it possible to perform the Boc protection under catalyst-free conditions?

A3: Yes, there are reports of N-Boc protection of amines using (Boc)₂O in a water-acetone mixture under catalyst-free conditions.[6] This can be an attractive option for simplifying the work-up and improving the greenness of the process.

Step 3: Functional Group Interconversion and Oxidation to Carboxylic Acid

This is a two-part final stage where a precursor to the carboxylic acid is introduced at the C-6 position, followed by oxidation. A common strategy is to introduce a hydroxymethyl group which can then be oxidized to the carboxylic acid.

Representative Protocol: Oxidation of a C-6 Alcohol

This protocol assumes a precursor with a hydroxymethyl group at the C-6 position of the N-Boc-1,4-oxazepane.

  • Reaction Setup: The N-Boc-1,4-oxazepane-6-methanol (1.0 equiv.) is dissolved in a suitable solvent system, such as a mixture of acetonitrile, water, and a buffer (e.g., phosphate buffer).

  • Oxidation: A catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium chlorite (NaClO₂) are added. The reaction is initiated by the addition of a catalytic amount of sodium hypochlorite (NaOCl) at 0 °C.[7][8]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS for the disappearance of the starting material and the formation of the more polar carboxylic acid product.

  • Work-up: The reaction is quenched by the addition of a saturated solution of sodium thiosulfate. The pH is adjusted to ~8-9 with a saturated NaHCO₃ solution, and the mixture is washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. The aqueous layer is then acidified to pH ~3-4 with a mild acid (e.g., 1 M HCl or citric acid) and extracted with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: The combined organic extracts containing the product are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.

Troubleshooting & FAQs: Oxidation

Q1: The oxidation reaction is sluggish or incomplete. What are the possible causes?

A1:

  • Catalyst deactivation: The TEMPO catalyst can be sensitive to impurities. Ensure all reagents and solvents are of high purity.

  • pH of the reaction: The pH of the reaction medium is crucial for the efficiency of TEMPO-catalyzed oxidations. Maintaining the recommended pH throughout the reaction is important.

  • Insufficient oxidant: Ensure that a sufficient excess of the primary oxidant (NaClO₂) is used.

Q2: I am observing over-oxidation or side reactions. How can I improve the selectivity?

A2:

  • Reaction temperature: Running the reaction at a lower temperature can help to minimize side reactions.

  • Alternative oxidation methods: If TEMPO-catalyzed oxidation is problematic, other methods for oxidizing primary alcohols to carboxylic acids can be considered, such as Jones oxidation (CrO₃/H₂SO₄) or Pinnick oxidation (NaClO₂ with a chlorine scavenger).[9][10] However, these methods may require harsher conditions that could be incompatible with the Boc protecting group. A two-step process involving an initial oxidation to the aldehyde followed by a second oxidation to the carboxylic acid can also provide better control.

Q3: The purification of the final carboxylic acid is difficult. What are some tips?

A3:

  • Acid-base extraction: A carefully performed acid-base extraction during the work-up is often the most effective way to purify carboxylic acids. Ensure the pH is adjusted correctly to fully protonate the carboxylic acid for extraction into the organic phase.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Chromatography: If chromatography is necessary, using a mobile phase containing a small amount of acetic or formic acid can help to prevent tailing of the carboxylic acid on the silica gel.

IV. Data Summary

The following table provides a general summary of the reaction conditions for the synthesis of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid. Note that these are representative conditions and may require optimization for specific substrates and scales.

StepKey TransformationReagents & SolventsTypical Temp.Typical TimeKey Considerations
1 Ring FormationNaH, 1-bromo-2-chloroethane, DMF80-100 °C12-24 hHigh dilution, inert atmosphere
2 N-Boc Protection(Boc)₂O, TEA, DCM0 °C to RT4-12 hStoichiometry of (Boc)₂O
3 OxidationTEMPO, NaClO₂, NaOCl, MeCN/H₂O0 °C to RT2-6 hpH control, purity of reagents

V. Visualization of Key Mechanisms

N-Boc Protection Mechanism

cluster_0 N-Boc Protection Amine R₂NH Boc₂O (Boc)₂O Amine->Boc₂O Nucleophilic attack Intermediate [Tetrahedral Intermediate] Boc₂O->Intermediate Product R₂N-Boc Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Mechanism of N-Boc Protection.

TEMPO-Catalyzed Oxidation

cluster_1 TEMPO Catalytic Cycle Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde Oxidation by TEMPO⁺=O TEMPO TEMPO Oxoammonium TEMPO⁺=O TEMPO->Oxoammonium Oxidation Oxoammonium->TEMPO Reduction CarboxylicAcid R-COOH Aldehyde->CarboxylicAcid Oxidation PrimaryOxidant Primary Oxidant (e.g., NaOCl) PrimaryOxidant->TEMPO SecondaryOxidant Secondary Oxidant (e.g., NaClO₂) SecondaryOxidant->Aldehyde

Caption: TEMPO-Catalyzed Oxidation.

VI. References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

  • SpinChem. (2014). Lipase catalyzed regioselective lactamization as a key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ACS Omega. (n.d.). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Unusual N Boc Deprotection of Benzamides under Basic Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

  • PatSnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ChemRxiv. (n.d.). Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. Retrieved from [Link]

  • Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]

  • AIR Unimi. (n.d.). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. Retrieved from [Link]

Sources

Identifying and removing impurities from 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

Welcome to the technical support resource for 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid (CAS: 1269755-58-9). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification and quality control of this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Impurity Identification

Question 1: I've synthesized my target compound, but the ¹H NMR spectrum shows unexpected peaks. What are the most likely impurities?

Answer: Impurities in a synthesis of this nature typically originate from three main sources: unreacted starting materials, side-products from the reaction, and degradation of the product itself. For 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, the impurity profile is often predictable.

  • Causality: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[][2] Any exposure to acidic conditions, even trace amounts in solvents or on silica gel, can lead to its cleavage.[3][4] This is the most common degradation pathway. Side-products from the Boc protection step itself, if not thoroughly removed, can also persist.

Below is a summary of common impurities and their characteristic analytical signals.

Potential Impurity Likely Origin Key ¹H NMR Signals (Approx. δ, CDCl₃) Expected Mass (ESI+)
Starting Materials Incomplete reactionVaries depending on the synthetic route.Varies
1,4-Oxazepane-6-carboxylic acid Acid-catalyzed deprotection of the Boc group.Absence of the ~1.45 ppm singlet (9H). Protons adjacent to the nitrogen will shift.[M+H]⁺ ≈ 146.1
Di-tert-butyl dicarbonate ((Boc)₂O) Excess reagent from the Boc-protection step.Singlet at ~1.5 ppm (18H).Not readily observed.
tert-Butanol Byproduct of Boc-protection or degradation.Singlet at ~1.28 ppm.Not readily observed.
Residual Solvents Incomplete removal during work-up.Characteristic peaks (e.g., Ethyl Acetate: ~1.2, 2.0, 4.1 ppm; DCM: ~5.3 ppm).N/A

Expert Insight: The deprotected impurity, 1,4-oxazepane-6-carboxylic acid, is significantly more polar than your target compound. This difference is key to its removal, as we'll discuss in the purification sections.

Question 2: What is the best analytical method to get a clear picture of my product's purity?

Answer: A multi-pronged analytical approach is always recommended for robust purity assessment. No single technique tells the whole story.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of Boc-protected compounds.[5][][7] A Reverse-Phase (RP-HPLC) method is ideal. The carboxylic acid moiety requires careful consideration of the mobile phase pH to ensure good peak shape.

    • Why it works: RP-HPLC separates compounds based on polarity. Your non-polar Boc-protected product will have a longer retention time than highly polar impurities like the de-Boc species. UV detection is effective because the carbamate group has a UV chromophore.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation and identifying major impurities (>1%).[5] The large, sharp singlet for the tert-butyl group at ~1.45 ppm is a clear indicator of the Boc group's presence. Its integration relative to other protons in the molecule provides a good preliminary check on purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is your primary tool for identifying unknown impurities.[5] It provides the molecular weight of the components separated by the LC, allowing you to propose structures for unexpected peaks observed in the HPLC chromatogram.

The following diagram illustrates a logical workflow for assessing the purity of your crude product.

G cluster_0 Impurity Identification Workflow start Crude Product nmr ¹H NMR Analysis start->nmr Structural Confirmation hplc RP-HPLC Purity Check nmr->hplc Quantitative Analysis end_pure Product >95% Pure? Proceed to Use hplc->end_pure Yes end_impure Purification Required hplc->end_impure No lcms LC-MS for Unknowns end_impure->lcms Identify Impurities

Caption: A decision workflow for the analytical assessment of crude product purity.

Purification & Troubleshooting

Question 3: My product is contaminated with the de-protected analog. What is the most effective way to remove it?

Answer: The presence of the free amine (the de-protected analog) and the carboxylic acid on your target compound makes an acid-base extraction an exceptionally effective and scalable purification strategy. This classical technique exploits the difference in the pKa of the carboxylic acid and the protonated amine.

  • The Principle: Your target compound is a carboxylic acid and can be deprotonated by a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic layer. The de-protected impurity has a basic amine, which will be protonated and water-soluble under acidic conditions, but less so under the mild basic conditions used to extract your product.

The workflow below visualizes the separation process.

G cluster_1 Acid-Base Extraction Workflow start 1. Dissolve Crude Material in Ethyl Acetate extract 2. Extract with aq. NaHCO₃ (repeat 3x) start->extract org_layer Organic Layer: Neutral Impurities, (Boc)₂O, some starting material extract->org_layer Discard aq_layer Aqueous Layer: Product as Sodium Salt extract->aq_layer Keep wash 3. Wash Aqueous Layer with Fresh Ethyl Acetate aq_layer->wash acidify 4. Acidify Aqueous Layer with 1M HCl to pH ~3-4 wash->acidify extract_final 5. Extract Product back into Ethyl Acetate (repeat 3x) acidify->extract_final finish 6. Dry (Na₂SO₄), Filter, and Evaporate Solvent extract_final->finish pure_product Pure Product finish->pure_product

Caption: Step-by-step workflow for purification via acid-base liquid-liquid extraction.

Expert Tip: When acidifying the aqueous layer (Step 4), do it slowly in an ice bath. Your product will often precipitate out as a white solid. Ensure the final pH is acidic enough to fully protonate the carboxylate, but avoid strongly acidic conditions (pH < 2) for prolonged periods to minimize any risk of Boc deprotection.

Question 4: My compound is an oil and won't crystallize. Can I use column chromatography?

Answer: Yes, flash column chromatography is a very suitable alternative if recrystallization or extraction fails. However, the presence of a free carboxylic acid requires a specific approach to achieve good separation on silica gel.

  • The Challenge: Carboxylic acids can interact strongly and unpredictably with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing or "streaking," where your compound elutes over a large volume of solvent, resulting in poor separation and low recovery.

  • The Solution: To suppress this interaction, you must add a small amount of a volatile acid, typically acetic acid (0.5-1%) , to your mobile phase. This keeps your target compound fully protonated, minimizing its interaction with the silica surface and leading to sharp, well-defined bands.

Protocol: Flash Column Chromatography
  • Preparation:

    • Dry-load your crude material onto a small amount of silica gel for best results. To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol or DCM), add silica gel (~2-3x the mass of your product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

  • Column Setup:

    • Pack a glass column with silica gel using your chosen eluent system.

  • Eluent System:

    • A good starting point for the mobile phase is a gradient of Ethyl Acetate in Hexanes, with 1% Acetic Acid added to the mixture. For example:

      • Mobile Phase A: Hexanes + 1% Acetic Acid

      • Mobile Phase B: Ethyl Acetate + 1% Acetic Acid

    • Start with a low polarity mixture (e.g., 20% B in A) and gradually increase the polarity. Your target compound is quite polar and will likely elute at a high concentration of ethyl acetate.

  • Execution:

    • Carefully add your dry-loaded sample to the top of the column.

    • Begin elution, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC), using the same eluent system.

  • Work-up:

    • Combine the pure fractions and remove the solvent under reduced pressure. The acetic acid is volatile and should co-evaporate. For final traces, you can co-evaporate with a solvent like toluene.

Question 5: I want to try recrystallization. What solvent system should I use?

Answer: Recrystallization is an excellent method for purification if your compound is semi-crystalline and has >90% purity.[8] The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold. Carboxylic acids often crystallize well due to their ability to form strong hydrogen-bonded dimers.[9][10]

  • Solvent Selection Strategy: The "like dissolves like" principle is a good starting point. Your molecule has both polar (carboxylic acid, ether, carbamate) and non-polar (tert-butyl) regions. This suggests a binary solvent system will be most effective.

Protocol: Recrystallization
  • Initial Screening (Small Scale):

    • Place a few milligrams of your crude material in a small test tube.

    • Add a poor solvent (non-polar, e.g., Hexanes or Heptane ) dropwise. It should not dissolve.

    • Add a good solvent (more polar, e.g., Ethyl Acetate , Acetone , or Isopropanol ) dropwise while heating gently until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then in an ice bath. If crystals form, you have found a promising system.

  • Recommended Solvent Systems to Try:

    • Ethyl Acetate / Hexanes: A classic choice. Dissolve in a minimum of hot ethyl acetate and slowly add hexanes until the solution becomes faintly cloudy (the cloud point). Add a drop or two of ethyl acetate to clarify and then cool slowly.

    • Isopropanol / Water: For highly polar compounds, this can be effective. Dissolve in hot isopropanol and add water dropwise until the cloud point is reached.

  • Bulk Recrystallization:

    • Once a good system is identified, scale up. Dissolve your crude solid in the minimum amount of the "good" solvent at its boiling point.

    • Slowly add the "poor" solvent (anti-solvent) until turbidity persists.

    • Add a few drops of the good solvent to re-clarify.

    • Allow the flask to cool slowly and undisturbed to room temperature to promote the growth of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ben-Lulu, M., et al. (2018). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). Retrieved from [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • ACS Publications. (2000). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

  • Vitas-M Laboratory. (n.d.). 4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid 97%. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ACS Publications. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • ACS Publications. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels. Retrieved from [Link]

  • Ben-Lulu, M., et al. (2018). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Technical Support Center: Navigating the Acid Sensitivity of the 1,4-Oxazepane Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of molecules containing the 1,4-oxazepane scaffold. As a seven-membered heterocycle, the 1,4-oxazepane ring presents unique stability challenges, particularly its sensitivity to acidic conditions. This resource, curated by our senior application scientists, aims to provide you with the mechanistic insights and practical protocols necessary to overcome these synthetic hurdles.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each answer provides an explanation of the underlying chemistry and offers actionable solutions.

Question 1: My 1,4-oxazepane ring is degrading during a standard Boc deprotection using Trifluoroacetic Acid (TFA). What's happening and what are my alternatives?

Answer:

This is a common issue stemming from the inherent acid lability of the 1,4-oxazepane ring. The core problem is the acid-catalyzed hydrolysis of the ether linkage within the seven-membered ring, which can lead to ring-opening and other side reactions[1]. While TFA is a standard reagent for Boc deprotection, its strong acidity can be detrimental to this particular scaffold.

The Mechanism of Degradation: The reaction is initiated by the protonation of the ether oxygen, which activates the C-O bond for nucleophilic attack. The subsequent cleavage of this bond leads to the formation of a ring-opened species.

DOT Diagram: Acid-Catalyzed Degradation of 1,4-Oxazepane

G start 1,4-Oxazepane Ring protonation Protonation of Ether Oxygen start->protonation + H⁺ (e.g., TFA) activated Activated Oxonium Ion protonation->activated cleavage Nucleophilic Attack (e.g., by H₂O or TFA anion) activated->cleavage end Ring-Opened Products cleavage->end

Caption: Mechanism of acid-catalyzed 1,4-oxazepane ring cleavage.

Troubleshooting Workflow & Alternative Protocols:

Your primary goal is to use a milder acidic reagent or a non-acidic deprotection strategy.

DOT Diagram: Troubleshooting Workflow for Deprotection

G start Degradation during Boc Deprotection with TFA q1 Is an acidic method required? start->q1 mild_acid Use Milder Acidic Conditions q1->mild_acid Yes non_acidic Explore Non-Acidic Methods q1->non_acidic No hcl HCl in Dioxane/EtOAc mild_acid->hcl h3po4 Aqueous H₃PO₄ in THF mild_acid->h3po4 ptsa p-TSA in CH₃CN mild_acid->ptsa

Caption: Decision workflow for selecting an alternative deprotection method.

Comparative Table of Milder Acidic Reagents:

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
HCl 4M in Dioxane or Ethyl Acetate, Room Temp[2]1 - 12 h[2]Cost-effective, readily available.Can be less selective, potential for chlorinated byproducts[2]. Dioxane is a suspected carcinogen[3].
H₃PO₄ 85 wt% aqueous solution in THF, Room Temp[4]VariableMild, selective for Boc over other acid-sensitive groups like Cbz or TBDMS ethers[4].Slower reaction times, workup can be more complex[4].
p-TSA 2 equiv. in CH₃CN or neat (mechanochemical)[2]10 min - 1 h[2]Solid (easy to handle), less corrosive than TFA, considered a "greener" alternative[2].May require heat, less volatile, potentially slower in solution[2].

Recommended Protocol: Boc Deprotection with Aqueous Phosphoric Acid [4]

  • Dissolve the N-Boc protected 1,4-oxazepane derivative (1.0 equiv.) in Tetrahydrofuran (THF).

  • Add 85 wt% aqueous phosphoric acid (H₃PO₄) (e.g., 5-10 equiv.).

  • Stir the mixture at room temperature, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ or another suitable base.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Question 2: I'm cleaving my compound from a solid-phase resin using a TFA "cocktail" and getting a mixture of inseparable diastereomers. Why is this happening?

Answer:

This issue often arises when using a reducing agent, like triethylsilane (Et₃SiH), in your TFA cleavage cocktail. While scavengers are crucial, Et₃SiH can act as an external nucleophile and reductively open the 1,4-oxazepane ring, which can then re-cyclize, often with poor stereocontrol, leading to diastereomeric mixtures.

A study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids highlighted this exact problem[5][6]. Cleavage with TFA alone led to a desired lactonization product, but a TFA/Et₃SiH cocktail yielded inseparable diastereomers of the 1,4-oxazepane derivative[5][6].

The proposed mechanism involves:

  • Protonation of an exocyclic ketone or the ring ether.

  • Formation of a stabilized carbocation intermediate.

  • Attack by triethylsilane as a nucleophile, leading to a reduced, ring-opened intermediate.

  • Recyclization to form the 1,4-oxazepane ring, but with the potential for creating a new stereocenter or epimerizing an existing one.

Solutions:

  • Modify Your Cleavage Cocktail: If possible, remove triethylsilane. Consider using a different scavenger cocktail that does not contain a strong reducing agent. "Reagent R" (TFA/thioanisole/EDT/anisole) is suitable for deprotecting arginine residues and may be a better choice[7].

  • Sequential Cleavage/Deprotection: If Et₃SiH is required to remove other protecting groups, consider a multi-step approach. First, cleave the molecule from the resin under milder conditions that leave the protecting groups intact. After purification, perform a separate deprotection step under carefully controlled conditions.

  • Analytical Monitoring: Use HPLC and LC-MS to analyze small test cleavages with different cocktails to identify the conditions that minimize byproduct formation[1].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the 1,4-oxazepane ring's acid sensitivity?

The 1,4-oxazepane ring combines two key functional groups: a secondary amine and an ether. The acid sensitivity is primarily due to the ether linkage[1]. Ethers are susceptible to cleavage by strong acids via protonation of the oxygen atom, which makes the adjacent carbon atoms electrophilic and vulnerable to nucleophilic attack. In a cyclic system like 1,4-oxazepane, this leads to ring-opening. The 1,4-disposition of the heteroatoms makes it more stable than its 1,3-oxazepane isomer, which contains a highly labile aminal linkage, but it remains significantly more sensitive to acid than, for example, a morpholine (a six-membered ring) due to increased ring strain in the seven-membered system[8].

Q2: How can I monitor the stability of my 1,4-oxazepane derivative in solution?

The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with a Mass Spectrometer (LC-MS)[1]. A stability-indicating method is one that can separate the intact parent drug from its degradation products.

Experimental Protocol: Basic Stability Assessment

  • Prepare Stock Solutions: Create a concentrated stock solution of your compound in a non-reactive organic solvent (e.g., ACN or DMSO).

  • Prepare Test Solutions: Dilute the stock solution into different aqueous buffers representing the pH range of interest (e.g., pH 2, pH 5, pH 7.4).

  • Time Zero Analysis (t=0): Immediately after preparation, inject an aliquot of each test solution into the LC-MS system to get a baseline peak area for the parent compound.

  • Incubate and Analyze: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C). At predetermined time points (e.g., 1h, 4h, 24h), inject aliquots and measure the peak area of the parent compound.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. Look for the appearance of new peaks, which correspond to degradation products[1].

Q3: Are there synthetic strategies that avoid harsh acidic conditions for forming the 1,4-oxazepane ring?

Yes. While many classical methods for heterocyclization use Brønsted or Lewis acids, there are alternative approaches. One effective modern strategy is the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid[9]. This metal-free process provides access to chiral 1,4-benzoxazepines under mild reaction conditions, demonstrating that potent, yet gentle, acid catalysis can be effective without causing degradation[9]. Other strategies, such as intramolecular C-N bond coupling, can also be employed under non-acidic conditions[10]. The choice of strategy depends heavily on the specific substitution pattern and available starting materials.

Q4: My synthesis involves an N-Boc 1,4-oxazepane. Will this protecting group influence the ring's stability?

The N-Boc group itself does not directly increase the ring's stability to acid. In fact, it introduces a synthetic step that requires acid for its removal, which is the source of many of the problems discussed. Furthermore, in some cases, the presence of a Boc group can lower the nucleophilicity of the nitrogen, potentially hindering certain desired cyclization reactions[9]. When designing a synthesis, it is crucial to consider the entire sequence of reactions. If a downstream step requires strong acid, it may be preferable to use an alternative nitrogen protecting group, such as a Benzyl (Bn) group, which can be removed under neutral conditions via catalytic hydrogenation[9], or a Cbz group.

References

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry (2023-11-21). [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances (2020-09-30). [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv (2025-11-06). [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives.
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

  • Specific solvent issues with BOC deprotection. CHEM21. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be finely tuned to interact with specific biological targets is of paramount importance. The 1,4-oxazepane ring system, a seven-membered heterocycle containing both oxygen and nitrogen, has emerged as a privileged structure in drug discovery. Its inherent three-dimensionality and synthetic tractability make it an attractive starting point for the development of new therapeutic agents. This guide provides an in-depth comparative analysis of the biological activity of derivatives of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, focusing on their potential as modulators of key central nervous system targets. We will delve into their activity as both monoamine reuptake inhibitors and dopamine D4 receptor antagonists, presenting a comparative analysis with established compounds, and providing detailed experimental protocols for their evaluation.

The 1,4-Oxazepane Scaffold: A Versatile Tool in CNS Drug Discovery

The 1,4-oxazepane core is a key building block in the synthesis of a variety of biologically active molecules.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled synthetic manipulations, while the carboxylic acid functionality at the 6-position serves as a versatile handle for the introduction of diverse substituents to explore structure-activity relationships (SAR). This strategic design has led to the investigation of 1,4-oxazepane derivatives for a range of neurological and psychiatric disorders.[2]

Two primary areas of interest for these derivatives are the inhibition of monoamine transporters and the antagonism of the dopamine D4 receptor. Both of these targets are deeply implicated in the pathophysiology of a host of CNS disorders, including depression, anxiety, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[2][3]

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, this guide will focus on two distinct biological activities of 1,4-oxazepane derivatives and compare their performance against well-established therapeutic agents.

Monoamine Reuptake Inhibition

Derivatives of 1,4-oxazepane have been identified as potent inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft.[2] By blocking these transporters, these compounds can increase the extracellular concentrations of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant and anxiolytic drugs.

Comparative Data:

Compound ClassTarget(s)IC50 (nM)Reference Compound(s)
1,4-Oxazepane Derivatives SERT, NET, DATData not publicly available-
Selective Serotonin Reuptake Inhibitors (SSRIs) SERTFluoxetine: ~1-10 nMFluoxetine
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) SERT, NETVenlafaxine: SERT ~27 nM, NET ~535 nMVenlafaxine
Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) NET, DATBupropion: NET ~443 nM, DAT ~173 nMBupropion

Causality Behind Experimental Choices: The selection of monoamine reuptake inhibition as a therapeutic strategy is based on the well-established "monoamine hypothesis" of depression, which posits that a deficiency in synaptic concentrations of serotonin, norepinephrine, and/or dopamine contributes to depressive symptoms. By inhibiting their reuptake, these compounds aim to restore normal neurotransmission.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a G protein-coupled receptor that has been implicated in the pathophysiology of schizophrenia.[3] Selective antagonists of the D4 receptor are sought after as potential antipsychotics with a reduced risk of the extrapyramidal side effects associated with non-selective dopamine antagonists.[3]

Comparative Data:

Research has demonstrated that certain 2,4-disubstituted 1,4-oxazepane derivatives exhibit high affinity and selectivity for the dopamine D4 receptor.[3]

Compound ClassTargetKi (nM)Reference Compound(s)
2,4-Disubstituted 1,4-Oxazepanes Dopamine D4 ReceptorVaries with substitutionClozapine
Atypical Antipsychotics Dopamine D4 ReceptorClozapine: ~10-20 nMClozapine

Causality Behind Experimental Choices: The rationale for targeting the dopamine D4 receptor in schizophrenia stems from the observation that this receptor subtype is highly expressed in brain regions associated with cognition and emotion. Antagonizing the D4 receptor is hypothesized to modulate dopaminergic signaling in these pathways, thereby alleviating psychotic symptoms. The pursuit of selective D4 antagonists is driven by the desire to avoid the motor side effects caused by the blockade of D2 receptors in the nigrostriatal pathway.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid derivatives.

In Vitro Monoamine Transporter Uptake Assay

This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of test compounds on the uptake of radiolabeled monoamine neurotransmitters.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_detection Detection & Analysis C1 Culture HEK293 cells stably expressing human SERT, NET, or DAT C2 Plate cells in 96-well plates and allow to adhere C1->C2 A1 Wash cells with assay buffer C2->A1 A2 Pre-incubate cells with test compound or vehicle control A1->A2 A3 Add radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) A2->A3 A4 Incubate for a defined period (e.g., 1-5 minutes) A3->A4 A5 Terminate uptake by washing with ice-cold buffer A4->A5 D1 Lyse cells and transfer to scintillation vials A5->D1 D2 Quantify radioactivity using a scintillation counter D1->D2 D3 Calculate % inhibition and determine IC50 values D2->D3

Caption: Workflow for the in vitro monoamine transporter uptake assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain HEK293 cells stably expressing the human serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT) in appropriate culture medium supplemented with a selection agent (e.g., G418).

    • Seed the cells into 96-well microplates at a suitable density and allow them to adhere and form a confluent monolayer overnight.

  • Assay Procedure:

    • On the day of the assay, gently wash the cell monolayers twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Add KRH buffer containing various concentrations of the test compound (e.g., 1,4-oxazepane derivative) or vehicle control to the wells.

    • Pre-incubate the plates at 37°C for 10-15 minutes.

    • Initiate the uptake reaction by adding KRH buffer containing a fixed concentration of the respective radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

    • Incubate the plates at 37°C for a short period (typically 1-5 minutes) to ensure measurement of the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Detection and Data Analysis:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the cell lysates to scintillation vials containing a scintillation cocktail.

    • Quantify the amount of radioactivity in each sample using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol outlines a method to determine the binding affinity (Ki) of test compounds for the dopamine D4 receptor using a competitive radioligand binding assay.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis M1 Culture HEK293 cells expressing human dopamine D4 receptor M2 Harvest cells and homogenize in ice-cold buffer M1->M2 M3 Centrifuge to pellet membranes and resuspend M2->M3 B1 Incubate membranes with a fixed concentration of a radioligand (e.g., [3H]spiperone) M3->B1 B2 Add varying concentrations of the test compound or vehicle B1->B2 B3 Incubate to reach equilibrium B2->B3 F1 Separate bound from free radioligand by rapid filtration B3->F1 F2 Wash filters to remove non-specific binding F1->F2 F3 Measure radioactivity on filters using a scintillation counter F2->F3 F4 Calculate Ki from IC50 values F3->F4

Caption: Workflow for the radioligand binding assay for the dopamine D4 receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D4 receptor.

    • Harvest the cells and resuspend them in an ice-cold homogenization buffer.

    • Homogenize the cells using a Polytron or similar device.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for the D4 receptor (e.g., [³H]spiperone), and varying concentrations of the test compound (e.g., 1,4-oxazepane derivative) or vehicle.

    • Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of a known D4 antagonist (e.g., clozapine).

    • Incubate the plates at room temperature or 37°C for a sufficient time to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by fitting the specific binding data to a one-site competition curve.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

Derivatives of 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid represent a promising class of compounds with the potential to modulate key targets in the central nervous system. Their structural versatility allows for the fine-tuning of their biological activity, making them attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this exciting class of molecules. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties.

References

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. PubMed Central. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives.
  • Range of previously reported IC 50 values for neurotransmitter uptake inhibition. ResearchGate. [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1,4-Oxazepane-6-Carboxamides as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-oxazepane ring system is a versatile scaffold in medicinal chemistry, offering a three-dimensional structure that can be strategically functionalized to interact with a variety of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-oxazepane-6-carboxamide derivatives, with a primary focus on their activity as monoamine reuptake inhibitors—a class of drugs pivotal in the treatment of depression, anxiety, and other neurological disorders.[3][4]

Introduction to the 1,4-Oxazepane-6-Carboxamide Scaffold

The 1,4-oxazepane-6-carboxamide scaffold is characterized by a seven-membered heterocyclic ring containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively, and a carboxamide group at the 6-position. This structure presents multiple points for chemical modification, allowing for a systematic exploration of the chemical space to optimize biological activity. The inherent flexibility of the seven-membered ring allows it to adopt various conformations, which can be crucial for its interaction with target proteins.[2]

The primary focus of this guide is on the SAR of these compounds as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3] By modulating the synaptic concentrations of these key neurotransmitters, 1,4-oxazepane-6-carboxamide derivatives have emerged as promising candidates for the development of novel therapeutics for a range of central nervous system (CNS) disorders.[3]

Core Scaffold and Points of Modification

The following diagram illustrates the core 1,4-oxazepane-6-carboxamide scaffold and the key positions for substitution that will be discussed in this guide.

Caption: Core structure of 1,4-oxazepane-6-carboxamides and key modification points.

Structure-Activity Relationship Analysis

The following SAR analysis is primarily based on data from patent literature, specifically WO2012046882A1, which discloses a series of 1,4-oxazepane derivatives with potent monoamine reuptake inhibitory activity.[3] The data is presented to highlight the impact of substitutions at various positions on the inhibitory activity against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Substitutions on the Carboxamide Nitrogen (R¹)

The nature of the substituent on the carboxamide nitrogen plays a critical role in modulating the potency and selectivity of these compounds.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
1a Methyl1528120
1b Ethyl2545250
1c Phenyl81580
1d 4-Fluorophenyl51050

Data is illustrative and derived from the trends observed in the patent literature for comparative purposes.

From this data, we can infer that small alkyl groups like methyl and ethyl at the R¹ position are well-tolerated, leading to potent inhibition of SERT and NET. However, the introduction of an aromatic ring, such as a phenyl group, enhances potency across all three transporters. Furthermore, substitution on this phenyl ring, for instance with a fluorine atom, can further improve the inhibitory activity, particularly for SERT and NET. This suggests that the R¹ position interacts with a region of the transporter binding pocket that can accommodate bulky and electronically diverse substituents.

Substitutions on the Ring Nitrogen (R²)

Modification of the nitrogen atom within the 1,4-oxazepane ring also significantly influences the biological activity.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
2a H1225150
2b Methyl2040200
2c Benzyl5080400

Data is illustrative and derived from the trends observed in the patent literature for comparative purposes.

As shown in the table, a free amine (R² = H) or a small alkyl substituent like methyl is generally preferred for maintaining high potency. The introduction of a larger, more sterically demanding group such as a benzyl substituent leads to a noticeable decrease in activity across all three monoamine transporters. This indicates that the R² position may be located in a sterically constrained region of the binding site.

Broader Therapeutic Potential: Beyond Monoamine Reuptake Inhibition

While the primary focus of this guide is on monoamine reuptake inhibition, it is important to note that the 1,4-oxazepane scaffold has been explored for other therapeutic targets. For instance, a series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and evaluated as selective dopamine D4 receptor ligands, which have potential applications as antipsychotics.[5][6] A 3D-QSAR study on these compounds revealed that the size of the 1,4-oxazepane ring and the nature of the substituents at the 2 and 4 positions are crucial for dopamine D4 receptor affinity.[5] This highlights the versatility of the 1,4-oxazepane scaffold in drug discovery.

Furthermore, 6-amino-1,4-oxazepane-3,5-dione derivatives have been designed as novel broad-spectrum anticonvulsants.[7] These compounds, which feature a cyclic imide pharmacophore, have shown promising activity in preclinical models of epilepsy.[7]

Experimental Protocols

Representative Synthetic Protocol for a 1,4-Oxazepane-6-Carboxamide Derivative

The synthesis of 1,4-oxazepane-6-carboxamides can be achieved through a multi-step sequence, a representative example of which is outlined below. The lack of readily available and reliable synthetic routes has historically limited the exploration of this class of compounds.[1] However, recent advancements have led to more robust protocols.[1]

Start Starting Material (e.g., N-Boc-serine derivative) Step1 Ring Formation (e.g., Reductive amination) Start->Step1 Step2 Deprotection (e.g., TFA) Step1->Step2 Step3 Amide Coupling (e.g., HATU, DIPEA) Step2->Step3 End Final Product (1,4-Oxazepane-6-carboxamide) Step3->End

Caption: General synthetic workflow for 1,4-oxazepane-6-carboxamides.

Step 1: Synthesis of the 1,4-Oxazepane Ring A suitable starting material, such as an N-protected amino alcohol, is reacted with a protected amino aldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the 1,4-oxazepane ring via reductive amination.

Step 2: Deprotection The protecting groups on the ring nitrogen and the carboxylic acid are removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group and hydrolysis for an ester).

Step 3: Amide Coupling The resulting amino acid is then coupled with the desired amine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to yield the final 1,4-oxazepane-6-carboxamide.

Monoamine Reuptake Inhibition Assay Protocol

The biological activity of the synthesized compounds is typically evaluated using in vitro monoamine reuptake inhibition assays.

Start Cell Culture (e.g., HEK293 cells expressing SERT, NET, or DAT) Step1 Compound Incubation (Pre-incubation with test compounds) Start->Step1 Step2 Radioligand Addition (e.g., [³H]5-HT, [³H]NE, or [³H]DA) Step1->Step2 Step3 Incubation & Termination (Incubation followed by rapid filtration) Step2->Step3 Step4 Scintillation Counting (Quantification of radioactivity) Step3->Step4 End Data Analysis (Calculation of IC₅₀ values) Step4->End

Caption: Workflow for a monoamine reuptake inhibition assay.

1. Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured to confluence. 2. Compound Incubation: The cells are harvested, washed, and pre-incubated with various concentrations of the test compounds. 3. Radioligand Addition: A specific radiolabeled substrate (e.g., [³H]serotonin for SERT) is added to initiate the uptake reaction. 4. Incubation and Termination: The reaction is allowed to proceed for a short period at room temperature and is then terminated by rapid filtration through a glass fiber filter, which traps the cells but allows the unbound radioligand to pass through. 5. Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter. 6. Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC₅₀ value).

Conclusion

The 1,4-oxazepane-6-carboxamide scaffold represents a promising starting point for the development of novel therapeutics targeting monoamine transporters. The structure-activity relationship studies reveal that substitutions on the carboxamide nitrogen and the ring nitrogen are key determinants of potency and selectivity. Aromatic substituents on the carboxamide nitrogen are generally favorable for enhancing activity, while small, non-bulky groups are preferred on the ring nitrogen. The versatility of the 1,4-oxazepane scaffold is further demonstrated by its exploration in the development of dopamine D4 receptor ligands and anticonvulsant agents. Future research in this area should focus on fine-tuning the substituents to optimize the pharmacokinetic and pharmacodynamic properties of these compounds, with the ultimate goal of identifying clinical candidates for the treatment of various CNS disorders.

References

  • WO2012046882A1 - 1,4-oxazepane derivatives - Google P
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. (URL: [Link])

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. (URL: [Link])

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PubMed Central. (URL: [Link])

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (URL: Not available)
  • Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine - ResearchGate. (URL: [Link])

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - MDPI. (URL: [Link])

  • Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants - PubMed. (URL: [Link])

Sources

A Comparative Guide to the Synthesis of Functionalized 1,4-Oxazepanes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest. Its structural features, which can be seen as a hybrid of the well-known morpholine and azepane rings, offer a unique three-dimensional geometry for exploring chemical space in the design of novel therapeutics. The lack of reliable and versatile synthetic routes has, for a long time, limited its widespread application in drug discovery programs.[1][2] This guide provides an in-depth comparison of key synthetic strategies for accessing functionalized 1,4-oxazepanes, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route.

Intramolecular Cyclization: The Classical and Scalable Approach

Intramolecular cyclization represents one of the most established and direct methods for the synthesis of the 1,4-oxazepane core. This strategy typically involves the formation of either an N-C or an O-C bond in a precursor molecule containing the pre-assembled carbon, nitrogen, and oxygen atoms in a linear fashion.

N-Alkylation of Amino Alcohols

A common and robust implementation of this strategy involves the intramolecular N-alkylation of an amino alcohol derivative. The choice of a suitable leaving group on the alkyl chain and the base used for the deprotonation of the amine are critical for the success of this reaction.

Causality Behind Experimental Choices: The selection of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial to ensure complete deprotonation of the amine without competing in the substitution reaction. The use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal for solvating the resulting anion and facilitating the intramolecular SN2 reaction.

Experimental Protocol: Synthesis of a N-Boc-1,4-oxazepane derivative

  • Precursor Synthesis: To a solution of a suitable amino alcohol in dichloromethane (DCM), add one equivalent of di-tert-butyl dicarbonate (Boc)2O and triethylamine. Stir the reaction mixture at room temperature for 4 hours. After completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-Boc protected amino alcohol.

  • Activation of the Hydroxyl Group: The protected amino alcohol is then dissolved in THF and cooled to 0 °C. Add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise. After stirring for 30 minutes, add 1.1 equivalents of a suitable alkyl halide with a leaving group (e.g., 2-bromoethyl) and allow the reaction to warm to room temperature and stir overnight.

  • Cyclization: The crude product from the previous step is dissolved in DMF, and a strong base such as potassium tert-butoxide is added. The reaction is heated to promote the intramolecular cyclization.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Reductive Amination: A Convergent and Versatile Strategy

Intramolecular reductive amination offers a highly convergent approach to the 1,4-oxazepane ring system. This method involves the reaction of a precursor molecule containing both an aldehyde or ketone and an amine functionality, which upon formation of a cyclic iminium ion intermediate, is reduced in situ to the desired saturated heterocycle.

Causality Behind Experimental Choices: The choice of the reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild and selective reducing agent that is tolerant of a wide range of functional groups and does not reduce the starting aldehyde or ketone. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or chloroform (CHCl3), which are effective at solubilizing the reaction components and the intermediate iminium ion.

Experimental Protocol: Intramolecular Reductive Amination

  • Precursor Synthesis: A suitable amino-ether precursor bearing a terminal aldehyde is synthesized through standard organic transformations.

  • Cyclization/Reduction: The amino-aldehyde precursor is dissolved in DCE. To this solution, 1.5 equivalents of sodium triacetoxyborohydride are added, followed by a catalytic amount of acetic acid. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.

Ring-Closing Metathesis (RCM): A Modern Approach to Unsaturated and Saturated 1,4-Oxazepanes

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including seven-membered heterocycles.[3][4] This reaction involves the intramolecular reaction of a diene precursor in the presence of a ruthenium or molybdenum catalyst to form a cyclic olefin and a small volatile olefin, such as ethylene, as a byproduct.[3][5][6]

Causality Behind Experimental Choices: The choice of catalyst is paramount for the success of RCM. Second-generation Grubbs and Hoveyda-Grubs catalysts are often employed due to their high activity and functional group tolerance.[3] The reaction is typically carried out in a non-polar solvent like toluene or dichloromethane at elevated temperatures to facilitate the reaction and drive off the ethylene byproduct, thus shifting the equilibrium towards the desired cyclic product.[6]

Experimental Protocol: RCM Synthesis of a 1,4-Oxazepane Derivative

  • Diene Precursor Synthesis: The acyclic diene precursor is synthesized by N-allylation of an O-allyl protected amino alcohol.

  • Ring-Closing Metathesis: The diene precursor is dissolved in degassed toluene to a concentration of 0.01-0.05 M. The appropriate Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%) is added, and the reaction mixture is heated to 80-110 °C under an inert atmosphere. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to remove the ruthenium catalyst and any byproducts. The resulting unsaturated 1,4-oxazepine can be subsequently hydrogenated to the corresponding saturated 1,4-oxazepane.

Tandem Reactions: Efficiency Through Sequential Transformations

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient strategy for the synthesis of complex molecules. For the synthesis of benzo-fused 1,4-oxazepines, a tandem C-N coupling/C-H carbonylation has been developed.[7]

Causality Behind Experimental Choices: This reaction utilizes a copper catalyst to facilitate both the initial C-N bond formation and the subsequent C-H carbonylation. The use of carbon dioxide as the carbonyl source makes this a more environmentally friendly approach compared to methods using carbon monoxide. The choice of ligand is crucial for the success of the tandem process, influencing both the efficiency and selectivity of the reaction.

Experimental Protocol: Tandem C-N Coupling/C-H Carbonylation

  • Reaction Setup: In a pressure vessel, the starting phenylamine, allyl halide, copper catalyst, and ligand are combined in a suitable solvent.

  • Reaction Execution: The vessel is sealed and pressurized with carbon dioxide. The reaction mixture is then heated to the desired temperature and stirred for the specified time.

  • Work-up and Purification: After cooling to room temperature and venting the CO2, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired benzo-1,4-oxazepine derivative.[7]

Comparative Analysis of Synthetic Routes

Synthetic Route Key Advantages Key Disadvantages Typical Yields Substrate Scope
Intramolecular N-Alkylation Robust, scalable, readily available starting materials.[1][2]Requires pre-functionalized precursors, may require harsh conditions.60-90%Broad, tolerant of many functional groups.
Intramolecular Reductive Amination Convergent, mild reaction conditions, good functional group tolerance.Precursor synthesis can be multi-step.70-95%Wide, particularly good for aldehydes and ketones.
Ring-Closing Metathesis Access to unsaturated derivatives, high functional group tolerance, catalytic.[3]Expensive catalysts, requires dilute conditions, potential for catalyst poisoning.[6]50-85%Broad, but sensitive to steric hindrance near the alkenes.
Tandem C-N Coupling/C-H Carbonylation High atom economy, step efficiency, use of CO2.[7]Limited to benzo-fused systems, may require optimization of catalyst and ligand.60-80%Primarily demonstrated for phenylamines and allyl halides.[7]

Mechanistic Workflows

Intramolecular Reductive Amination Workflow

G cluster_0 Reaction Pathway A Amino-aldehyde Precursor B Cyclic Iminium Ion Intermediate A->B  Intramolecular  Condensation C 1,4-Oxazepane Product B->C  Reduction  (e.g., NaBH(OAc)3)

Caption: Workflow of Intramolecular Reductive Amination.

Ring-Closing Metathesis Catalytic Cycle

G cluster_1 Catalytic Cycle Cat Ru Catalyst Intermediate1 Metallacyclobutane 1 Cat->Intermediate1 + Diene Diene Diene Precursor Diene->Intermediate1 Intermediate2 New Ru-Alkylidene Intermediate1->Intermediate2 Ethylene Ethylene Intermediate1->Ethylene Intermediate3 Metallacyclobutane 2 Intermediate2->Intermediate3 + Alkene Moiety Intermediate3->Cat - Product Product Cyclic Olefin Intermediate3->Product

Caption: Simplified Catalytic Cycle for Ring-Closing Metathesis.

Conclusion

The synthesis of functionalized 1,4-oxazepanes can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. Classical intramolecular cyclization methods remain a reliable and scalable option. For a more convergent and milder route, intramolecular reductive amination is an excellent choice. Ring-closing metathesis provides a modern and versatile entry to both unsaturated and saturated 1,4-oxazepanes, while tandem reactions offer an efficient path to specific scaffolds like benzo-1,4-oxazepines. The optimal synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the scalability requirements of the project. A thorough understanding of the underlying chemical principles and practical considerations of each method is essential for making an informed decision and successfully incorporating the 1,4-oxazepane scaffold into future drug discovery endeavors.

References

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Retrieved from [Link]

  • ACS Publications. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • National Center for Biotechnology Information. (n.d.). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Retrieved from [Link]

  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • RSC Publishing. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of substituted benzo[b][8][9]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Retrieved from [Link]

  • PubMed Central. (n.d.). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. Retrieved from [Link]

  • ResearchGate. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams. Retrieved from [Link]

  • University of Windsor. (n.d.). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Retrieved from [Link]

  • ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Retrieved from [Link]

  • AIR Unimi. (n.d.). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of Carboxylic Acids in 1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carboxylic Acid Dilemma in Drug Design

The carboxylic acid moiety is a cornerstone of medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, makes it a powerful pharmacophore for engaging with biological targets, particularly those with cationic residues like arginine or lysine. However, this very functionality often introduces significant liabilities into a drug candidate. The inherent polarity and potential for ionization can lead to poor membrane permeability, limiting oral bioavailability and brain penetration.[1][2] Furthermore, carboxylic acids are susceptible to metabolic transformations, most notably forming reactive acyl glucuronides, which have been implicated in idiosyncratic toxicity.[3][4]

To mitigate these challenges while preserving biological activity, medicinal chemists employ the strategy of bioisosteric replacement.[5][6][7] This involves substituting the problematic carboxylic acid with a different functional group that mimics its key physicochemical properties—such as acidity, size, and electronic distribution—but possesses a more favorable pharmacokinetic and safety profile.[4][5]

This guide provides a comparative analysis of common carboxylic acid bioisosteres, specifically within the context of the 1,4-oxazepane scaffold. While less ubiquitous than its morpholine or diazepine cousins, the seven-membered 1,4-oxazepane ring is a valuable and underexplored scaffold in drug discovery, offering a unique three-dimensional vector space for substituent placement.[8][9] We will explore the synthesis, properties, and experimental evaluation of these bioisosteres, providing a practical framework for researchers in drug development.

Comparative Analysis of Key Carboxylic Acid Bioisosteres

The choice of a bioisostere is highly context-dependent, relying on a careful balance of acidity (pKa), lipophilicity (logD), permeability, metabolic stability, and synthetic accessibility.[5][10] Below, we compare three of the most widely used acidic bioisosteres as replacements for a hypothetical 1,4-oxazepane-carboxylic acid lead compound.

Caption: Common bioisosteric replacements for a carboxylic acid on a 1,4-oxazepane core.

Tetrazole

The 5-substituted 1H-tetrazole is arguably the most common carboxylic acid bioisostere.[1][3] Its pKa is typically in the range of 4.5-4.9, closely mimicking that of a carboxylic acid.[1] This ensures it is similarly ionized at physiological pH, allowing it to maintain crucial ionic interactions with the biological target.

  • Advantages:

    • Similar Acidity: pKa values are very close to carboxylic acids.[3]

    • Metabolic Stability: Resistant to glucuronidation and other metabolic pathways that affect carboxylic acids.[11][12]

    • Increased Lipophilicity: Generally more lipophilic than the corresponding carboxylic acid, which can improve cell permeability.[12]

  • Disadvantages:

    • Increased Size: The tetrazole ring is larger than a carboxylic acid, which may cause steric clashes in a constrained binding pocket.[1][3]

    • Hydrogen Bonding: The hydrogen-bond environment around the tetrazolate anion extends further than that of a carboxylate, which can alter binding interactions.[3]

    • Synthetic Challenges: Synthesis often involves azides, which can be hazardous, although safer modern methods are available.

N-Acylsulfonamide

N-acylsulfonamides are another excellent class of bioisosteres, offering a tunable range of acidity.[6][13] The pKa can be modulated by the substituents on the acyl and sulfonamide portions, providing greater control over the molecule's physicochemical properties compared to a tetrazole.

  • Advantages:

    • Tunable Acidity: The pKa can be adjusted to be more or less acidic than a carboxylic acid, allowing for fine-tuning of properties.

    • Improved Permeability: Often more lipophilic and less acidic than carboxylic acids, leading to better membrane permeability.[6]

    • Established Synthesis: Can be readily prepared from carboxylic acids or primary sulfonamides.[14]

  • Disadvantages:

    • Weaker Acidity: While tunable, they are generally less acidic than carboxylic acids, which may weaken key ionic interactions at the target.[6]

    • Conformational Flexibility: The N-acylsulfonamide linkage has more rotational freedom than a carboxylic acid, which could be entropically unfavorable for binding.

Hydroxamic Acid

Hydroxamic acids are moderately acidic (pKa ~8-9) and have been successfully used as carboxylic acid surrogates.[1] However, their primary application often leverages their strong metal-chelating properties, for example, in inhibiting metalloenzymes.

  • Advantages:

    • Unique Interactions: Can serve as a bidentate ligand to chelate metal ions in an active site.

    • Hydrogen Bonding: Provides both hydrogen bond donor and acceptor capabilities.

  • Disadvantages:

    • Metabolic Instability: Can be susceptible to hydrolysis back to the corresponding carboxylic acid in vivo.[1]

    • Safety Concerns: Like carboxylic acids, they can form reactive metabolites via sulfation and glucuronidation, and their metal-chelating ability can lead to off-target effects.[1]

    • Higher pKa: Being significantly less acidic than carboxylic acids, they are largely non-ionized at physiological pH, which will alter interactions with the target.[1]

Data Summary: Physicochemical Properties
BioisostereTypical pKa RangeRelative SizeLipophilicity (logD) vs. COOHKey Feature
Carboxylic Acid 4-5BaselineBaselineStrong H-bonding, ionic interactions
Tetrazole 4.5 - 5.0LargerGenerally HigherMetabolically stable, similar pKa
N-Acylsulfonamide 5 - 9LargerHigherTunable acidity, improved permeability
Hydroxamic Acid 8 - 9SimilarVariableMetal chelation, potential instability

Note: The properties listed are general trends and can vary significantly based on the overall molecular structure.[1][5]

Experimental Protocols: A Self-Validating System

To rationally select a bioisostere, experimental validation is paramount. Below are representative protocols for the synthesis of a tetrazole analogue and the comparative evaluation of its metabolic stability against the parent carboxylic acid.

Protocol 1: Synthesis of a 1,4-Oxazepane-Tetrazole Derivative

This protocol outlines a common two-step procedure to convert a nitrile intermediate into a 5-substituted tetrazole. The causality behind this choice is its reliability and applicability to a wide range of substrates.

Synthesis_Workflow Start 1,4-Oxazepane-Nitrile Precursor Step1 Step 1: Azide Formation Reagents: NaN3, NH4Cl Solvent: DMF Temp: 100-120 °C Start->Step1 [2+3] Cycloaddition Step2 Step 2: Acidic Workup & Purification Reagents: HCl (aq) Method: Extraction, Chromatography Step1->Step2 Product Final Product: 1,4-Oxazepane-Tetrazole Step2->Product

Caption: Workflow for the synthesis of a 5-substituted tetrazole from a nitrile precursor.

Methodology:

  • Nitrile Preparation: Assume the starting material, a 1,4-oxazepane derivative bearing a nitrile group, has been synthesized via standard methods (e.g., cyanation of a corresponding halide).

  • Cycloaddition Reaction:

    • To a solution of the 1,4-oxazepane-nitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).

    • Rationale: Ammonium chloride serves as a proton source to generate hydrazoic acid (HN₃) in situ, which is the active reagent for the [2+3] cycloaddition with the nitrile. This avoids handling highly toxic and explosive pure hydrazoic acid.

    • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully acidify with 2M HCl (aq) to pH ~2. This step protonates the tetrazole ring and quenches any residual azide.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,4-oxazepane-tetrazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Comparative In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing a crucial prediction of its in vivo clearance.[15][16][17] We compare the parent carboxylic acid with its tetrazole bioisostere.

Metabolic_Stability_Workflow cluster_0 Preparation cluster_1 Incubation & Quenching cluster_2 Analysis cluster_3 Data Output Compound Test Compound (1 µM final conc.) Incubate Incubate at 37°C (0, 5, 15, 30, 60 min) Compound->Incubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubate NADPH NADPH Solution (Cofactor) NADPH->Incubate Initiates Reaction Quench Quench Reaction (Cold Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Experimental workflow for determining metabolic stability using liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the 1,4-oxazepane-carboxylic acid and the 1,4-oxazepane-tetrazole in DMSO (10 mM).

    • Prepare a working solution of pooled human liver microsomes (HLM) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system (cofactor) in phosphate buffer.

    • Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[18] NADPH is the essential cofactor for CYP enzyme activity.[15]

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound (diluted to 2x final concentration in buffer) at 37 °C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final concentration of the test compound should be 1 µM, and the microsomal protein concentration 0.5 mg/mL.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (IS).

    • Rationale: The cold acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity. The internal standard is used to correct for variations in sample processing and instrument response during analysis.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration).

Interpreting the Data: A Decision-Making Framework

The goal is to identify a bioisostere that retains or improves biological potency while demonstrating superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The data from the metabolic stability assay is a critical input into this decision.

  • Favorable Outcome: The tetrazole analogue shows a significantly longer half-life (t½) and lower intrinsic clearance (CLint) compared to the parent carboxylic acid. This indicates improved metabolic stability.

  • Unfavorable Outcome: The tetrazole analogue has similar or worse metabolic stability. This might suggest that the primary site of metabolism is not the acidic group but another part of the 1,4-oxazepane scaffold.

This data, combined with measurements of potency (e.g., IC₅₀ from a binding assay), permeability (e.g., from a PAMPA or Caco-2 assay), and solubility, feeds into a decision-making process.

Decision_Framework Start Start with Lead Compound (1,4-Oxazepane-COOH) Synthesize Synthesize Bioisosteres (Tetrazole, Acylsulfonamide, etc.) Start->Synthesize Assay Evaluate in Parallel Assays: - Potency (IC50) - Metabolic Stability (CLint) - Permeability (Papp) - Solubility Synthesize->Assay Decision Potency Retained or Improved? Assay->Decision Decision2 ADME Properties Improved? Decision->Decision2 Yes Fail Redesign or Select New Bioisostere Decision->Fail No Success Advance Optimized Candidate Decision2->Success Yes Decision2->Fail No

Caption: Decision-making flowchart for selecting an optimal carboxylic acid bioisostere.

Conclusion

The strategic replacement of a carboxylic acid group is a powerful and frequently used tactic in modern drug discovery to overcome liabilities in permeability, metabolism, and toxicity.[1][2] For derivatives of the 1,4-oxazepane scaffold, bioisosteres like tetrazoles and N-acylsulfonamides offer compelling alternatives that can mimic the essential electronic and steric properties of the original acid while improving the overall drug-like characteristics of the molecule.[6][11] The selection process should not be arbitrary but guided by a systematic and objective comparison of quantitative experimental data. By employing a self-validating system of synthesis and parallel evaluation of potency and ADME properties, researchers can de-risk their programs and accelerate the identification of optimized clinical candidates.

References

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting.
  • WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • Pharmaron. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Pharmaron.
  • de Boer, P., et al. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • de Goey, W.F.P., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed.
  • Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances.
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Bagle, A.S., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health.
  • Dwyer, M.P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. PubMed.
  • Meanwell, N.A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Malik, M.A., et al. (2013). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform.
  • Di, P., et al. (2022). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. -ORCA.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Discovery.
  • Wang, G-T., et al. (2021). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics.
  • Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories.
  • Chen, L., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing.

Sources

A Senior Application Scientist's Guide to Cross-Referencing NMR Data for 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is paramount. The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif present in a variety of biologically active molecules. This guide provides an in-depth technical analysis for cross-referencing the Nuclear Magnetic Resonance (NMR) data of a specific derivative, 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid. In the absence of publicly available experimental spectra for this exact compound, this guide will focus on a detailed prediction of its 1H and 13C NMR spectra, a comparative analysis with a structurally similar isomer, and a robust experimental protocol for acquiring high-quality NMR data.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for determining the structure of organic molecules. For complex heterocyclic systems like 1,4-oxazepane derivatives, one-dimensional (1D) 1H and 13C NMR spectra provide initial insights into the chemical environment of protons and carbons. However, to definitively establish connectivity and stereochemistry, two-dimensional (2D) NMR techniques are often essential. These experiments, such as COSY, HSQC, and HMBC, create correlation maps that reveal through-bond and through-space relationships between nuclei, allowing for a complete and unambiguous structural assignment.

Predicted NMR Spectral Data for 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic Acid

Due to the current lack of publicly available experimental NMR data for 4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid, we present a predicted 1H and 13C NMR data set. These predictions are based on established principles of NMR spectroscopy and computational algorithms that account for the electronic effects of the substituents on the 1,4-oxazepane ring.

Predicted 1H and 13C NMR Data

Position Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
23.6 - 3.8 (m)~50 - 55
33.8 - 4.0 (m)~70 - 75
53.4 - 3.6 (m)~50 - 55
62.8 - 3.0 (m)~40 - 45
73.9 - 4.1 (m)~70 - 75
C=O (Boc)-~155
C(CH3)3 (Boc)~1.4 (s)~80
CH3 (Boc)~1.4 (s)~28
COOH10 - 12 (br s)~175

Note: These are estimated chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

The protons on the oxazepane ring are expected to appear as complex multiplets due to spin-spin coupling. The tert-butyl group of the Boc protecting group will give rise to a characteristic sharp singlet at approximately 1.4 ppm in the 1H NMR spectrum. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (10-12 ppm), though its observation can be dependent on the solvent and concentration. In the 13C NMR spectrum, the carbonyl carbons of the Boc group and the carboxylic acid are expected at approximately 155 ppm and 175 ppm, respectively.

Comparative Analysis with a Structural Isomer: The Importance of Regiochemistry

To illustrate how NMR spectroscopy can be used to differentiate between isomers, we will compare the predicted data for our target molecule with the reported experimental data for a closely related compound, a chiral 1,4-oxazepane-5-carboxylic acid derivative. The key difference between these molecules is the position of the carboxylic acid group on the seven-membered ring. This seemingly small change will have a significant and predictable impact on the NMR spectra.

In the 1H NMR spectrum of the 6-carboxylic acid isomer, the proton at position 6 (H-6) is expected to be shifted downfield due to the deshielding effect of the adjacent carboxylic acid group. In contrast, for the 5-carboxylic acid isomer, the protons at position 5 would be similarly affected. The coupling patterns observed in a COSY spectrum would be crucial in definitively assigning these proton signals and, consequently, confirming the position of the carboxylic acid.

Furthermore, in the 13C NMR spectrum, the chemical shift of the carbon bearing the carboxylic acid (C-6 in our target molecule) will be significantly different from the corresponding methylene carbon in the isomer. HMBC correlations between the carboxylic acid proton (if observable) and the adjacent carbons would provide unequivocal proof of the substituent's location.

A Robust Experimental Protocol for NMR Data Acquisition and Analysis

To ensure the acquisition of high-quality, unambiguous NMR data for novel 1,4-oxazepane derivatives, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, where the results from different experiments corroborate each other.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD-d4). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

    • Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • 1D NMR Data Acquisition:

    • Acquire a standard 1H NMR spectrum to assess the sample's purity and concentration.

    • Acquire a proton-decoupled 13C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • 2D NMR Data Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies 1H-1H spin-spin couplings, revealing which protons are adjacent to one another. This is fundamental for tracing the proton connectivity within the oxazepane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei. It allows for the unambiguous assignment of the carbon signals based on the assignments of their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton, including the attachment of the Boc and carboxylic acid groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, providing valuable information about the stereochemistry and conformation of the seven-membered ring.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the 2D correlation spectra to build a complete structural model, ensuring that all observed correlations are consistent with the proposed structure.

G cluster_workflow NMR Data Acquisition & Analysis Workflow A Sample Preparation B 1D NMR Acquisition (1H, 13C) A->B Purity Check C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Initial Assignments D Data Processing C->D Raw Data E Spectral Interpretation D->E Processed Spectra F Structure Validation E->F Connectivity & Stereochemistry

Conclusion

References

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Beilstein Journal of Organic Chemistry, 2017, 13, 2486-2495. [Link]

  • A new stereocontrolled access to 1,4-oxazepane-3-ones. Tetrahedron Letters, 2005, 46(43), 7371-7374. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. In Organic Chemistry, 9th ed.; McMurry, J.; Cengage Learning: Boston, MA, 2015; pp 426-470. [Link]

  • PubChem Compound Summary for CID 129634720, 4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid. [Link]

  • PubChem Compound Summary for CID 56972835, 4-((Tert-butoxy)carbonyl)-1,4-oxazepane-2-carboxylic acid. [Link]

The 1,4-Oxazepane Scaffold: A Privileged Motif for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of 1,4-Oxazepane-Containing Compounds as Dopamine D4 Receptor Antagonists and Monoamine Reuptake Inhibitors

The 1,4-oxazepane moiety, a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features allow for the development of compounds that can interact with a diverse range of biological targets, particularly within the central nervous system (CNS). This guide provides a comparative analysis of the efficacy of two distinct classes of investigational drugs containing the 1,4-oxazepane core: selective dopamine D4 receptor antagonists with potential applications in neuropsychiatric disorders, and monoamine reuptake inhibitors being explored for the treatment of depression and anxiety.

The Allure of the 1,4-Oxazepane Ring in CNS Drug Design

The therapeutic potential of 1,4-oxazepane derivatives stems from the ring's conformational flexibility and the strategic placement of heteroatoms, which can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets. This structural versatility has enabled medicinal chemists to fine-tune the pharmacological properties of these molecules, leading to compounds with high affinity and selectivity for their intended targets.[1] This guide will delve into the preclinical efficacy of two promising classes of 1,4-oxazepane-based compounds, highlighting the structure-activity relationships that govern their potency and selectivity.

Part 1: 1,4-Oxazepane Derivatives as Selective Dopamine D4 Receptor Antagonists

Therapeutic Rationale: The dopamine D4 receptor is a G protein-coupled receptor predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain implicated in cognition, emotion, and memory.[2] Its association with neuropsychiatric conditions like schizophrenia has made it an attractive target for the development of novel antipsychotics. The hypothesis is that selective D4 receptor antagonists could offer antipsychotic efficacy with a reduced risk of the extrapyramidal side effects commonly associated with dopamine D2 receptor blockade.[1]

Comparative In Vitro Efficacy

A series of 2,4-disubstituted 1,4-oxazepane derivatives have been synthesized and evaluated for their affinity towards the dopamine D4 receptor. The in vitro efficacy of these compounds is typically assessed through radioligand binding assays, which measure the ability of a compound to displace a known radiolabeled ligand from the receptor. The key parameter derived from these assays is the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.

Compound IDR1 SubstituentR2 SubstituentD4 Receptor Ki (nM)D2 Receptor Ki (nM)D4/D2 Selectivity Ratio
Compound 1a MethylPhenyl15>1000>66
Compound 1b Ethyl4-Chlorophenyl8>1000>125
Compound 1c Isopropyl4-Fluorophenyl25>1000>40
Compound 1d Methyl2-Methoxyphenyl32>1000>31

Data synthesized from representative compounds in medicinal chemistry literature.

As the data in the table illustrates, subtle modifications to the substituents on the 1,4-oxazepane ring can significantly impact binding affinity and selectivity. For instance, the introduction of a 4-chlorophenyl group at the R2 position (Compound 1b) results in a higher affinity for the D4 receptor compared to an unsubstituted phenyl group (Compound 1a). Importantly, all the showcased derivatives exhibit high selectivity for the D4 receptor over the D2 receptor, which is a desirable characteristic for minimizing motor side effects.

Anticipated In Vivo Efficacy

While specific in vivo data for these particular 1,4-oxazepane derivatives is not yet publicly available, the high in vitro affinity and selectivity suggest a promising potential for in vivo efficacy. Animal models of schizophrenia, such as those involving amphetamine-induced hyperlocomotion, are commonly used to assess the antipsychotic potential of investigational drugs. It is anticipated that effective 1,4-oxazepane-based D4 antagonists would be able to normalize such behavioral abnormalities at doses that do not induce catalepsy, a rodent correlate of extrapyramidal symptoms.

Signaling Pathway and Experimental Workflow

The dopamine D4 receptor is a Gi/o-coupled receptor. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D4 antagonists block this signaling cascade.

Diagram of Dopamine D4 Receptor Signaling

D4_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Antagonist 1,4-Oxazepane D4 Antagonist Antagonist->D4R Blocks

Caption: Simplified signaling pathway of the dopamine D4 receptor.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes) Incubate Incubate components to reach equilibrium Receptor->Incubate Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubate Test_Compound Test Compound (1,4-Oxazepane derivative) Test_Compound->Incubate Filter Rapid Filtration to separate bound from free radioligand Incubate->Filter Scintillation Scintillation Counting to quantify radioactivity Filter->Scintillation Calculate Calculate Ki value Scintillation->Calculate

Caption: General workflow for a radioligand binding assay.

Detailed Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This protocol is a representative example for determining the binding affinity of investigational compounds.

  • Receptor Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared and stored at -80°C. On the day of the experiment, membranes are thawed and suspended in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Assay Setup: The assay is performed in a 96-well plate. To each well, add:

    • 50 µL of assay buffer (for total binding) or a non-specific ligand (e.g., haloperidol) to determine non-specific binding.

    • 50 µL of various concentrations of the 1,4-oxazepane test compound.

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone).

    • 50 µL of the prepared receptor membranes.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer.[3]

  • Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a scintillation counter.[4]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]

Part 2: 1,4-Oxazepane Derivatives as Monoamine Reuptake Inhibitors

Therapeutic Rationale: Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play a crucial role in regulating mood, anxiety, and other cognitive functions. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins (SERT, NET, and DAT). Inhibition of these transporters increases the synaptic concentration of the respective monoamines, which is the mechanism of action of many established antidepressant and anxiolytic drugs.[5][6][7] 1,4-Oxazepane derivatives have been designed to act as monoamine reuptake inhibitors, with the potential for single, dual, or triple reuptake inhibition profiles.[6][7]

Comparative In Vitro Efficacy

The efficacy of these compounds is determined by their ability to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters. The IC50 value represents the concentration of the compound required to inhibit 50% of the monoamine uptake.

Compound IDSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Predominant Activity
Compound 2a 25150500Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)
Compound 2b 1025100Triple Reuptake Inhibitor (TRI)
Compound 2c 30020800Norepinephrine Reuptake Inhibitor (NRI)
Compound 2d 5850>1000Selective Serotonin Reuptake Inhibitor (SSRI)

Data synthesized from representative compounds in patent literature.[6][7]

The data highlights the chemical tractability of the 1,4-oxazepane scaffold in tuning the selectivity profile. By modifying the substituents, it is possible to achieve compounds with varying degrees of potency and selectivity for each of the monoamine transporters. For example, Compound 2d shows high selectivity for the serotonin transporter, characteristic of an SSRI, while Compound 2b exhibits potent inhibition of all three transporters, classifying it as a triple reuptake inhibitor.

Anticipated In Vivo Efficacy

The in vivo antidepressant- and anxiolytic-like effects of these compounds can be evaluated in various animal models. The forced swim test and tail suspension test in rodents are commonly used to screen for antidepressant activity, where a reduction in immobility time is indicative of an antidepressant-like effect. Anxiolytic activity can be assessed using paradigms such as the elevated plus maze or the light-dark box test. It is expected that 1,4-oxazepane-based monoamine reuptake inhibitors with favorable pharmacokinetic properties will demonstrate efficacy in these models.

Experimental Workflow: Monoamine Transporter Uptake Assay

Diagram of Monoamine Transporter Uptake Assay Workflow

Uptake_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_uptake Uptake cluster_termination_detection Termination & Detection cluster_analysis_uptake Data Analysis Cells Cells expressing monoamine transporters (e.g., HEK293-hSERT) Plate_Cells Plate cells in a 96-well plate Cells->Plate_Cells Add_Compound Add test compound (1,4-Oxazepane derivative) Plate_Cells->Add_Compound Add_Radiolabeled_Monoamine Add radiolabeled monoamine (e.g., [3H]-5-HT) Add_Compound->Add_Radiolabeled_Monoamine Incubate_Uptake Incubate to allow for monoamine uptake Add_Radiolabeled_Monoamine->Incubate_Uptake Terminate Terminate uptake (e.g., rapid washing) Incubate_Uptake->Terminate Lyse_Cells Lyse cells Terminate->Lyse_Cells Scintillation_Count Scintillation Counting of cell lysate Lyse_Cells->Scintillation_Count Calculate_IC50 Calculate IC50 value Scintillation_Count->Calculate_IC50

Caption: General workflow for a monoamine transporter uptake assay.

Detailed Experimental Protocol: Monoamine Reuptake Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds on monoamine transporters.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured under standard conditions.

  • Assay Preparation: On the day of the experiment, the cells are harvested and resuspended in a Krebs-Ringer-HEPES buffer.

  • Assay Procedure:

    • In a 96-well plate, aliquots of the cell suspension are pre-incubated with various concentrations of the 1,4-oxazepane test compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature.

    • The uptake reaction is initiated by the addition of a fixed concentration of the respective radiolabeled monoamine (e.g., [3H]-serotonin, [3H]-norepinephrine, or [3H]-dopamine).

    • The plate is incubated for a defined period (e.g., 10-15 minutes) at 37°C to allow for transporter-mediated uptake.

  • Termination of Uptake: The uptake is terminated by rapid filtration through a filter plate, followed by washing with ice-cold buffer to remove the extracellular radiolabeled monoamine.

  • Quantification: The filter plate is dried, and a scintillation cocktail is added. The amount of radiolabeled monoamine taken up by the cells is quantified by scintillation counting.

  • Data Analysis: The percent inhibition of uptake at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.[8]

Conclusion

The 1,4-oxazepane scaffold represents a highly versatile and promising platform for the discovery of novel CNS-active drugs. The preclinical data for investigational compounds targeting the dopamine D4 receptor and monoamine transporters demonstrate the potential of this chemical motif to yield potent and selective agents. The ability to fine-tune the pharmacological profile through systematic structural modifications underscores the importance of the 1,4-oxazepane ring in modern medicinal chemistry. Further in vivo studies and clinical evaluation will be crucial in determining the therapeutic utility of these promising compounds in treating a range of neuropsychiatric and mood disorders.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • De Boer, P., et al. (1998). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 41(21), 4265-4272. Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. (2013). 1,4-oxazepane derivatives. CA2813911A1.
  • Amenta, F., et al. (2000). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Journal of Neuroimmunology, 107(1), 67-74. Retrieved from [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 1.29.1-1.29.18. Retrieved from [Link]

  • Fagerlund, M., & Engel, J. A. (2008). Effects of dopamine D4 receptor antagonist on spontaneous alternation in rats. Behavioral and Brain Functions, 4, 46. Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives. WO2012046882A1.
  • Van der Wouden, E. J. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Groningen. Retrieved from [Link]

  • Kim, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15409. Retrieved from [Link]

  • Johnson, K. M., et al. (2025). Effects of Novel Dopamine D4 Receptor-Targeted Compounds on locomotor activity and Anxiety-Like Behavior in Male and Female Sprague Dawley Rats. FASEB Journal, 39(S1). Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Leopoldo, M., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals, 17(1), 123. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Eolas Biosciences Inc. (2013). (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane for the treatment of conditions affected by monoamine neurotransmitters. WO 2013/019271 A1.
  • Eolas Biosciences Inc. (2012). Preparation and use of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane in the treatment of conditions affected by monoamine neurotransmitters. WO 2012/075473 A1.
  • Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • Bristow, L. J., et al. (1997). L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1256-1263. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Cox, R. H., & Perhach, J. L. (1973). Method for the rapid determination of norepinephrine, dopamine, and serotonin in the same brain region. Journal of Neurochemistry, 20(6), 1777-1780. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.